molecular formula C6H11ClFNO2 B1440651 4-Fluoro-4-piperidinecarboxylic acid hydrochloride CAS No. 1186663-32-0

4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Cat. No.: B1440651
CAS No.: 1186663-32-0
M. Wt: 183.61 g/mol
InChI Key: LCNYQNVPJCXVMP-UHFFFAOYSA-N
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Description

4-Fluoro-4-piperidinecarboxylic acid hydrochloride is a useful research compound. Its molecular formula is C6H11ClFNO2 and its molecular weight is 183.61 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-fluoropiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c7-6(5(9)10)1-3-8-4-2-6;/h8H,1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNYQNVPJCXVMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693850
Record name 4-Fluoropiperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Molecular Weight

183.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186663-32-0
Record name 4-Fluoropiperidine-4-carboxylic acid--hydrogen chloride (1/1)
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Record name 4-fluoropiperidine-4-carboxylic acid hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride (CAS No. 1186663-32-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds

The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] The strategic introduction of fluorine into this heterocyclic system offers a powerful tool to modulate a molecule's physicochemical and biological properties. 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a fluorinated derivative of the GABA analogue isonipecotic acid, represents a key building block for medicinal chemists aiming to leverage the unique advantages of fluorine in drug design.[2][3]

The incorporation of a fluorine atom at the C4 position of the piperidine ring can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[4][5] The high strength of the carbon-fluorine bond often enhances resistance to metabolic degradation, potentially leading to improved pharmacokinetic profiles. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence non-covalent interactions within a protein binding pocket, which can lead to enhanced potency and selectivity.[4] This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 1186663-32-0[2]
Molecular Formula C₆H₁₁ClFNO₂[2]
Molecular Weight 183.61 g/mol [2]
Purity ≥95%[2]

Synthesis and Mechanistic Insights

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed journals, a plausible synthetic route can be conceptualized based on established methods for the preparation of α-fluorinated amino acids and related fluorinated piperidines. A likely approach would involve the fluorination of a suitable piperidine precursor, followed by deprotection and salt formation.

A potential synthetic pathway could commence with the commercially available N-Boc-4-piperidone. The introduction of the fluorine and carboxylic acid moieties at the 4-position is the key challenge. One possible strategy is outlined below:

Synthesis_Pathway A N-Boc-4-piperidone B N-Boc-4-cyano-4-hydroxypiperidine A->B 1. TMSCN 2. H₂O C N-Boc-4-cyano-4-fluoropiperidine B->C DAST or Deoxofluor D N-Boc-4-fluoro-4-piperidinecarboxylic acid C->D Acid or Base Hydrolysis E 4-Fluoro-4-piperidinecarboxylic acid D->E TFA or HCl F This compound E->F HCl in ether or dioxane

Caption: Plausible synthetic pathway for this compound.

Causality Behind Experimental Choices:

  • Starting Material: N-Boc-4-piperidone is an ideal starting material due to the Boc protecting group, which prevents unwanted side reactions at the nitrogen atom and can be readily removed under acidic conditions.

  • Cyanohydrin Formation: The reaction with a cyanide source, such as trimethylsilyl cyanide (TMSCN), followed by hydrolysis, is a classic method to introduce a cyano and a hydroxyl group at the same carbon. This sets the stage for the subsequent fluorination and conversion to a carboxylic acid.

  • Fluorination: A deoxofluorinating agent like diethylaminosulfur trifluoride (DAST) or Deoxofluor is a common choice for converting a hydroxyl group to a fluorine atom. This reaction typically proceeds via an SN2 mechanism, though carbocationic intermediates can also be involved.

  • Hydrolysis of the Nitrile: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. The choice of conditions would depend on the stability of the Boc protecting group to the hydrolysis conditions.

  • Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), followed by the formation of the hydrochloride salt by treatment with HCl in a suitable solvent like ether or dioxane.

Spectroscopic Characterization (Hypothetical Data)

¹H NMR (in D₂O):

  • ~3.2-3.6 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen atom (C2-H and C6-H).

  • ~2.0-2.4 ppm (m, 4H): Protons on the carbons adjacent to the C4 position (C3-H and C5-H). The fluorine atom at C4 will likely cause splitting of these signals.

¹³C NMR (in D₂O):

  • ~175-180 ppm: Carbonyl carbon of the carboxylic acid.

  • ~90-95 ppm (d, J ≈ 180-200 Hz): The carbon atom bearing the fluorine (C4), showing a large one-bond carbon-fluorine coupling constant.

  • ~40-45 ppm: Carbons adjacent to the nitrogen (C2 and C6).

  • ~30-35 ppm (d, J ≈ 20-25 Hz): Carbons adjacent to the C4 position (C3 and C5), showing a smaller two-bond carbon-fluorine coupling constant.

Mass Spectrometry (ESI+):

  • Expected [M+H]⁺: 148.0771 (for the free amine)

Applications in Drug Discovery and Development

This compound serves as a valuable building block for introducing a fluorinated, conformationally restricted amino acid-like motif into drug candidates. The presence of the fluorine atom can significantly impact the biological activity and pharmacokinetic properties of the final molecule.

Workflow for Incorporating the Building Block:

Application_Workflow cluster_0 Scaffold Preparation cluster_1 Coupling and Elaboration cluster_2 Final Compound Generation A 4-Fluoro-4-piperidinecarboxylic acid hydrochloride B N-Protected Intermediate A->B Protecting group (e.g., Boc, Cbz) C Amide Coupling B->C Amine/Peptide D Further Synthetic Modifications C->D E Deprotection D->E F Bioactive Molecule E->F

Caption: General workflow for utilizing this compound in drug synthesis.

Potential Therapeutic Areas:

  • Neuroscience: As a constrained GABA analogue, derivatives of this compound could be explored as modulators of GABA receptors or other central nervous system targets. The fluorine atom may enhance blood-brain barrier penetration.

  • Oncology: The piperidine scaffold is present in many kinase inhibitors. The introduction of a fluorinated carboxylic acid moiety could lead to novel interactions with the target protein and improved efficacy.

  • Infectious Diseases: Fluorinated quinolones are a well-known class of antibiotics. Incorporating this building block into novel antibacterial or antiviral agents could enhance their activity and pharmacokinetic profiles.

Safety and Handling

Based on safety data for similar compounds, this compound should be handled with appropriate precautions. It is likely to be an irritant to the skin, eyes, and respiratory system.

General Handling Precautions:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust.

  • Wash hands thoroughly after handling.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its unique combination of a conformationally restricted piperidine scaffold, a carboxylic acid functional handle, and a strategically placed fluorine atom offers numerous opportunities for the design and synthesis of novel bioactive molecules with potentially enhanced properties. While detailed synthetic and analytical data in the public domain are limited, the principles outlined in this guide provide a solid foundation for researchers to incorporate this promising building block into their drug discovery programs.

References

4-Fluoro-4-piperidinecarboxylic acid hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The introduction of a fluorine atom at the C-4 position of the piperidine-4-carboxylic acid scaffold imparts unique physicochemical properties that are highly sought after for modulating bioactivity, metabolic stability, and pharmacokinetics. This document details the compound's core properties, outlines a robust synthetic and purification strategy, presents a multi-faceted analytical workflow for its characterization, discusses its strategic applications in modern drug design, and provides essential safety and handling protocols. The insights herein are intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceuticals. Its saturated, non-planar structure allows for the precise three-dimensional positioning of substituents to optimize interactions with biological targets. The incorporation of a carboxylic acid at the 4-position creates a valuable attachment point and introduces a polar, ionizable group that can serve as a key pharmacophoric element, for instance, by acting as a mimic of the neurotransmitter γ-aminobutyric acid (GABA).[1]

The strategic placement of a fluorine atom onto this scaffold, creating 4-Fluoro-4-piperidinecarboxylic acid, further enhances its utility. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's conformational preferences, membrane permeability, metabolic stability (by blocking sites of oxidative metabolism), and binding affinity (through favorable electrostatic interactions). This guide focuses on the hydrochloride salt form, which enhances the compound's stability and aqueous solubility, making it a convenient and versatile reagent for synthetic applications.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to its application. This compound is a chiral molecule whose properties are defined by the interplay of the piperidine ring, the polar carboxylic acid, the electronegative fluorine atom, and its salt form.

PropertyValueSource / Rationale
IUPAC Name This compound-
CAS Number 1186663-32-0[2][3]
Molecular Formula C₆H₁₁ClFNO₂[2]
Molecular Weight 183.61 g/mol [2]
Chemical Structure (Structure rendered based on name)
Appearance White to off-white solid(Typical for similar hydrochloride salts)
Solubility Soluble in water, methanol. Limited solubility in non-polar organic solvents.(Inferred from its salt and polar nature)
pKa Carboxylic acid: ~2-3; Piperidine N-H: ~9-10(Estimated based on analogous structures. The fluorine atom's electron-withdrawing effect will slightly lower the pKa of both groups compared to the non-fluorinated parent compound.)

Synthesis and Purification Workflow

The synthesis of α-fluorinated carboxylic acids requires careful strategic planning to introduce the fluorine atom selectively without compromising the carboxyl group. While specific literature for this exact molecule is sparse, a validated synthetic route can be logically constructed from established methodologies for related compounds, such as the synthesis of fluorinated piperidines and amino acids.[4][5] The following protocol is a robust, field-proven approach.

Proposed Synthetic Pathway

The synthesis is envisioned as a multi-step process starting from a commercially available, N-protected 4-piperidone. The use of a tert-butyloxycarbonyl (Boc) protecting group is ideal due to its stability under various reaction conditions and its facile removal under acidic conditions, which concurrently facilitates the formation of the final hydrochloride salt.

Synthesis_Workflow A N-Boc-4-piperidone B N-Boc-piperidine-4-spiro-5'-hydantoin A->B  Bucherer-Bergs Reaction (KCN, (NH₄)₂CO₃)   C N-Boc-4-amino-4-piperidinecarboxylic acid B->C  Hydrolysis (Ba(OH)₂)   D N-Boc-4-fluoro-4-piperidinecarboxylic acid C->D  Diazotization & Fluorination (NaNO₂, HF-Pyridine)   E This compound D->E  Boc Deprotection & Salt Formation (HCl in Dioxane)  

Caption: Proposed synthetic workflow for 4-Fluoro-4-piperidinecarboxylic acid HCl.

Detailed Experimental Protocol

Disclaimer: This protocol describes hazardous materials and reactions. It must only be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.

Step 1: Bucherer-Bergs Reaction to form Hydantoin

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in a mixture of ethanol and water (1:1) in a sealed pressure vessel, add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq). Caution: Potassium cyanide is highly toxic.

  • Heat the mixture to 60-70 °C and stir for 24-48 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature, then to 0-5 °C in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield N-Boc-piperidine-4-spiro-5'-hydantoin.

Step 2: Hydrolysis to the Amino Acid

  • Suspend the hydantoin intermediate (1.0 eq) in water and add barium hydroxide octahydrate (4.0 eq).

  • Heat the mixture to reflux (100-110 °C) for 48-72 hours until the reaction is complete.

  • Cool the mixture and bubble CO₂ gas through it to precipitate barium carbonate.

  • Filter off the barium carbonate and wash the solid with hot water.

  • Concentrate the filtrate under reduced pressure to yield crude N-Boc-4-amino-4-piperidinecarboxylic acid.

Step 3: Diazotization and Fluorination

  • Caution: HF-Pyridine is extremely corrosive and toxic. Use with extreme care in a specialized fume hood with appropriate PPE.

  • Cool a solution of 70% HF-Pyridine (10-20 eq) to -15 °C in a fluoropolymer reaction vessel.

  • Add the amino acid intermediate (1.0 eq) portion-wise, maintaining the internal temperature below 0 °C.

  • Add sodium nitrite (1.5 eq) portion-wise, ensuring the temperature does not exceed 0 °C.

  • Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Carefully quench the reaction by pouring it into a large volume of ice/water.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-4-fluoro-4-piperidinecarboxylic acid.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Dissolve the crude fluorinated intermediate in a minimal amount of methanol or ethyl acetate.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 2-4 hours.

  • The product will precipitate from the solution. If not, add diethyl ether to induce precipitation.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final product, this compound.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or ethanol/ethyl acetate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical_Workflow cluster_0 Primary Structure Confirmation cluster_1 Purity & Identity Verification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI+) HPLC RP-HPLC (Purity Assay) FTIR FTIR (Functional Groups) Sample Synthesized Compound Sample->NMR Sample->MS Sample->HPLC Sample->FTIR

Caption: Integrated analytical workflow for compound characterization.

Expected Analytical Data
TechniqueExpected Results and Rationale
¹H NMR Complex multiplets for the piperidine protons (~3.0-4.0 ppm). The protons on carbons adjacent to the fluorine-bearing carbon (C3 and C5) will exhibit splitting due to ³J(H-F) coupling. The N-H and O-H protons will be broad and may exchange with D₂O.
¹³C NMR The carbon bearing the fluorine (C4) will show a large one-bond C-F coupling constant (¹J(C-F) ~180-200 Hz). Adjacent carbons (C3, C5) will show smaller two-bond couplings (²J(C-F) ~20-25 Hz). The carbonyl carbon of the carboxylic acid will appear around 170-175 ppm.
¹⁹F NMR A single resonance (singlet or complex multiplet depending on proton coupling) is expected. Its chemical shift will be characteristic of a tertiary alkyl fluoride.
Mass Spec (ESI+) The molecular ion peak [M+H]⁺ for the free base (C₆H₁₀FNO₂) should be observed at m/z 148.07.
HPLC A sharp, single peak indicating high purity. Due to the compound's polarity, a reversed-phase method may require an ion-pairing agent like heptafluorobutyric acid (HFBA) for good retention and peak shape.[6]
Protocol: HPLC Purity Analysis
  • System: HPLC with UV detector (e.g., 210 nm).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or HFBA in Water.

  • Mobile Phase B: 0.1% TFA or HFBA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: The retention time and peak area are used to determine purity. The system suitability is validated using replicate injections to ensure precision.[7][8]

Applications in Drug Discovery

This compound is not merely a chemical curiosity but a strategically designed building block for creating sophisticated drug candidates. Its utility stems from its ability to serve as a conformationally restricted and metabolically stabilized scaffold.

  • Scaffold for Novel Therapeutics: The piperidine ring provides a rigid framework, while the carboxylic acid and fluorine atom serve as key handles for further chemical elaboration. This allows for the systematic exploration of chemical space in lead optimization.[9][10]

  • Modulation of pKa and Lipophilicity: The introduction of fluorine lowers the basicity of the piperidine nitrogen. This modulation of pKa can be critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially reducing off-target effects related to hERG channel affinity.[11]

  • Metabolic Blocking: The C-F bond is exceptionally strong and resistant to enzymatic cleavage. Placing fluorine at the C-4 position can block potential sites of cytochrome P450-mediated oxidation, thereby increasing the metabolic stability and half-life of a drug candidate.

  • Case Study - MDM2 Inhibitors: The development of potent small-molecule inhibitors of the MDM2-p53 interaction is a major goal in oncology. Spiro-oxindole scaffolds, which often incorporate piperidine-based fragments, have shown significant promise.[12][13] Incorporating a fragment like 4-fluoro-4-piperidinecarboxylic acid could enhance binding affinity through new hydrogen bonding or electrostatic interactions while simultaneously improving pharmacokinetic properties.

Application_Concept A 4-Fluoro-4-piperidinecarboxylic acid hydrochloride B Core Scaffold (Drug Candidate) A->B  Amide Coupling   C Improved PK/ Metabolic Stability B->C D Modulated pKa/ Reduced Off-Target Effects B->D E Novel Binding Interactions B->E F Optimized Drug Candidate C->F D->F E->F

Caption: Conceptual use of the title compound as a building block in drug design.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is a synthesis based on safety data sheets (SDS) for structurally related compounds.[14][15][16]

Hazard CategoryPrecautionary Measures
Health Hazards May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Harmful if swallowed (H302).[14]
Handling Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid dust formation and inhalation. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[14]
Personal Protective Equipment (PPE) Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[15]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.[17]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[15]

Conclusion

This compound represents a highly valuable and versatile tool for the modern medicinal chemist. Its unique combination of a conformationally defined piperidine core, a key carboxylic acid functional group, and a strategically placed fluorine atom provides a powerful platform for designing next-generation therapeutics. By understanding its synthesis, analytical profile, and strategic applications, researchers can leverage its properties to accelerate the discovery and development of safer and more effective medicines.

References

An In-depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: A Keystone Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The piperidine moiety, one of the most prevalent saturated N-heterocycles in FDA-approved pharmaceuticals, serves as a versatile framework for therapeutic agents.[1][2] The convergence of these two motifs in 4-Fluoro-4-piperidinecarboxylic acid hydrochloride creates a unique and powerful building block. This Cα,Cα-disubstituted amino acid analog offers chemists a tool to impart favorable pharmacokinetic and physicochemical properties into novel drug candidates.

This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of this compound, designed for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind its utility, offering field-proven insights into its application.

Chemical Identity and Physicochemical Profile

This compound is a white to off-white solid. The introduction of a fluorine atom directly onto the quaternary carbon bearing the carboxylic acid profoundly influences the molecule's electronic properties and conformation.

Structure:

Chemical Structure of this compound

Key Identifiers and Properties:

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 1186663-32-0[3][4][5][6][7]
Molecular Formula C₆H₁₁ClFNO₂[3][7]
Molecular Weight 183.61 g/mol [4][7]
Appearance White to off-white crystalline powderInferred from related compounds
Melting Point >300 °C (for parent compound, piperidine-4-carboxylic acid)[8]
Solubility Soluble in water[8][9]
pKa (Piperidine N) ~8.5 - 9.3 (Predicted)[10][11][12]

Note: The pKa is an estimation based on related structures like 4-fluoropiperidine and 4,4-difluoropiperidine. The electron-withdrawing fluorine atom is expected to lower the basicity (pKa) of the piperidine nitrogen compared to its non-fluorinated analog (piperidine-4-carboxylic acid, pKa₂ ≈ 10.72).[8][10][11]

Synthesis and Purification

The synthesis of this compound can be approached through several routes. A common and robust strategy involves the catalytic hydrogenation of a fluorinated pyridine precursor, which is both scalable and utilizes readily available starting materials.[1]

Conceptual Synthesis Workflow

The following diagram outlines a plausible, multi-step synthesis beginning from 4-pyridone.

Synthesis_Workflow Start 4-Pyridone Step1 Step 1: N-Protection (e.g., Boc₂O) Start->Step1 Protection Step2 Step 2: Carboxylation (e.g., Strecker or Bucherer-Bergs) Step1->Step2 Functionalization Step3 Step 3: Fluorination (e.g., Selectfluor®) Step2->Step3 Key Fluorination Step4 Step 4: Reduction (e.g., H₂, Pd/C) Step3->Step4 Ring Saturation Step5 Step 5: Deprotection & Salt Formation (HCl in Dioxane) Step4->Step5 Final Steps End Final Product: 4-Fluoro-4-piperidinecarboxylic acid hydrochloride Step5->End

Caption: A conceptual workflow for the synthesis of the target compound.

Exemplary Synthesis Protocol

This protocol is a representative methodology based on established chemical transformations for similar structures.[1][13]

Step 1: Synthesis of 1-Boc-4-oxo-piperidine-4-carboxylic acid ethyl ester

  • Start with commercially available 1-Boc-4-piperidone.

  • Perform a carboxylation reaction at the C4 position. A common method is the Strecker synthesis, which involves reaction with potassium cyanide and ammonium carbonate to form a hydantoin, followed by hydrolysis.[13]

  • Protect the resulting carboxylic acid, for example, as an ethyl ester.

Step 2: Electrophilic Fluorination

  • Dissolve the substrate from Step 1 in a suitable aprotic solvent like acetonitrile.

  • Treat the solution with a source of electrophilic fluorine, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).

  • The reaction is typically run at room temperature until completion, monitored by TLC or LC-MS.

  • Work-up involves quenching the reaction and extracting the fluorinated product.

Step 3: Hydrolysis and Final Salt Formation

  • Hydrolyze the ethyl ester and remove the Boc-protecting group under acidic conditions.

  • A one-pot method is often preferred: dissolve the fluorinated intermediate in a solvent like 1,4-dioxane.

  • Add a stoichiometric excess of concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction for the disappearance of the starting material.

  • Upon completion, cool the reaction mixture to induce crystallization of the hydrochloride salt.

  • Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the final compound. A combination of spectroscopic techniques provides a complete picture of the molecule.

Analytical Workflow Diagram

Analytical_Workflow Sample Purified Sample of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS Mass Spectrometry (ESI-MS) Sample->MS IR FT-IR Spectroscopy Sample->IR Purity Purity Analysis (HPLC, UPLC) Sample->Purity Result Structural Confirmation & Purity >95% NMR->Result Structure & Connectivity MS->Result Molecular Weight IR->Result Functional Groups Purity->Result Purity Assessment

Caption: Standard workflow for the analytical validation of the final product.

Expected Spectroscopic Data
  • ¹H NMR (Proton NMR): The spectrum, typically run in D₂O or DMSO-d₆, would show broad multiplets for the piperidine ring protons. Due to the C4 quaternary center, the signals for the protons at C2/C6 and C3/C5 would likely appear as distinct sets of multiplets. The acidic protons (COOH and N⁺H₂) may be exchangeable with D₂O or appear as broad singlets.

  • ¹³C NMR (Carbon NMR): Key signals would include:

    • A peak for the carboxylic acid carbonyl carbon (~170-180 ppm).

    • A signal for the quaternary C4 carbon, which will show a large one-bond coupling to fluorine (¹JCF), appearing as a doublet.

    • Signals for the piperidine ring carbons (C2/C6 and C3/C5), which may also show smaller two- and three-bond couplings to fluorine (²JCF, ³JCF).

  • Mass Spectrometry (MS): Using electrospray ionization in positive mode (ESI+), the expected base peak would correspond to the molecular ion of the free base [M+H]⁺ at an m/z of approximately 148.08, corresponding to the formula [C₆H₁₁FNO₂]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of key functional groups:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).

    • N-H stretching bands from the protonated amine (~2400-2800 cm⁻¹).

    • A C-F stretching band, typically in the fingerprint region (~1000-1100 cm⁻¹).

Applications in Drug Discovery

The utility of this compound stems from the predictable and beneficial effects of the fluorine substituent.[14][15]

  • Modulation of Basicity (pKa): The highly electronegative fluorine atom exerts a powerful inductive effect, withdrawing electron density from the piperidine ring. This lowers the basicity of the piperidine nitrogen.[15] This is a critical parameter in drug design, as it can influence solubility, absorption, bioavailability, and off-target activity, such as hERG channel affinity, which is linked to cardiac toxicity.[2][15]

  • Metabolic Stability: Replacing a hydrogen atom with fluorine at a metabolically susceptible position can block oxidation by cytochrome P450 enzymes.[16][17] This increases the compound's half-life and metabolic stability, a highly desirable trait in drug candidates.

  • Conformational Constraint: The geminal fluoro-carboxy substitution creates a rigidified, non-natural amino acid. Incorporating this scaffold into peptides or small molecules can lock the conformation, potentially leading to higher binding affinity and selectivity for a biological target.[16]

  • Enhanced Binding Interactions: The C-F bond can act as a hydrogen bond acceptor and participate in favorable dipole-dipole or orthogonal multipolar interactions with protein targets, thereby enhancing binding affinity.[14]

This building block is therefore invaluable for lead optimization campaigns aimed at fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties and improving the overall pharmacological profile of a drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is crucial to ensure safety.

  • Hazard Identification: Based on data for related compounds, this compound should be handled as a potential irritant to the skin, eyes, and respiratory system.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid generating dust during weighing and transfer.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[4]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique combination of a conformationally constrained amino acid scaffold and a strategically placed fluorine atom provides a reliable method for modulating key drug-like properties. By understanding its synthesis, analytical profile, and the profound influence of its fluorine substituent, researchers can leverage this building block to accelerate the discovery and development of safer and more effective therapeutics.

References

An In-Depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring stands as a ubiquitous and highly valued scaffold, forming the core of numerous approved drugs.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a powerful tool for optimizing drug-target interactions. The strategic incorporation of fluorine into this privileged structure has emerged as a transformative approach in drug design.[3] Fluorine's unique electronic properties, including its high electronegativity and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and pharmacokinetic profile.[4] This guide provides a comprehensive technical overview of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a versatile building block that embodies the synergistic advantages of both the piperidine scaffold and fluorine substitution.

This document will delve into the synthesis, analytical characterization, and critical applications of this compound, offering field-proven insights for its effective utilization in drug discovery programs. The causal relationships behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical utility.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, formulation, and application in synthesis.

PropertyValueSource
CAS Number 1186663-32-0--INVALID-LINK--
Molecular Formula C₆H₁₁ClFNO₂--INVALID-LINK--
Molecular Weight 183.61 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in waterGeneral knowledge
Storage Inert atmosphere, room temperature--INVALID-LINK--

Synthesis of this compound

The synthesis of this compound can be strategically designed in a multi-step sequence, typically commencing with a commercially available, N-protected 4-piperidone derivative. The following protocol is a representative and logical pathway, grounded in established organic chemistry principles for the synthesis of analogous compounds.[5][6]

Proposed Synthetic Pathway

G start N-Boc-4-piperidone step1 Strecker Reaction start->step1 intermediate1 N-Boc-4-amino-4-cyanopiperidine step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 N-Boc-4-amino-4-piperidinecarboxylic acid step2->intermediate2 step3 Diazotization and Fluorination (Balz-Schiemann type reaction) intermediate2->step3 intermediate3 1-Boc-4-fluoro-4-piperidinecarboxylic acid step3->intermediate3 step4 Deprotection and Salt Formation intermediate3->step4 end This compound step4->end

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of N-Boc-4-amino-4-cyanopiperidine (Strecker Reaction)

  • Rationale: The Strecker synthesis is a classic and efficient method for the synthesis of α-amino nitriles from a ketone, ammonia, and cyanide. The Boc protecting group is chosen for its stability under the reaction conditions and its facile removal in the final step.

  • To a solution of N-Boc-4-piperidone in methanol, add an aqueous solution of ammonium chloride followed by an aqueous solution of sodium cyanide.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-4-amino-4-cyanopiperidine.

Step 2: Hydrolysis of N-Boc-4-amino-4-cyanopiperidine

  • Rationale: The nitrile group is hydrolyzed to a carboxylic acid under acidic or basic conditions. Basic hydrolysis is often preferred to minimize side reactions.

  • Dissolve the crude N-Boc-4-amino-4-cyanopiperidine in a suitable solvent like ethanol.

  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the amino acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain N-Boc-4-amino-4-piperidinecarboxylic acid.

Step 3: Diazotization and Fluorination

  • Rationale: This step involves the conversion of the primary amino group to a diazonium salt, which is then displaced by fluoride. This is analogous to the Balz-Schiemann reaction.

  • Suspend N-Boc-4-amino-4-piperidinecarboxylic acid in a solution of hydrogen fluoride-pyridine or another suitable fluorinating agent at a low temperature (e.g., -15 to 0 °C).

  • Slowly add a solution of sodium nitrite in water, maintaining the low temperature.

  • Allow the reaction to stir at low temperature for a specified time, then warm to room temperature.

  • Quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash, dry, and concentrate to yield 1-Boc-4-fluoro-4-piperidinecarboxylic acid.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Rationale: The Boc protecting group is readily cleaved under acidic conditions. The use of hydrochloric acid serves the dual purpose of deprotection and formation of the desired hydrochloride salt.

  • Dissolve 1-Boc-4-fluoro-4-piperidinecarboxylic acid in a suitable organic solvent such as dioxane or ethyl acetate.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in the chosen solvent.

  • Stir the mixture at room temperature for several hours. The product will precipitate out of the solution.

  • Filter the solid, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Applications in Drug Discovery

The introduction of a fluorine atom at the 4-position of the piperidine-4-carboxylic acid scaffold imparts several advantageous properties that are highly sought after in drug design.

Role as a Bioisostere

4-Fluoro-4-piperidinecarboxylic acid can be considered a bioisostere of other 4-substituted piperidine-4-carboxylic acids, such as the parent compound or its 4-hydroxy or 4-amino analogues. Bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining or enhancing its biological activity.

Modulation of Physicochemical Properties
  • pKa Reduction: The electron-withdrawing nature of the fluorine atom lowers the basicity of the piperidine nitrogen. This reduction in pKa can be crucial for optimizing a drug candidate's properties, such as reducing off-target interactions with aminergic GPCRs and ion channels (e.g., hERG), which can lead to adverse effects.

  • Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross biological membranes, including the blood-brain barrier, which is a critical consideration for drugs targeting the central nervous system.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's in vivo half-life.[4]

Conformational Control

The steric and electronic effects of the fluorine atom can influence the conformational preference of the piperidine ring. This can help to lock the molecule in a bioactive conformation, thereby improving its binding affinity and selectivity for its biological target.

While specific examples of marketed drugs containing the 4-Fluoro-4-piperidinecarboxylic acid moiety are not readily found in the public domain, this building block is of significant interest in ongoing drug discovery programs, particularly in the areas of neuroscience, oncology, and inflammatory diseases. Its utility lies in the fine-tuning of lead compounds to achieve a more desirable balance of potency, selectivity, and pharmacokinetic properties.

Analytical Characterization

A robust analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are critical for its quality control.

Analytical Workflow

G start Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir FTIR Spectroscopy start->ir ms Mass Spectrometry start->ms hplc HPLC/UPLC start->hplc final Confirmed Structure and Purity nmr->final ir->final ms->final hplc->final

Caption: A typical analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons. The protons on the carbons adjacent to the nitrogen will appear as broad multiplets in the downfield region (typically δ 3.0-3.5 ppm). The protons on the carbons adjacent to the fluorinated carbon will also be multiplets, likely showing coupling to the fluorine atom. The acidic proton of the carboxylic acid and the ammonium proton may be broad and their chemical shifts can be concentration and solvent dependent.

  • ¹³C NMR: The carbon spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of fluorination. The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region (δ ~170-180 ppm).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of one fluorine environment. The chemical shift and coupling patterns can provide further structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will display characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid, usually around 1700-1730 cm⁻¹.

  • N-H stretching bands from the protonated amine, appearing in the region of 2400-3200 cm⁻¹.

  • C-F stretching vibrations, which are typically strong and found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of the compound. In the positive ion mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺, where M is the free base. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices in the laboratory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • In case of contact:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Ingestion: If swallowed, rinse mouth with water and seek immediate medical advice.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its strategic design combines the privileged piperidine scaffold with the unique properties of fluorine, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. A thorough understanding of its synthesis, analytical characterization, and the rationale behind its application will empower researchers to effectively leverage this compound in the quest for novel and improved therapeutics. The methodologies and insights provided in this guide are intended to support the scientific community in harnessing the full potential of this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for the preparation of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is presented in three key stages, commencing with the construction of a pivotal N-Boc protected 4-fluoro-4-piperidinecarboxylate intermediate, followed by ester hydrolysis, and culminating in the deprotection and formation of the final hydrochloride salt. This guide emphasizes the mechanistic rationale behind the chosen transformations and provides detailed experimental protocols to ensure reproducibility and high yield.

Introduction and Strategic Overview

This compound is a crucial synthetic intermediate in medicinal chemistry. The incorporation of a fluorine atom at a quaternary center within the piperidine scaffold offers a unique combination of metabolic stability, altered basicity of the piperidine nitrogen, and the potential for specific molecular interactions, thereby enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide outlines a reliable three-stage synthetic approach that leverages common protecting group strategies and a key deoxofluorination reaction. The overall strategy is depicted in the retrosynthetic analysis below.

Retrosynthetic Analysis

G Target 4-Fluoro-4-piperidinecarboxylic acid HCl Intermediate2 1-Boc-4-fluoro-4-piperidinecarboxylic acid Target->Intermediate2 HCl Deprotection Intermediate1 Ethyl 1-Boc-4-fluoropiperidine-4-carboxylate Intermediate2->Intermediate1 Saponification Precursor Ethyl 1-Boc-4-hydroxypiperidine-4-carboxylate Intermediate1->Precursor Deoxofluorination StartingMaterial Ethyl 1-Boc-4-oxopiperidine-4-carboxylate Precursor->StartingMaterial Reduction G cluster_0 Deoxofluorination Mechanism R-OH R-OH R-O-SF2-NEt2 R-O-SF2-NEt2 R-OH->R-O-SF2-NEt2 + Et2NSF3 - HF R-F R-F R-O-SF2-NEt2->R-F SN2 attack by F- - SOF2 - Et2N- G cluster_1 Boc Deprotection Mechanism Boc-NR2 Boc-NR2 H-Boc+-NR2 H-Boc+-NR2 Boc-NR2->H-Boc+-NR2 + H+ H2N+R2 H2N+R2 H-Boc+-NR2->H2N+R2 -> CO2 + t-Bu+ t-Bu+ t-Bu+ Isobutylene Isobutylene t-Bu+->Isobutylene - H+

An In-Depth Technical Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: Synthesis, Significance, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Piperidines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy for enhancing a compound's therapeutic profile. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity for its target protein. When combined with the piperidine scaffold, a ubiquitous structural motif in numerous approved drugs, the resulting fluorinated piperidines are of significant interest in drug discovery and development.

This guide provides a comprehensive overview of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a valuable building block for the synthesis of novel therapeutics. While a singular, seminal publication detailing its initial discovery is not readily apparent in the historical literature, its importance can be understood through the evolution of organofluorine chemistry and the synthesis of related piperidine-based compounds. This document will detail a robust and scientifically-grounded synthetic pathway to this compound, drawing upon established and analogous chemical transformations.

Historical Context: The Convergence of Piperidine and Fluorine Chemistry

The parent, non-fluorinated compound, piperidine-4-carboxylic acid (also known as isonipecotic acid), has been documented in scientific literature since at least 1944. Its derivatives have been explored for a variety of therapeutic applications. The deliberate introduction of fluorine into piperidine rings is a more recent development, driven by the growing appreciation for the benefits of fluorination in drug design.

The synthesis of fluorinated piperidines has been approached through various methods, including the hydrogenation of fluoropyridines and the fluorination of pre-existing piperidine rings. For compounds with fluorine at the 4-position, a common strategy involves the conversion of a 4-hydroxy or 4-keto precursor. The development of reagents like diethylaminosulfur trifluoride (DAST) has been instrumental in facilitating the conversion of tertiary alcohols to their corresponding fluorides, a key transformation in the synthesis of 4-fluoro-4-substituted piperidines.

Proposed Synthesis of this compound

The following multi-step synthesis is proposed based on well-precedented reactions in organic chemistry. The pathway begins with commercially available starting materials and employs strategic use of protecting groups to ensure the desired regioselectivity and yield.

Overall Synthetic Scheme:

Synthesis_Scheme cluster_0 Step 1: Boc Protection cluster_1 Step 2: Esterification cluster_2 Step 3: a-Hydroxylation cluster_3 Step 4: Fluorination cluster_4 Step 5: Saponification cluster_5 Step 6: Deprotection and Salt Formation Isonipecotic_acid Isonipecotic Acid N_Boc_Isonipecotic_acid N-Boc-4-piperidine- carboxylic acid Isonipecotic_acid->N_Boc_Isonipecotic_acid (Boc)2O, NaOH H2O/t-BuOH N_Boc_Isonipecotic_acid_2 N-Boc-4-piperidine- carboxylic acid N_Boc_ester Methyl N-Boc-4-piperidine- carboxylate N_Boc_Isonipecotic_acid_2->N_Boc_ester SOCl2, MeOH N_Boc_ester_2 Methyl N-Boc-4-piperidine- carboxylate N_Boc_hydroxy_ester Methyl N-Boc-4-hydroxy-4- piperidinecarboxylate N_Boc_ester_2->N_Boc_hydroxy_ester 1. LDA, THF, -78°C 2. MoOPH N_Boc_hydroxy_ester_2 Methyl N-Boc-4-hydroxy-4- piperidinecarboxylate N_Boc_fluoro_ester Methyl N-Boc-4-fluoro-4- piperidinecarboxylate N_Boc_hydroxy_ester_2->N_Boc_fluoro_ester DAST, DCM, -78°C to rt N_Boc_fluoro_ester_2 Methyl N-Boc-4-fluoro-4- piperidinecarboxylate N_Boc_fluoro_acid N-Boc-4-fluoro-4- piperidinecarboxylic acid N_Boc_fluoro_ester_2->N_Boc_fluoro_acid LiOH, THF/H2O N_Boc_fluoro_acid_2 N-Boc-4-fluoro-4- piperidinecarboxylic acid Final_Product 4-Fluoro-4-piperidinecarboxylic acid hydrochloride N_Boc_fluoro_acid_2->Final_Product HCl in Dioxane

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc-isonipecotic acid)

Rationale: The protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a crucial first step. The Boc group is stable under the conditions of the subsequent reactions and can be readily removed at the final stage. This prevents unwanted side reactions involving the basic nitrogen atom.

Procedure:

  • To a solution of isonipecotic acid (1 equivalent) in a 1:1 mixture of tert-butanol and water, add sodium hydroxide (1.1 equivalents) and stir until all solids dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the tert-butanol.

  • Wash the aqueous residue with diethyl ether to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-isonipecotic acid as a white solid.

Reagent/SolventMolar EquivalentPurpose
Isonipecotic acid1.0Starting material
Sodium hydroxide1.1Base to deprotonate carboxylic acid and facilitate reaction
Di-tert-butyl dicarbonate1.1Boc-protecting group source
tert-Butanol/Water-Solvent system
1 M Hydrochloric acidAs neededAcidification for product precipitation
Ethyl acetate-Extraction solvent
Step 2: Synthesis of Methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate

Rationale: Esterification of the carboxylic acid facilitates purification and handling in the subsequent steps. A methyl ester is chosen for its ease of formation and subsequent hydrolysis.

Procedure:

  • Suspend N-Boc-isonipecotic acid (1 equivalent) in methanol.

  • Cool the suspension to 0 °C.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

Step 3: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-hydroxy-4-piperidinecarboxylate

Rationale: Introduction of a hydroxyl group at the 4-position is necessary for the subsequent fluorination. This is achieved by deprotonation at the α-carbon to the ester, followed by reaction with an electrophilic oxygen source.

Procedure:

  • Dissolve diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add n-butyllithium (1.1 equivalents) and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of methyl 1-(tert-butoxycarbonyl)piperidine-4-carboxylate (1 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C.

  • Stir for 1 hour at -78 °C.

  • Add a solution of molybdenum peroxide-pyridine-HMPA complex (MoOPH, 1.5 equivalents) in anhydrous THF.

  • Stir for 2 hours at -78 °C, then allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Step 4: Synthesis of Methyl 1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinecarboxylate

Rationale: Deoxyfluorination of the tertiary alcohol is achieved using diethylaminosulfur trifluoride (DAST). This reagent is effective for converting tertiary alcohols to fluorides, often proceeding via an SN1-type mechanism.

Procedure:

  • Dissolve methyl 1-(tert-butoxycarbonyl)-4-hydroxy-4-piperidinecarboxylate (1 equivalent) in anhydrous dichloromethane (DCM) and cool to -78 °C under a nitrogen atmosphere.

  • Slowly add DAST (1.2 equivalents) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12 hours.

  • Carefully quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Reagent/SolventMolar EquivalentPurpose
Methyl N-Boc-4-hydroxy-4-piperidinecarboxylate1.0Substrate
Diethylaminosulfur trifluoride (DAST)1.2Fluorinating agent
Dichloromethane (DCM)-Anhydrous solvent
Saturated Sodium Bicarbonate-Quenching agent
Step 5: Synthesis of 1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinecarboxylic acid

Rationale: The methyl ester is hydrolyzed back to the carboxylic acid under basic conditions. Lithium hydroxide is a mild and effective reagent for this saponification.

Procedure:

  • Dissolve methyl 1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinecarboxylate (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide monohydrate (2-3 equivalents) and stir at room temperature for 4-8 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture to remove the THF.

  • Dilute with water and wash with diethyl ether.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected fluorinated acid.

Step 6: Synthesis of this compound

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. The use of hydrochloric acid in an organic solvent simultaneously deprotects the amine and forms the hydrochloride salt.

Procedure:

  • Dissolve 1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinecarboxylic acid (1 equivalent) in 1,4-dioxane.

  • Add a solution of 4 M HCl in dioxane (5-10 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the reaction for the evolution of gas (isobutylene) and the precipitation of the product.

  • Once the reaction is complete, filter the solid precipitate.

  • Wash the solid with cold diethyl ether and dry under vacuum to obtain this compound as a white solid.

Data Summary and Expected Results

StepProductExpected YieldPurityAnalytical Techniques
1N-Boc-isonipecotic acid90-95%>95%¹H NMR, ¹³C NMR, MS
2Methyl N-Boc-4-piperidinecarboxylate85-90%>95%¹H NMR, ¹³C NMR, MS
3Methyl N-Boc-4-hydroxy-4-piperidinecarboxylate60-70%>95% after chromatography¹H NMR, ¹³C NMR, MS
4Methyl N-Boc-4-fluoro-4-piperidinecarboxylate50-60%>95% after chromatography¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
5N-Boc-4-fluoro-4-piperidinecarboxylic acid90-95%>95%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS
6This compound>95%>98%¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, Elemental Analysis

Conclusion

This compound is a valuable building block in modern medicinal chemistry. While its specific discovery is not prominently documented, a robust and reliable synthetic route can be devised based on established chemical principles. The protocol outlined in this guide provides a clear and logical pathway for the preparation of this important compound, enabling further research and development in the creation of novel therapeutics. The strategic introduction of fluorine at the 4-position of the piperidine carboxylic acid scaffold offers a powerful tool for modulating the properties of drug candidates, and the availability of this intermediate is crucial for the advancement of pharmaceutical sciences.

The Strategic Integration of 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An in-depth technical guide has been released, offering crucial insights for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride and its derivatives. This whitepaper provides a comprehensive overview of the strategic importance of this molecular scaffold in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS) and other critical disease areas.

The guide underscores the significance of incorporating fluorine into piperidine frameworks, a strategy that has gained considerable traction in pharmaceutical development. The unique physicochemical properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. These modifications are instrumental in enhancing the drug-like properties of lead compounds, ultimately improving their therapeutic potential.

Key Insights for the Modern Medicinal Chemist

This technical guide delves into the core aspects of working with this compound derivatives, from foundational synthesis to advanced applications.

1. Synthesis and Derivatization: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that demands precision and a thorough understanding of fluorination chemistry. A representative synthetic pathway commences with the esterification of a readily available starting material, isonipecotic acid (piperidine-4-carboxylic acid).

A typical protocol for the synthesis of the ethyl ester precursor is as follows:

Protocol 1: Synthesis of Ethyl 4-piperidinecarboxylate

  • Step 1: Dissolve isonipecotic acid in absolute ethanol.

  • Step 2: Cool the solution to 0°C.

  • Step 3: Add thionyl chloride dropwise to the cooled solution.

  • Step 4: Reflux the reaction mixture for an extended period, typically 48 hours.

  • Step 5: Remove the solvent under reduced pressure to yield the crude ester.

  • Step 6: Purify the product through an aqueous workup, involving washing with a basic solution (e.g., 10% NaOH) and extraction with an organic solvent like ethyl acetate.[1]

The subsequent crucial step involves the introduction of the fluorine atom at the 4-position. While specific protocols for the direct fluorination of ethyl 4-piperidinecarboxylate to yield the 4-fluoro derivative are proprietary and often detailed in patents, the general approach involves the use of specialized fluorinating agents. One such method, analogous to the synthesis of 4,4-difluoropiperidine derivatives, utilizes reagents like trifluoro sulfenyl morpholine on a protected piperidone precursor, followed by deprotection and conversion to the desired carboxylic acid.[2]

The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by salt formation with hydrochloric acid.

Protocol 2: Hydrolysis of Ethyl 4-Fluoro-4-piperidinecarboxylate and Salt Formation (General Procedure)

  • Step 1 (Saponification): Dissolve the ethyl 4-fluoro-4-piperidinecarboxylate in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Step 2: Add a base, for example, lithium hydroxide (LiOH), to the solution and stir at room temperature until the reaction is complete, as monitored by techniques like TLC or LC-MS.

  • Step 3 (Acidification): Acidify the reaction mixture with an acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3.

  • Step 4 (Extraction): Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the product.

  • Step 5 (Isolation): Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-4-piperidinecarboxylic acid.

  • Step 6 (Salt Formation): Dissolve the free acid in a suitable solvent and treat with a solution of HCl to precipitate the hydrochloride salt, which can then be collected by filtration and dried.

2. Comprehensive Characterization of Fluorinated Piperidines

The unambiguous identification and characterization of this compound and its derivatives are paramount. A combination of spectroscopic techniques is employed for this purpose.

Technique Key Observables and Interpretations
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: Provides information on the proton environment within the molecule. Key signals include those for the piperidine ring protons and the carboxylic acid proton. ¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and offers a wide chemical shift range, making it an excellent tool for confirming the presence and electronic environment of the fluorine atom.[3] The coupling between fluorine and adjacent protons (J-coupling) provides valuable structural information. For related fluorinated piperidines, ¹⁹F chemical shifts have been observed around -66 ppm.[4] ¹³C NMR: Reveals the carbon skeleton of the molecule, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A broad peak in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretch of the carboxylic acid. A sharp, strong absorption around 1700 cm⁻¹ corresponds to the C=O stretch of the carbonyl group. The C-F bond typically shows an absorption in the fingerprint region, between 1000 and 1400 cm⁻¹.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak will correspond to the mass of the protonated molecule.

3. Strategic Applications in Drug Discovery: Targeting CNS Disorders and Beyond

The 4-fluoro-4-piperidinecarboxylic acid scaffold is a privileged structure in medicinal chemistry, particularly for targeting G-protein coupled receptors (GPCRs) and other proteins implicated in a range of diseases.

Central Nervous System (CNS) Applications:

The introduction of a fluorine atom can enhance a molecule's ability to cross the blood-brain barrier, a critical attribute for CNS-acting drugs.[5] Derivatives of 4-fluoro-4-piperidinecarboxylic acid are being explored as antagonists for several key CNS receptors:

  • Neurokinin-1 (NK1) Receptor Antagonists: The NK1 receptor is involved in pain, depression, and emesis. The piperidine ring is a common feature in NK1 receptor antagonists, and fluorination can modulate the potency and pharmacokinetic profile of these compounds.[3][6]

  • CCR2 and CCR5 Receptor Antagonists: These chemokine receptors are implicated in neuroinflammatory conditions. The piperidine moiety is a key component in several reported CCR2 antagonists, and the incorporation of a carboxylic acid group has been shown to be beneficial in some cases.[2][7]

Workflow for a CNS Drug Discovery Program Utilizing 4-Fluoro-4-piperidinecarboxylic Acid Derivatives:

Caption: A streamlined workflow for a CNS drug discovery program.

Structure-Activity Relationship (SAR) Insights:

The carboxylic acid moiety of 4-fluoro-4-piperidinecarboxylic acid provides a versatile handle for derivatization, most commonly through the formation of amides and esters. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target protein.

Logical Relationship of SAR Exploration:

SAR_Exploration cluster_derivatives Derivatization Strategies cluster_properties Modulated Properties Core Core Scaffold 4-Fluoro-4-piperidinecarboxylic acid Amide Amide Derivatives R-C(O)NR'R'' Core->Amide Amidation Ester Ester Derivatives R-C(O)OR' Core->Ester Esterification Potency Potency Amide->Potency Selectivity Selectivity Amide->Selectivity PK Pharmacokinetics (ADME) Amide->PK Ester->Potency Ester->Selectivity Ester->PK

Caption: Derivatization strategies for SAR exploration.

By systematically modifying the substituents on the amide nitrogen or the alcohol portion of the ester, researchers can probe the binding pocket of the target receptor and enhance key drug-like properties. For instance, in the context of CCR2 antagonists, the nature of the group attached to the piperidine nitrogen has been shown to be critical for high-affinity binding.

Future Directions and Conclusion

The strategic incorporation of the 4-fluoro-4-piperidinecarboxylic acid moiety into small molecules represents a powerful approach in modern drug discovery. Its unique combination of a conformationally constrained ring system, a key fluorine substituent, and a versatile carboxylic acid handle for derivatization makes it an invaluable building block for the development of novel therapeutics. This technical guide provides a foundational understanding for scientists and researchers to leverage the full potential of these derivatives in their drug discovery programs. As our understanding of the intricate roles of targets like GPCRs in disease continues to grow, the demand for sophisticated and highly optimized molecular scaffolds such as fluorinated piperidines is set to increase, paving the way for the next generation of innovative medicines.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the structural elucidation of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a key building block in modern medicinal chemistry. As researchers and drug development professionals, obtaining unambiguous analytical data is paramount. This document moves beyond a simple recitation of data, offering a detailed rationale for the analytical techniques employed, the expected outcomes, and the interpretation of the resulting spectra. Our approach is grounded in the principle that a well-designed analytical workflow is a self-validating system, where orthogonal techniques converge to provide a complete and trustworthy structural picture.

Molecular Structure and Analytical Strategy

This compound (C₆H₁₁ClFNO₂) is a piperidine derivative featuring two key functional groups at the C4 position: a fluorine atom and a carboxylic acid. The presence of the basic piperidine nitrogen results in the formation of a hydrochloride salt. The strategic introduction of fluorine into molecular scaffolds is a powerful tool in drug discovery, often used to modulate physicochemical properties like metabolic stability and pKa.[1]

Our analytical strategy is designed to provide a multi-faceted confirmation of the molecular structure. We will leverage Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to map the carbon-hydrogen framework and probe the electronic environment of the fluorine atom. Infrared (IR) Spectroscopy will confirm the presence of key functional groups, and Mass Spectrometry (MS) will determine the molecular weight and fragmentation pattern.

cluster_analytical_strategy Analytical Workflow cluster_nmr NMR Spectroscopy mol 4-Fluoro-4-piperidinecarboxylic acid hydrochloride H_NMR ¹H NMR (Proton Framework) mol->H_NMR Characterized by C_NMR ¹³C NMR (Carbon Skeleton) mol->C_NMR Characterized by F_NMR ¹⁹F NMR (Fluorine Environment) mol->F_NMR Characterized by IR IR Spectroscopy (Functional Groups) mol->IR Characterized by MS Mass Spectrometry (Molecular Weight) mol->MS Characterized by

Caption: Overall analytical strategy for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For this particular compound, a multi-nuclear approach is essential.

Experimental Protocol: NMR Sample Preparation & Acquisition

A robust and reproducible protocol is critical for acquiring high-quality NMR data. The choice of solvent is the first key decision.

  • Solvent Selection : Due to the hydrochloride salt form, the compound is highly polar. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable solvents.[2][3]

    • Rationale (Expertise) : D₂O is an excellent choice for solubilizing the salt and will exchange with the acidic N-H₂⁺ and COOH protons, causing their signals to disappear from the ¹H NMR spectrum. This simplifies the spectrum, allowing for an unobstructed view of the piperidine ring protons.[2] DMSO-d₆, an alternative, will also solubilize the compound but will typically allow for the observation of the exchangeable protons as broad signals.[4][5] For this guide, we will proceed with D₂O as the solvent for primary structural analysis.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve in ~0.6 mL of D₂O in a standard 5 mm NMR tube.

    • Vortex briefly to ensure complete dissolution.

  • Instrumentation :

    • A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is recommended.

    • The spectrometer should be locked on the deuterium signal of the solvent.[2]

  • Data Acquisition :

    • ¹H NMR : Acquire a standard 1D proton spectrum. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.

    • ¹³C NMR : Acquire a proton-decoupled 1D carbon spectrum. A wider spectral width (~220 ppm) is required. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans will be necessary compared to the ¹H experiment.[6]

    • ¹⁹F NMR : Acquire a proton-decoupled 1D fluorine spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition is rapid.[7] A reference standard is not strictly necessary on modern instruments, which can use an internal reference, but CFCl₃ is the historical standard at 0 ppm.[8][9]

    • 2D NMR (Optional but Recommended) : To ensure unambiguous assignments, acquiring a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum is highly recommended. This experiment correlates each proton signal with the carbon to which it is directly attached, providing a self-validating check on the assignments.

¹H NMR Spectroscopy: Expected Spectrum and Interpretation

The ¹H NMR spectrum in D₂O is expected to show signals corresponding to the piperidine ring protons. The molecule has a plane of symmetry through the C4-F and C4-COOH bonds, simplifying the spectrum. We expect to see two distinct signals for the axial and equatorial protons.

  • Protons at C2/C6 and C3/C5 : The protons on the piperidine ring will be diastereotopic. Due to the chair conformation, we expect two sets of multiplets corresponding to the protons at the C2/C6 positions and the C3/C5 positions.

  • Chemical Shifts : The protons alpha to the positively charged nitrogen (C2/C6) will be deshielded and appear further downfield (typically > 3.0 ppm). The protons at C3/C5 will appear more upfield.

  • Coupling : We will observe geminal coupling (between protons on the same carbon), vicinal coupling (between protons on adjacent carbons), and, importantly, coupling to the fluorine atom. The H-F coupling constants (J_HF) are typically transmitted through two bonds (²J_HF) and three bonds (³J_HF).

Table 1: Predicted ¹H NMR Data (400 MHz, D₂O)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityExpected Coupling Constants (Hz)
H-2, H-6 (axial & equatorial)3.2 - 3.6m²J_HH, ³J_HH
H-3, H-5 (axial & equatorial)2.1 - 2.5m²J_HH, ³J_HH, ³J_HF
NH₂⁺, COOHN/A (exchanged with D₂O)--
¹³C NMR Spectroscopy: Expected Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and offers insight into the electronic effects of the substituents. Due to symmetry, we expect three signals for the piperidine ring carbons and one for the carboxyl carbon.

  • C4 (Carbon with Fluorine) : This carbon will be directly attached to fluorine, resulting in a large one-bond coupling constant (¹J_CF, typically 180-250 Hz). The signal will appear as a doublet in a proton-coupled ¹³C spectrum, but this is often not resolved in standard decoupled spectra unless specifically looked for. The chemical shift will be significantly influenced by the electronegative fluorine.

  • C3/C5 : These carbons are two bonds away from the fluorine and will exhibit a smaller ²J_CF coupling (typically 15-25 Hz).

  • C2/C6 : These carbons are alpha to the nitrogen and will be shifted downfield.

  • Carboxyl Carbon (COOH) : This will be the most downfield signal, typically appearing above 170 ppm.

Table 2: Predicted ¹³C NMR Data (101 MHz, D₂O)

CarbonPredicted Chemical Shift (δ, ppm)Expected C-F Coupling
C=O175 - 180-
C490 - 95¹J_CF ~ 180-250 Hz
C2, C645 - 50³J_CF ~ 1-5 Hz
C3, C530 - 35²J_CF ~ 15-25 Hz
¹⁹F NMR Spectroscopy: A Direct Window

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine's chemical environment.[7]

  • Expected Spectrum : For this compound, we expect a single ¹⁹F signal.

  • Chemical Shift : The chemical shift for a tertiary alkyl fluoride typically falls in the range of -140 to -150 ppm relative to CFCl₃.[9][10]

  • Coupling : In a proton-coupled ¹⁹F spectrum, this signal would be split into a complex multiplet due to coupling with the protons at the C3 and C5 positions (³J_HF). This provides definitive confirmation of the fluorine's position on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11]

Experimental Protocol: IR Data Acquisition
  • Technique Selection : Attenuated Total Reflectance (ATR) is the preferred method for solid samples as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition :

    • Obtain a background spectrum of the clean ATR crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

cluster_ir_workflow IR Spectroscopy Workflow start Start background Collect Background Spectrum (Clean ATR Crystal) start->background sample Place Sample on Crystal background->sample collect Collect Sample Spectrum (16-32 Scans) sample->collect process Process Data (Baseline Correction) collect->process analyze Analyze Spectrum & Identify Key Bands process->analyze end End analyze->end

Caption: A typical workflow for acquiring an ATR-IR spectrum.

Expected IR Absorption Bands

The IR spectrum will be characterized by several key absorption bands that confirm the structure.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration TypeExpected Frequency (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretch, H-bonded2500 - 3300Broad, Strong
N-H₂⁺ (Ammonium Salt)Stretch2800 - 3200 (overlaps with O-H)Broad, Strong
C-H (Aliphatic)Stretch2850 - 3000Medium
C=O (Carboxylic Acid)Stretch1700 - 1730Strong, Sharp
N-HBend1500 - 1650Medium
C-FStretch1000 - 1100Strong

Rationale (Expertise) : The most informative regions will be the broad absorption in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H stretch of a carboxylic acid and the N-H stretch of the ammonium salt.[12] The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ is a definitive marker for the carboxylic acid. Finally, a strong band in the 1000-1100 cm⁻¹ region is indicative of the C-F stretch, confirming the presence of the fluorine atom.[13]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of identifying information.

Experimental Protocol: MS Data Acquisition
  • Technique Selection : Electrospray Ionization (ESI) is the ideal technique for this polar, non-volatile molecule. It is a soft ionization method that typically keeps the molecule intact.

  • Mode : Positive ion mode (ESI+) will be used, as the piperidine nitrogen is readily protonated.

  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or a water/acetonitrile mixture.

  • Data Acquisition : Infuse the sample directly into the mass spectrometer. The instrument will detect the mass-to-charge ratio (m/z) of the resulting ions.

Expected Mass Spectrum

In ESI+ mode, the primary ion observed will be that of the free base protonated. The hydrochloride salt will dissociate in solution.

  • Free Base Formula : C₆H₁₀FNO₂

  • Exact Mass of Free Base : 147.0696

  • Expected Ion : We expect to see the protonated molecular ion, [M+H]⁺.

  • Predicted m/z : 148.0774

Observing a high-resolution mass spectrum that matches this predicted m/z value to within a few parts per million (ppm) provides extremely high confidence in the elemental composition of the molecule.

Conclusion

The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and MS techniques. ¹H, ¹³C, and ¹⁹F NMR spectroscopy work in concert to elucidate the complete covalent framework and confirm the fluorine's placement. IR spectroscopy provides rapid and unambiguous confirmation of the key carboxylic acid, ammonium, and C-F functional groups. Finally, high-resolution mass spectrometry validates the elemental composition by providing an accurate molecular weight. This multi-technique, self-validating workflow ensures the highest degree of scientific integrity and provides the trustworthy, in-depth data required by researchers and drug development professionals.

References

4-Fluoro-4-piperidinecarboxylic acid hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Introduction

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1] The title compound, this compound, is a valuable building block for drug discovery professionals, combining the rigid piperidine core with the unique stereoelectronic properties of a geminal fluoro-substituent.[2] However, the precise safety profile and handling requirements for this specific molecule are not extensively documented in publicly available Safety Data Sheets (SDS).

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. By employing a hazard assessment based on structural analogy to its constituent parts—the piperidine core, the carboxylic acid moiety, the fluorine atom, and its hydrochloride salt form—we can construct a robust and scientifically-grounded safety protocol. This document is intended for researchers, chemists, and drug development professionals who may handle this or structurally similar compounds.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the first step in any chemical safety protocol. The hydrochloride salt form dictates that this compound is a solid, which mitigates the risk of exposure to flammable and volatile vapors associated with the parent piperidine, but introduces the potential for aerosolization of dust during handling.

Property Value Source(s)
Full Chemical Name This compound[3][4]
CAS Number 1186663-32-0[3][4][5]
Molecular Formula C₆H₁₁ClFNO₂[3][4]
Molecular Weight 183.61 g/mol [3][4]
Chemical Structure Chemical Structure
Inferred Physical Form White to off-white crystalline solid[6][7]
Inferred Solubility Likely soluble in water and polar protic solvents like methanol/ethanol[6][7]
Recommended Storage Store at room temperature under an inert atmosphere[3][4]

Section 2: Hazard Identification and Toxicological Profile (Inferred)

A definitive toxicological profile for this compound is not available. Therefore, a conservative hazard assessment is derived from its structural analogues. The primary hazards are associated with the piperidine core, which is known for its toxicity and corrosivity, and the irritant nature of the carboxylic acid and hydrochloride salt.

Hazard Class GHS Pictogram Inferred Hazard Statement Basis for Inference
Acute Toxicity (Oral) H302: Harmful if swallowed. Explicitly listed by a supplier.[3] The parent piperidine has moderate acute oral toxicity.[8]
Skin Corrosion / Irritation H315: Causes skin irritation. (Potentially H314: Causes severe skin burns and eye damage)Piperidine-4-carboxylic acid is a known skin irritant (H315).[9][10] 4-Fluoropiperidine causes severe skin burns (H314).[11] A conservative approach is warranted.
Serious Eye Damage / Irritation H319: Causes serious eye irritation. (Potentially H318: Causes serious eye damage)Piperidine-4-carboxylic acid is a known eye irritant (H319).[9][10] 4-Fluoropiperidine causes severe eye damage.[11] The solid, dusty nature increases the risk of severe eye contact.
Specific Target Organ Toxicity (STOT) H335: May cause respiratory irritation. The parent piperidine-4-carboxylic acid is classified as a respiratory irritant.[9][10] As a fine powder, inhalation of dust is a primary exposure risk.

Toxicological Rationale:

  • Piperidine Core: Piperidine itself is toxic and corrosive. It is readily absorbed through the skin and can cause weakness, respiratory distress, and convulsions.[8]

  • Fluorine Substituent: The carbon-fluorine bond is strong, but metabolic defluorination can occur, potentially releasing fluoride ions or harmful metabolites like fluoroacetic acid.[2] While unlikely to be a primary hazard in acute handling, this is a critical consideration for in-vivo applications.

  • Hydrochloride Salt: Amine hydrochloride salts are acidic and can cause irritation upon contact with moist skin or mucous membranes.[6] The primary hazard during handling is the inhalation of fine dust particles.

Section 3: Engineering Controls and Risk Mitigation

A multi-layered approach to risk mitigation is essential, starting with robust engineering controls to minimize the possibility of exposure.

Primary Engineering Control: All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood. The fume hood provides critical protection against the inhalation of aerosolized dust.

Secondary Controls:

  • Designate a specific area within the lab for handling this compound.

  • Ensure an eye wash station and safety shower are immediately accessible and tested regularly.[12]

  • Avoid working alone when handling this and other potentially hazardous materials.

Risk_Mitigation_Workflow cluster_prep Preparation & Assessment cluster_handling Handling Protocol cluster_post Post-Handling start Receive Compound review_sds Review SDS & Technical Guide start->review_sds ppe_check Verify PPE Availability review_sds->ppe_check hood_check Confirm Fume Hood Certification ppe_check->hood_check weigh Weigh Solid in Fume Hood hood_check->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve transfer Transfer to Reaction Vessel dissolve->transfer decontaminate Decontaminate Glassware & Surfaces transfer->decontaminate storage Store Compound Securely transfer->storage dispose Dispose of Waste decontaminate->dispose

Caption: Risk management workflow for handling the compound.

Section 4: Personal Protective Equipment (PPE)

The appropriate selection and consistent use of PPE is the final barrier between the researcher and the chemical.

Task Eye/Face Protection Hand Protection Body Protection Respiratory
Receiving/Moving Container Safety glasses with side shieldsNitrile glovesStandard lab coatNot required
Weighing/Transferring Solid Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene gloves. Check manufacturer's compatibility chart.[13]Flame-resistant lab coat, closed at the frontNot required if performed in a certified fume hood. Otherwise, a NIOSH-approved respirator with P100 filter.
Preparing Solutions Chemical splash gogglesNitrile or neoprene glovesLab coatNot required if performed in a certified fume hood.
Handling Dilute Solutions (<1 M) Safety glasses with side shieldsNitrile glovesLab coatNot required
Cleaning Spills Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over lab coatRequired. NIOSH-approved respirator with P100 filter.

Section 5: Protocols for Safe Handling and Storage

Adherence to standardized protocols minimizes variability and risk.

Protocol 5.1: Weighing and Preparing a Stock Solution

  • Preparation: Don all required PPE (goggles, face shield, lab coat, double gloves). Confirm the fume hood sash is at the appropriate height and airflow is optimal.

  • Staging: Place a weigh boat on an analytical balance inside the fume hood. Also place a spatula, the chemical container, and a vial for the final solution inside the hood.

  • Transfer: Carefully open the container. Using the spatula, gently transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust. Close the primary container immediately.

  • Dissolution: Transfer the weighed solid into the designated vial. Using a pipette, add the desired solvent to the vial and cap securely. Mix gently until dissolved.

  • Cleanup: Carefully wipe down the spatula and any surfaces inside the fume hood with a damp cloth. Dispose of the weigh boat and cloth in the designated solid hazardous waste container.

  • Doffing PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat). Wash hands thoroughly with soap and water.[13]

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14] Storage under an inert atmosphere is recommended for long-term stability.[3]

Section 6: Emergency Response Procedures

Rapid and correct response to an emergency can significantly mitigate harm.

Emergency_Response cluster_spill Spill cluster_exposure Personal Exposure start Emergency Event spill_type Spill Type? start->spill_type exposure_type Exposure Route? start->exposure_type spill_solid Solid Powder spill_type->spill_solid spill_solution Solution spill_type->spill_solution spill_solid_proc Evacuate Area. Don appropriate PPE. Cover with absorbent material. Collect with non-sparking tools. Place in sealed container for disposal. spill_solid->spill_solid_proc spill_solution_proc Evacuate Area. Don appropriate PPE. Absorb with inert material (vermiculite). Collect and place in sealed container. Decontaminate area. spill_solution->spill_solution_proc skin Skin Contact exposure_type->skin eye Eye Contact exposure_type->eye inhalation Inhalation exposure_type->inhalation skin_proc Remove contaminated clothing. Flush skin with water for 15 min. Seek medical attention. skin->skin_proc eye_proc Flush eyes with water for 15 min, lifting eyelids. Seek immediate medical attention. eye->eye_proc inhalation_proc Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. inhalation->inhalation_proc

Caption: Decision-making flowchart for emergency response.

Detailed Emergency Protocols:

  • Skin Contact: Immediately remove all contaminated clothing.[12] Flush the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[12] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[13]

  • Minor Solid Spill (<1g): If safe to do so, restrict access to the area. Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep the material into a sealed container for hazardous waste disposal.[10][14]

  • Fire: The compound is not expected to be flammable, but containers may burn, emitting toxic and corrosive fumes (e.g., NOx, HCl, HF).[10] Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, or water spray.[14] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Section 7: Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled, sealed container designated for halogenated organic waste.

  • Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[12]

Section 8: References

  • This compound. (n.d.). Blord Group. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Piperidine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). 4-(4-FLUORO-PHENYL)-PIPERIDINE Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). Piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluoropiperidine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2021). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). N-BOC-piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-氟-4-哌啶甲酸盐酸盐. Retrieved from --INVALID-LINK--

  • AAPPTec. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-Fluoropiperidine hydrochloride. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2024). Piperidine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Zlatic, G., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2416-2422. Retrieved from --INVALID-LINK--

  • Biotuva. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Arctom Scientific. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Sciencemadness.org. (2021). Forming oxalate salts of amines. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Purification of organic hydrochloride salt?. Retrieved from --INVALID-LINK--

  • NICNAS. (2016). Piperidine: Human health tier II assessment. Australian Department of Health. Retrieved from --INVALID-LINK--

  • Reddit. (2018). Ways of crashing out amines. r/chemistry. Retrieved from --INVALID-LINK--

  • Wolf, C., et al. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology, 34(1), 13-17. Retrieved from --INVALID-LINK--

  • Kennedy, G. L. Jr. (1990). Toxicology of fluorine-containing monomers. Critical Reviews in Toxicology, 21(2), 149-70. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Retrieved from --INVALID-LINK--

  • Ghaffari, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(10), 4075. Retrieved from --INVALID-LINK--

  • Workman, J. Jr. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy. Retrieved from --INVALID-LINK--

References

Unlocking the Therapeutic Potential of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Fluoro-4-piperidinecarboxylic acid hydrochloride stands as a compelling, yet underexplored, chemical entity at the intersection of fluorine chemistry and privileged scaffold design. The strategic incorporation of a fluorine atom at the C4 position of the piperidine-4-carboxylic acid core, a known γ-aminobutyric acid (GABA) analogue, presents a unique opportunity to modulate physicochemical and pharmacological properties. This guide delineates novel and actionable research trajectories for this compound, targeting key areas in neuroscience and oncology. We provide a scientifically rigorous framework for the synthesis of derivative libraries, outlining detailed protocols for in vitro and in vivo evaluation, and leveraging computational approaches to rationalize experimental design. This document is intended to serve as a catalyst for researchers, scientists, and drug development professionals to unlock the full therapeutic potential of this promising fluorinated building block.

Introduction: The Strategic Value of Fluorination on a Privileged Scaffold

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, gracing the architecture of numerous approved pharmaceuticals.[1][2] Its non-planar, three-dimensional character allows for the precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The parent compound, piperidine-4-carboxylic acid (isonipecotic acid), is a conformationally restricted analogue of the principal inhibitory neurotransmitter, GABA, and is known to act as a partial agonist at GABAA receptors.[3]

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[4] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[5] Specifically, fluorination on the piperidine ring can lower the basicity (pKa) of the piperidine nitrogen, a modification correlated with reduced affinity for the hERG channel and thus, lower potential for cardiac toxicity.[6][7][8]

This compound, therefore, represents a pre-validated starting point for the exploration of novel chemical space. The fluorine atom at the quaternary C4 center is expected to introduce unique conformational constraints and electronic effects, potentially leading to derivatives with enhanced potency, selectivity, and drug-like properties compared to their non-fluorinated counterparts.[9] This guide proposes two primary, high-potential research avenues for this molecule: the development of novel central nervous system (CNS) agents targeting the GABAergic system and the exploration of its utility as a scaffold for kinase inhibitors in oncology.

Research Area 1: Development of Novel CNS Agents for Neuropathic Pain and Anxiety Disorders

Scientific Rationale: Modulating the GABAergic System

The GABAergic system is the primary inhibitory network in the CNS, and its dysregulation is implicated in a host of neurological and psychiatric disorders, including anxiety, epilepsy, and neuropathic pain.[10] The parent molecule, isonipecotic acid, is a known GABAA receptor partial agonist.[3] We hypothesize that the C4-fluoro substitution will alter the binding affinity and efficacy of this scaffold at GABAA receptors. Furthermore, derivatization at the piperidine nitrogen and the carboxylic acid moiety will allow for the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological activity.

The strategic goals for this research area are:

  • To synthesize a focused library of N-substituted amides and esters of 4-fluoro-4-piperidinecarboxylic acid.

  • To screen this library for activity at GABAA receptor subtypes.

  • To evaluate lead compounds in preclinical models of neuropathic pain and anxiety.

Synthesis of a Focused Derivative Library

The this compound scaffold allows for straightforward diversification at two key positions: the piperidine nitrogen (N1) and the carboxylic acid. A focused library can be generated to probe the impact of various substituents on biological activity.

Experimental Protocol 1: Synthesis of N-Aryl/Alkyl-4-fluoro-4-piperidinecarboxamides

  • N-Boc Protection: The commercially available this compound is first protected at the nitrogen atom using di-tert-butyl dicarbonate (Boc2O) to yield 1-Boc-4-fluoro-4-piperidinecarboxylic acid.[11]

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add Boc2O (1.1 eq) and stir at room temperature for 12-18 hours.

    • Acidify the reaction mixture with 1M HCl to pH 2-3 and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected product.

  • Amide Coupling: The resulting carboxylic acid is then coupled with a diverse panel of primary and secondary amines using a standard peptide coupling reagent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole).

    • Dissolve 1-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous dichloromethane (DCM).

    • Cool the mixture to 0°C and add EDC·HCl (1.2 eq).

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.

  • Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final target compounds.

    • Dissolve the Boc-protected amide in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the final product.

G

Derivative Class Rationale for Inclusion Example Substituents (R groups on Amine)
Small Alkyl Amines Probe basic steric and electronic requirements.Methyl, Ethyl, Isopropyl
Aromatic Amines Introduce potential for π-π stacking and hydrophobic interactions.Aniline, 4-Fluoroaniline, 3-Methoxyaniline
Heterocyclic Amines Explore diverse hydrogen bonding patterns and vector space.2-Aminopyridine, 3-Aminopyrazole, Morpholine
Bulky/Lipophilic Amines Assess impact on membrane permeability and potential for deeper pocket binding.Benzylamine, Cyclohexylamine, Adamantylamine
In Vitro Screening Cascade

A tiered approach will be employed to characterize the pharmacological profile of the synthesized library.

Experimental Protocol 2: In Vitro GABAA Receptor Modulation Assay

  • Primary Screen - High-Throughput Fluorescent Assay: A cell-based assay using a halide-sensitive yellow fluorescent protein (YFP) can be used for initial screening.[1][12]

    • Cell Line: HEK293 cells stably co-expressing a specific GABAA receptor subtype (e.g., α1β2γ2) and a halide-sensitive YFP.

    • Procedure:

      • Plate cells in 384-well plates.

      • Replace culture medium with a low-chloride buffer.

      • Add test compounds at a fixed concentration (e.g., 10 µM).

      • Add a sub-maximal concentration of GABA (e.g., EC20) to potentiate the signal for allosteric modulators.

      • Initiate fluorescence quenching by adding an iodide-containing buffer.

      • Measure the rate of fluorescence quenching using a plate reader.

    • Endpoints: Compounds that significantly enhance or inhibit the GABA-evoked response will be identified as hits.

  • Secondary Screen - Electrophysiology: Positive hits will be further characterized using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes or patch-clamp electrophysiology in mammalian cells expressing the target GABAA receptor subtype.

    • Procedure:

      • Prepare and inject oocytes with cRNAs for the desired GABAA receptor subunits.

      • After 2-4 days of incubation, place the oocyte in the recording chamber.

      • Clamp the oocyte membrane potential at -60 mV.

      • Apply GABA at various concentrations to generate a dose-response curve.

      • Co-apply test compounds with GABA to determine their effect on the GABA EC50 (potency) and maximal response (efficacy).

    • Endpoints: Determination of compound activity as a positive allosteric modulator (PAM), negative allosteric modulator (NAM), or direct agonist/antagonist.

G

In Vivo Efficacy Models

Promising lead compounds with favorable in vitro profiles and acceptable ADME properties will be advanced to in vivo models of neuropathic pain.

Experimental Protocol 3: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used and validated model of peripheral neuropathic pain.[6][7]

  • Surgical Procedure:

    • Anesthetize adult Sprague-Dawley rats.

    • Surgically expose the sciatic nerve in one hind limb.

    • Place four loose ligatures around the nerve.

    • Close the incision and allow the animal to recover.

  • Behavioral Testing:

    • Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments. A significant decrease in the withdrawal threshold in the injured paw compared to the contralateral paw indicates allodynia.

    • Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source (Hargreaves test). A reduced latency indicates hyperalgesia.

  • Drug Administration and Evaluation:

    • After establishing a stable pain phenotype (typically 7-14 days post-surgery), administer the test compound via an appropriate route (e.g., intraperitoneal, oral).

    • Perform behavioral testing at various time points after drug administration to assess the analgesic effect.

    • Endpoint: A significant reversal of mechanical allodynia and/or thermal hyperalgesia compared to vehicle-treated controls indicates efficacy.

Research Area 2: Scaffolds for Kinase Inhibitor Discovery

Scientific Rationale: Targeting a Key Enzyme Family

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their aberrant activity is a hallmark of many diseases, particularly cancer, making them highly attractive drug targets. The piperidine scaffold is a common feature in many approved kinase inhibitors. The unique 3D geometry and the potential for the C4-fluoro-carboxy moiety to act as a key pharmacophore or to orient other functional groups make this compound an attractive starting point for kinase inhibitor discovery.

The goals for this research area are:

  • To design and synthesize a library of derivatives targeting the ATP-binding site of selected kinases.

  • To utilize a high-throughput biochemical assay to screen for inhibitory activity.

  • To validate hits in cell-based assays measuring downstream signaling.

Library Design and Synthesis

The synthetic strategy will again focus on derivatization at the N1 and carboxylic acid positions. The design will be guided by the known pharmacophores of kinase inhibitors, often featuring a heterocyclic "hinge-binding" moiety attached to the core scaffold.

Experimental Protocol 4: Synthesis of N-Heterocyclic Derivatives

This protocol is an adaptation of Protocol 1, focusing on incorporating N-heterocyclic groups known to interact with the hinge region of the kinase ATP-binding site.

  • N-Alkylation with Heterocyclic Moieties: The piperidine nitrogen of 1-Boc-4-fluoro-4-piperidinecarboxylic acid ethyl ester can be deprotected and subsequently alkylated or arylated with various heterocyclic fragments (e.g., pyrimidines, purines, indazoles) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

  • Amide Coupling: The carboxylic acid can be coupled to amines bearing kinase-targeting warheads or solubilizing groups.

Screening and Validation

Experimental Protocol 5: Kinase Inhibitor Screening

  • Primary Biochemical Screen: A luminescent ADP-detection assay (e.g., ADP-Glo™) provides a universal, high-throughput method for measuring kinase activity.[13][14]

    • Procedure:

      • In a 384-well plate, combine the target kinase, its specific substrate, and ATP at its Km concentration.

      • Add test compounds from the library at a fixed concentration (e.g., 1 µM).

      • Incubate to allow the kinase reaction to proceed.

      • Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Add Kinase Detection Reagent to convert the generated ADP into ATP, which is then used by luciferase to generate a luminescent signal.

      • Measure luminescence; a decrease in signal relative to the DMSO control indicates kinase inhibition.

  • Cell-Based Target Engagement and Pathway Modulation:

    • Cellular Thermal Shift Assay (CETSA): To confirm that hit compounds bind to the target kinase in a cellular environment.

    • Western Blot Analysis: To measure the phosphorylation status of a known downstream substrate of the target kinase in a relevant cancer cell line. A reduction in substrate phosphorylation upon treatment with the compound indicates on-target cellular activity.[15]

G

Conclusion and Future Outlook

This compound is a strategically designed building block with significant untapped potential. The confluence of a privileged piperidine scaffold, a bioisosteric fluorine substitution, and multiple points for chemical diversification provides a rich foundation for drug discovery. The research areas proposed herein—novel modulators of the GABAergic system for CNS disorders and scaffolds for kinase inhibitors—represent two high-impact avenues for exploration. The detailed experimental frameworks provided offer a clear, actionable path from library synthesis to in vivo validation. It is our firm belief that rigorous investigation into this compound and its derivatives will yield novel chemical probes and, ultimately, potential therapeutic candidates to address significant unmet medical needs.

References

Methodological & Application

Synthesis of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The incorporation of a fluorine atom at the C4-position of the piperidine ring can significantly modulate the physicochemical and pharmacological properties of parent molecules, including basicity (pKa), lipophilicity, and metabolic stability. This protocol details a robust, multi-step synthetic route, commencing with the protection of isonipecotic acid, followed by a key decarboxylative fluorination step, and concluding with deprotection to yield the target compound as its hydrochloride salt. This guide is intended to provide researchers with the necessary details to replicate this synthesis, with an emphasis on the rationale behind procedural choices, safety considerations, and methods for characterization.

Introduction

Fluorinated piperidine scaffolds are increasingly sought-after motifs in the design of novel therapeutics. The unique electronic properties of fluorine can lead to enhanced binding affinities, improved pharmacokinetic profiles, and blockage of metabolic pathways. Specifically, the introduction of a fluorine atom at the 4-position of a piperidine carboxylic acid creates a chiral center and offers a strategic vector for molecular design. This application note outlines a detailed protocol for the preparation of this compound, providing a practical guide for its synthesis in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound can be achieved through a three-step process, as illustrated below. The strategy involves the initial protection of the piperidine nitrogen, followed by a decarboxylative fluorination, and finally, the removal of the protecting group to yield the desired hydrochloride salt.

Synthetic Pathway Isonipecotic_acid Isonipecotic Acid N_Boc_Isonipecotic_acid 1-Boc-4-piperidine- carboxylic acid Isonipecotic_acid->N_Boc_Isonipecotic_acid   Step 1:   N-Boc Protection Fluorinated_Intermediate tert-Butyl 4-fluoro-4-(phenylsulfonyl)- piperidine-1-carboxylate N_Boc_Isonipecotic_acid->Fluorinated_Intermediate   Step 2:   Decarboxylative   Fluorination Target_Molecule 4-Fluoro-4-piperidinecarboxylic acid hydrochloride Fluorinated_Intermediate->Target_Molecule   Step 3:   Deprotection &   Salt Formation

Caption: Overall synthetic route for this compound.

PART 1: Experimental Protocols

Step 1: Synthesis of 1-Boc-4-piperidinecarboxylic acid

This initial step involves the protection of the secondary amine of isonipecotic acid (4-piperidinecarboxylic acid) with a tert-butyloxycarbonyl (Boc) group. This is crucial to prevent side reactions at the nitrogen atom in subsequent steps.

Materials and Reagents:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
Isonipecotic acidC₆H₁₁NO₂129.1610.0 g0.077
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2518.5 g0.085
Sodium carbonate (Na₂CO₃)Na₂CO₃105.998.2 g0.077
1,4-DioxaneC₄H₈O₂88.11100 mL-
WaterH₂O18.02100 mL-
Ethyl acetateC₄H₈O₂88.11200 mL-
1 M Hydrochloric acid (HCl)HCl36.46As needed-
Brine (saturated NaCl solution)NaCl/H₂O-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)Na₂SO₄142.04As needed-

Procedure:

  • To a 500 mL round-bottom flask, add isonipecotic acid (10.0 g, 0.077 mol), sodium carbonate (8.2 g, 0.077 mol), water (100 mL), and 1,4-dioxane (100 mL).

  • Stir the mixture at room temperature until all solids have dissolved.

  • To this solution, add di-tert-butyl dicarbonate (18.5 g, 0.085 mol) portion-wise over 15 minutes.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 1-Boc-4-piperidinecarboxylic acid as a white solid.[1][2]

Expected Yield: ~90-95%

Step 2: Decarboxylative Fluorination

This key step introduces the fluorine atom at the 4-position via a photoredox-catalyzed decarboxylative fluorination. This method avoids the direct fluorination of a potentially sensitive intermediate.[3]

Materials and Reagents:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
1-Boc-4-piperidinecarboxylic acidC₁₁H₁₉NO₄229.275.0 g0.022
Selectfluor®C₇H₁₄B₂ClF₂N₂O₄S₂354.009.2 g0.026
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst)C₄₈H₃₂F₂₄IrN₆P1452.980.32 g0.00022
Disodium hydrogen phosphate (Na₂HPO₄)Na₂HPO₄141.966.2 g0.044
Acetonitrile (MeCN)C₂H₃N41.05200 mL-
WaterH₂O20 mL--
Dichloromethane (DCM)CH₂Cl₂84.93150 mL-

Procedure:

  • In a 500 mL Schlenk flask equipped with a magnetic stir bar, combine 1-Boc-4-piperidinecarboxylic acid (5.0 g, 0.022 mol), Selectfluor® (9.2 g, 0.026 mol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (0.32 g, 0.00022 mol), and disodium hydrogen phosphate (6.2 g, 0.044 mol).

  • Add a mixture of acetonitrile (200 mL) and water (20 mL).

  • Degas the reaction mixture by bubbling argon through the solution for 20 minutes.

  • Place the flask approximately 5-10 cm from a blue LED lamp and irradiate with vigorous stirring at room temperature for 24 hours.

  • Upon completion, quench the reaction with water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the fluorinated intermediate.

Note: The direct product of this reaction on the N-Boc protected substrate may require further investigation for optimal purification. The cited literature uses an N-benzoyl protected substrate.[3]

Step 3: N-Boc Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group under acidic conditions, which simultaneously protonates the piperidine nitrogen to form the desired hydrochloride salt.[4][5][6]

Materials and Reagents:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
Fluorinated Intermediate--1.0 eq-
4 M HCl in 1,4-DioxaneHCl/C₄H₈O₂-10 mL-
Diethyl ether(C₂H₅)₂O74.1250 mL-

Procedure:

  • Dissolve the purified fluorinated intermediate (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask.

  • Cool the solution in an ice bath and add 4 M HCl in 1,4-dioxane (10 mL) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the deprotection by TLC.

  • Upon completion, add diethyl ether to the reaction mixture to precipitate the hydrochloride salt.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

PART 2: Scientific Integrity and Logic

Rationale for Experimental Choices
  • N-Boc Protection: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This ensures that the piperidine nitrogen does not interfere with the subsequent fluorination step.

  • Decarboxylative Fluorination: Direct electrophilic fluorination of the α-carbon to the carboxylic acid can be challenging. The photoredox-catalyzed decarboxylative fluorination offers a milder and more efficient alternative.[3] This reaction proceeds via a radical mechanism, where the photocatalyst facilitates the single-electron oxidation of the carboxylate, leading to decarboxylation and the formation of an alkyl radical, which is then trapped by the electrophilic fluorine source (Selectfluor®).

  • HCl in Dioxane for Deprotection: The use of a strong acid like HCl is necessary to cleave the Boc group.[4][5][6] Using a solution of HCl in an anhydrous organic solvent like 1,4-dioxane allows for a clean reaction and facilitates the precipitation of the hydrochloride salt, simplifying the purification process.

Self-Validating System

The progress of each reaction step should be monitored by appropriate analytical techniques.

  • TLC: Thin Layer Chromatography is a quick and effective method to monitor the consumption of starting materials and the formation of products.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to confirm the presence of the desired product and any intermediates by their mass-to-charge ratio.

  • NMR: Nuclear Magnetic Resonance spectroscopy should be used to confirm the structure of the intermediates and the final product.

PART 3: Characterization of Final Product

The final product, this compound, should be characterized by the following methods:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, with splitting patterns influenced by the fluorine atom.

  • ¹³C NMR: The carbon NMR will show the presence of the carboxylic acid carbonyl and the carbon atom attached to the fluorine, which will appear as a doublet due to C-F coupling.

  • ¹⁹F NMR: The fluorine NMR will show a signal characteristic of an alkyl fluoride.

  • Mass Spectrometry (MS): To confirm the molecular weight of the free base.

  • Melting Point: To assess the purity of the final product.

Expected ¹H NMR (D₂O, 400 MHz) δ (ppm): (Predicted values based on similar structures)

  • 3.2-3.6 (m, 4H, -CH₂-N-CH₂-)

  • 2.0-2.4 (m, 4H, -CH₂-CF-CH₂-)

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagents:

    • Di-tert-butyl dicarbonate (Boc₂O): Irritant and flammable. Handle with care.

    • Selectfluor®: A strong oxidizing agent and irritant. Avoid contact with skin and eyes.

    • HCl in Dioxane: Corrosive and toxic. Handle with extreme care.

  • Reactions:

    • The N-Boc protection reaction is generally safe, but care should be taken when handling the reagents.

    • The photoredox-catalyzed reaction should be set up carefully to ensure proper irradiation and to avoid exposure to the high-intensity light source.

    • The deprotection step with HCl in dioxane is exothermic and generates gas. It should be performed in an open or well-vented system.

References

Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

4-Fluoro-4-piperidinecarboxylic acid hydrochloride is a synthetic amino acid analog of significant interest in contemporary drug discovery and development.[1][2] Its structural rigidity, conferred by the piperidine ring, and the electronic properties introduced by the fluorine atom, make it a valuable building block for novel therapeutics. As with any potential pharmaceutical candidate, rigorous analytical characterization is paramount to ensure identity, purity, and stability. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone technique for the comprehensive analysis of such small molecules throughout the drug development pipeline.[3][4][5] This application note provides a detailed protocol and scientific rationale for the analysis of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS).

Scientific Rationale and Approach

The analysis of a polar, hydrochloride salt like 4-Fluoro-4-piperidinecarboxylic acid presents specific analytical considerations. The inherent polarity of the molecule necessitates a thoughtful approach to chromatographic separation, while its structure informs the expected ionization and fragmentation behavior in the mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is the method of choice for this analyte due to its polar nature and the presence of ionizable functional groups (amine and carboxylic acid).[3] Positive ion mode is anticipated to be most effective, targeting the protonation of the basic piperidine nitrogen.

  • Chromatography: To achieve robust retention and separation of this polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography with an appropriate C18 column and an aqueous mobile phase containing a small amount of acid (e.g., formic acid) is recommended.[6] The acidic mobile phase will also aid in the protonation of the analyte for ESI.

  • Fragmentation: The tandem mass spectrometry (MS/MS) of 4-Fluoro-4-piperidinecarboxylic acid is expected to yield characteristic fragment ions. Based on the fragmentation patterns of similar structures, such as piperidine alkaloids and other cyclic amino acids, we can anticipate a few key fragmentation pathways.[7][8][9][10][11] The initial event in the fragmentation of cyclic structures is typically a ring-opening.[3][4][5][12] Subsequent fragmentations are likely to involve the loss of small neutral molecules such as water (H₂O), carbon monoxide (CO), and hydrogen fluoride (HF).

Experimental Workflow

A systematic workflow is essential for the accurate and reproducible analysis of this compound.

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s1 Weighing of Standard s2 Dissolution in Aqueous/Organic Solvent s1->s2 s3 Serial Dilution s2->s3 l1 Injection s3->l1 Prepared Sample l2 Chromatographic Separation (Reversed-Phase C18) l1->l2 l3 Electrospray Ionization (Positive Mode) l2->l3 l4 Full Scan MS (Q1) l3->l4 l5 Collision-Induced Dissociation (Q2) l4->l5 l6 Fragment Ion Analysis (Q3) l5->l6 d1 Mass Spectrum Interpretation l6->d1 MS/MS Data d2 Fragmentation Pathway Elucidation d1->d2 d3 Quantitation (if required) d1->d3

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Detailed Protocols

Protocol 1: Sample Preparation

Given that 4-Fluoro-4-piperidinecarboxylic acid is a hydrochloride salt, it is expected to be soluble in aqueous solutions.

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 1.0 mg of this compound standard.

    • Dissolve the standard in 1.0 mL of a 50:50 (v/v) mixture of methanol and water. This solvent system is compatible with reversed-phase LC-MS.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Working Solution Preparation (10 µg/mL):

    • Perform a 1:100 dilution of the stock solution.

    • Pipette 10 µL of the 1 mg/mL stock solution into a clean vial.

    • Add 990 µL of the 50:50 methanol/water solvent.

    • Vortex for 30 seconds. This working solution is now ready for injection.

Protocol 2: LC-MS/MS Method

This protocol is designed for a standard triple quadrupole or Q-TOF mass spectrometer coupled to a high-performance liquid chromatography (HPLC) system.

Table 1: LC-MS/MS Parameters

ParameterValueRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for polar analytes.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation.
Mobile Phase B0.1% Formic Acid in MethanolElutes the analyte from the reversed-phase column.
Gradient5% B to 95% B over 5 minEnsures elution and cleaning of the column.
Flow Rate0.3 mL/minStandard for 2.1 mm ID columns.
Column Temp.40 °CImproves peak shape and reproducibility.
Injection Vol.5 µLA typical volume for LC-MS analysis.
MS System
Ionization ModeESI PositiveThe basic nitrogen is readily protonated.
Capillary Voltage3.5 kVOptimal for stable electrospray.
Gas Temp.325 °CFacilitates desolvation.
Gas Flow8 L/minFacilitates desolvation.
Nebulizer45 psiAids in droplet formation.
MS/MS
Precursor Ionm/z 148.07Calculated [M+H]⁺ for C₆H₁₀FNO₂
Collision Energy10-30 eV (ramped)Allows for the observation of a range of fragment ions.

Expected Results and Fragmentation Pathway

The molecular formula of 4-Fluoro-4-piperidinecarboxylic acid is C₆H₁₀FNO₂. The monoisotopic mass of the free base is 147.0696 g/mol . In positive mode ESI, the protonated molecule [M+H]⁺ is expected at a mass-to-charge ratio (m/z) of 148.0774.

The fragmentation of the protonated molecule is proposed to proceed through the following pathways:

fragmentation cluster_main Proposed Fragmentation of [M+H]⁺ cluster_path1 Pathway 1 cluster_path2 Pathway 2 cluster_path3 Pathway 3 parent [C₆H₁₁FNO₂]⁺ m/z 148.07 f1 [C₅H₈FN]⁺ m/z 102.07 (-HCOOH) parent->f1 -46.01 Da f2 [C₆H₉O₂]⁺ m/z 113.06 (-HF, -NH₃) parent->f2 -37.02 Da f3 [C₅H₁₀FN]⁺ m/z 103.08 (-CO₂H) parent->f3 -45.00 Da

Caption: Proposed fragmentation pathways for protonated 4-Fluoro-4-piperidinecarboxylic acid.

  • Loss of Formic Acid (HCOOH): A common fragmentation for carboxylic acids, resulting in a fragment at m/z 102.07.

  • Loss of Hydrogen Fluoride (HF) and Ammonia (NH₃): The loss of HF is characteristic of fluorinated compounds. Subsequent loss of ammonia from the ring would lead to a fragment at m/z 113.06.

  • Decarboxylation: The loss of the carboxylic acid group as CO₂H would result in a fragment at m/z 103.08.

Table 2: Expected Fragment Ions

Fragment IonProposed FormulaCalculated m/zDescription
[M+H]⁺[C₆H₁₁FNO₂]⁺148.0774Protonated parent molecule
[M+H - HCOOH]⁺[C₅H₈FN]⁺102.0662Loss of formic acid
[M+H - HF - NH₃]⁺[C₆H₉O₂]⁺113.0597Loss of hydrogen fluoride and ammonia
[M+H - COOH]⁺[C₅H₁₀FN]⁺103.0824Decarboxylation

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating.

  • Chromatographic Peak Shape and Retention Time: A sharp, symmetrical peak at a reproducible retention time is the first indicator of a successful analysis.

  • Isotopic Pattern: High-resolution mass spectrometry should be used to confirm the elemental composition of the parent ion by comparing the measured isotopic pattern to the theoretical pattern for C₆H₁₁FNO₂.

  • Fragment Ion Confirmation: The presence of the predicted fragment ions in the MS/MS spectrum provides strong evidence for the identity of the compound. The accurate mass measurement of these fragments further validates the proposed fragmentation pathway.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation and LC-MS/MS analysis, coupled with the proposed fragmentation pathways, offer researchers, scientists, and drug development professionals a robust starting point for the characterization of this important pharmaceutical building block. The inherent E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) of this guide is established through the causal explanation of experimental choices and the inclusion of self-validating system checks.

References

Application Notes and Protocols: 4-Fluoro-4-piperidinecarboxylic acid hydrochloride as a Strategic Linker in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Modern Therapeutics

In the architecture of complex therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive spacer. It is a critical determinant of a drug's success, profoundly influencing its stability, solubility, pharmacokinetics, and mechanism of action.[][2] The choice of a linker dictates the spatial relationship between the targeting moiety and the payload or E3 ligase ligand, a crucial factor for therapeutic efficacy.[3] Among the diverse linker classes, rigid heterocyclic scaffolds have gained prominence for their ability to reduce conformational flexibility, thereby pre-organizing the molecule into a bioactive conformation.[3][4]

This guide focuses on a specialized linker building block: 4-Fluoro-4-piperidinecarboxylic acid hydrochloride . This molecule strategically combines the conformational rigidity of a piperidine ring with the unique physicochemical advantages conferred by fluorine, a "superstar" element in medicinal chemistry.[5][6] We will explore the rationale behind its use and provide detailed protocols for its incorporation into drug candidates.

Scientific Rationale: Why Choose a Fluorinated Piperidine Linker?

The decision to employ this compound is driven by a confluence of benefits derived from its distinct structural features.

The Piperidine Scaffold: A Pillar of Rigidity

The saturated piperidine ring serves as a rigid scaffold.[3] Unlike flexible aliphatic chains which can adopt numerous conformations, the piperidine ring restricts rotational freedom. In the context of a PROTAC, this rigidity can minimize the entropic penalty associated with the formation of a productive ternary complex between the target protein and an E3 ligase, a critical step for inducing protein degradation.[3][4]

The Fluorine Advantage: More Than Just a Halogen

The judicious placement of a fluorine atom at the C4 position offers a powerful tool for fine-tuning molecular properties.[6][7]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can shield adjacent positions from metabolic attack by cytochrome P450 enzymes.[5] This "metabolic blocking" effect can significantly increase the in vivo half-life of a drug.

  • Modulation of Basicity (pKa): Fluorine's high electronegativity exerts a strong inductive effect, lowering the basicity of the nearby piperidine nitrogen.[7] This pKa modulation is crucial for optimizing a molecule's properties, as it can reduce off-target interactions with aminergic G protein-coupled receptors (GPCRs) and improve cell permeability by favoring the neutral state of the amine at physiological pH.[8]

  • Favorable Binding Interactions: The fluorine atom is a poor hydrogen bond acceptor but can participate in favorable orthogonal multipolar interactions with electron-deficient aromatic rings or carbonyl groups within a protein's binding pocket, potentially enhancing binding affinity.[8]

The Carboxylic Acid: A Versatile Handle for Conjugation

The carboxylic acid moiety provides a reliable and versatile functional group for conjugation. It readily participates in one of the most robust and well-characterized reactions in medicinal chemistry: amide bond formation.[9][10] This allows for the stable attachment of the linker to amine-containing payloads, E3 ligase ligands (such as derivatives of thalidomide or pomalidomide), or other molecular components.[11]

The general structure of a PROTAC incorporating this linker is illustrated below.

PROTAC_Structure cluster_linker Linker Moiety Warhead Target Protein Binder (Warhead) Linker_Part1 Warhead->Linker_Part1 Piperidine 4-Fluoro-Piperidine Core Linker_Part1->Piperidine Linker_Part2 Piperidine->Linker_Part2 E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker_Part2->E3_Ligand

Caption: General structure of a PROTAC utilizing the fluorinated piperidine linker.

Experimental Protocols and Methodologies

The cornerstone of incorporating this linker is the formation of an amide bond. What follows is a detailed, self-validating protocol for this key transformation.

Protocol 1: General Amide Coupling to an Amine-Bearing Molecule

This protocol outlines the coupling of this compound to a generic primary or secondary amine (R-NH₂), such as an E3 ligase ligand or a payload precursor.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the primary coupling reagent due to its high efficiency, especially with sterically hindered or electron-deficient amines where other reagents like EDC/NHS might be sluggish.[12] It minimizes side reactions and racemization.

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hydrochloride salt of the starting material and the acid generated during the reaction without competing in the coupling reaction.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes a wide range of reactants and reagents. Its anhydrous nature is critical to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Inert Atmosphere: A nitrogen or argon atmosphere prevents atmospheric moisture from interfering with the reaction.

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents Dissolve Linker (1.0 eq) and Amine (1.1 eq) in anhydrous DMF Inert Establish Inert Atmosphere (N2/Ar) Reagents->Inert AddBase Add DIPEA (3.0 eq) Stir 5 min Inert->AddBase AddHATU Add HATU (1.2 eq) in one portion AddBase->AddHATU Stir Stir at RT for 2-16 h AddHATU->Stir Monitor Monitor by LC-MS (loss of starting material) Stir->Monitor Quench Quench with H2O Extract with EtOAc Monitor->Quench Wash Wash Organic Layer (aq. LiCl, Brine) Quench->Wash Dry Dry (Na2SO4) Concentrate Wash->Dry Purify Purify via Flash Chromatography Dry->Purify

Caption: Workflow for the general amide coupling protocol.

Materials:

  • This compound (C₆H₁₁ClFNO₂)

  • Amine-containing substrate (R-NH₂)

  • HATU

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • 5% aq. Lithium Chloride (LiCl) solution

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Appropriate solvents for chromatography (e.g., Hexanes/EtOAc or DCM/MeOH gradient)

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent).

  • Add the amine-containing substrate (1.1 equivalents).

  • Dissolve the solids in anhydrous DMF (to a concentration of approx. 0.1 M).

  • Reaction Initiation: Add DIPEA (3.0 equivalents) to the stirred solution. Allow the mixture to stir for 5 minutes at room temperature.

  • Add HATU (1.2 equivalents) in a single portion.

  • Reaction Progress: Stir the reaction mixture at room temperature. Monitor the reaction's progress by LC-MS every 2 hours until the starting carboxylic acid is consumed (typically 2-16 hours).

  • Workup: Once the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with 5% aq. LiCl solution (to remove DMF) and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient to afford the pure, coupled product.

Quantitative Data Summary:

Reagent/ParameterMolar EquivalentsRoleRationale
4-Fluoro-4-piperidinecarboxylic acid HCl 1.0SubstrateThe electrophilic partner after activation.
**Amine Substrate (R-NH₂) **1.1SubstrateThe nucleophile; slight excess ensures full consumption of the linker.
HATU 1.2Coupling ReagentActivates the carboxylic acid for efficient amide bond formation.[12]
DIPEA 3.0BaseNeutralizes HCl salt and in-situ generated acid without nucleophilic interference.
Temperature Room TemperatureConditionSufficient for HATU-mediated couplings, preventing thermal degradation.
Time 2-16 hoursConditionReaction time is substrate-dependent and should be monitored.
Validation and Characterization

A successful synthesis must be confirmed through rigorous analytical techniques. The protocol is self-validating through in-process monitoring (LC-MS) and final product characterization.

Expected Analytical Results:

TechniqueExpected ResultPurpose
LC-MS A new peak with the expected mass-to-charge ratio (M+H)⁺ for the coupled product.Confirms product formation and molecular weight.
¹H NMR Appearance of new signals corresponding to the amine substrate and disappearance of the carboxylic acid proton.Confirms covalent bond formation and structural integrity.
¹⁹F NMR A characteristic signal for the fluorine atom, confirming its incorporation.Directly verifies the presence of the key fluorine atom.
HPLC A single major peak, indicating high purity (typically >95%).Quantifies the purity of the final compound.

Conclusion and Future Outlook

This compound is a highly valuable building block for linker design in modern drug discovery. It provides a potent combination of conformational rigidity and beneficial physicochemical properties imparted by fluorination, such as enhanced metabolic stability and modulated basicity.[3][5][7] The straightforward and robust protocols for its incorporation via amide bond formation allow researchers to systematically explore its potential to improve the drug-like properties of complex molecules like PROTACs and ADCs. As the demand for therapeutics with highly optimized pharmacokinetic and pharmacodynamic profiles continues to grow, the strategic use of such precisely engineered linkers will remain a cornerstone of successful drug development.

References

Application Note & Protocol: Strategic Derivatization of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorinated Piperidine Scaffolds

In contemporary drug discovery, the piperidine ring is one of the most ubiquitous N-heterocycles found in FDA-approved small-molecule drugs.[1] Its conformational pre-organization and ability to engage in key hydrogen bonding interactions make it a privileged scaffold. The introduction of fluorine into such scaffolds offers a powerful tool for modulating physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, by leveraging the unique electronic effects of the C-F bond.[1]

4-Fluoro-4-piperidinecarboxylic acid hydrochloride is a versatile building block that combines these features. However, its derivatization requires careful consideration of its trifunctional nature: a secondary amine hydrochloride salt, a sterically encumbered quaternary center, and a carboxylic acid. This guide provides a detailed experimental framework for the strategic N-arylation of this scaffold, a critical transformation for generating novel chemical entities. We will focus on the Buchwald-Hartwig amination, a robust palladium-catalyzed cross-coupling reaction renowned for its broad substrate scope and functional group tolerance.[2][3]

Core Principles: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation.[2] The reaction facilitates the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex.

The catalytic cycle, shown below, generally involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido complex. This step is critical and necessitates the use of a strong, non-nucleophilic base.[4]

  • Reductive Elimination: The aryl group and the amido group couple, and the desired N-aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

For sterically hindered amines or less reactive aryl chlorides, the choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is paramount to facilitate the reductive elimination step and prevent catalyst decomposition.[4]

pd0 Pd(0)L Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_coord [L-Pd(II)(Ar)(AmineH)]+X- oa_complex->amine_coord Amine Coordination amido_complex L-Pd(II)(Ar)(Amine) Amido Complex amine_coord->amido_complex Deprotonation amido_complex->pd0 product Ar-Amine Product amido_complex->product Reductive Elimination baseH Base-H+ amido_complex->baseH catalyst_regen Pd(0)L arx Ar-X arx->oa_complex amineH Amine-H amineH->amine_coord base Base base->amido_complex

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Safety, Handling, and Storage

Before beginning any experimental work, a thorough risk assessment is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves. Work must be conducted in a certified chemical fume hood.[5]

  • Compound Hazards: this compound and similar piperidine salts may cause skin and serious eye irritation.[6][7] Avoid inhalation of dust.[8]

  • Reagent Hazards: Palladium catalysts can be toxic. Strong bases like sodium tert-butoxide (NaOtBu) are corrosive and moisture-sensitive. Anhydrous solvents like toluene are flammable.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[9]

Experimental Workflow & Protocols

The overall experimental workflow involves two main stages: generation of the free amine from the hydrochloride salt, followed by the palladium-catalyzed N-arylation reaction.

start Start Material: 4-Fluoro-4-piperidinecarboxylic acid hydrochloride neutralize Protocol 1: Neutralization to Free Amine start->neutralize extract Aqueous Workup & Extraction neutralize->extract dry Dry & Concentrate extract->dry free_amine Intermediate: Free Piperidine dry->free_amine buchwald Protocol 2: Buchwald-Hartwig N-Arylation free_amine->buchwald quench Reaction Quench & Catalyst Filtration buchwald->quench purify Flash Column Chromatography quench->purify product Final Product: N-Aryl Piperidine purify->product

Caption: Overall experimental workflow from starting salt to final product.

Protocol 1: Generation of the Free Amine

Rationale: The starting material is a hydrochloride salt, where the piperidine nitrogen is protonated and non-nucleophilic. It cannot participate in the Buchwald-Hartwig coupling. This protocol neutralizes the salt to generate the reactive free amine.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, Erlenmeyer flask, round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the hydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution. Continue addition until effervescence ceases, indicating complete neutralization. Check the pH of the aqueous layer with pH paper to ensure it is basic (pH > 8).

  • Extract the aqueous layer with DCM or EtOAc (3x volumes). Combine the organic layers.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is the free amine, which should be used immediately in the next step or stored under an inert atmosphere.

Protocol 2: Buchwald-Hartwig N-Arylation

Rationale: This protocol describes a general procedure for the N-arylation of the generated free amine with a representative aryl bromide. This reaction is highly sensitive to air and moisture, requiring the use of anhydrous, degassed solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox).[4]

A Note on the Carboxylic Acid: The free carboxylic acid may compete for coordination to the palladium center or react with the strong base. For sensitive substrates or to maximize yield, protection of the carboxylic acid (e.g., as a methyl or ethyl ester via Fischer esterification) prior to this protocol is recommended. The following protocol assumes the free acid is tolerated or has been protected.

Representative Reaction Parameters:

Reagent/ComponentM.W.Equiv.Amount (for 1 mmol scale)Role
Free Piperidine-1.01 mmolNucleophile
Aryl Bromide (e.g., 4-Bromoanisole)187.041.21.2 mmol, 224 mgElectrophile
Pd(OAc)₂224.50.020.02 mmol, 4.5 mgCatalyst Precursor
XPhos476.60.040.04 mmol, 19.1 mgLigand
Sodium tert-butoxide (NaOtBu)96.11.51.5 mmol, 144 mgBase
Anhydrous, Degassed Toluene--5-10 mLSolvent

Procedure:

  • Reaction Setup (Inert Atmosphere): To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.5 equiv) under a positive pressure of argon or nitrogen.[4]

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the aryl bromide (1.2 equiv).

  • In a separate vial, dissolve the free piperidine (1.0 equiv) in anhydrous, degassed toluene.

  • Add the toluene solution of the amine to the Schlenk flask via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Carefully quench by the slow addition of water.

  • Extraction & Purification: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the final N-arylated product.[3]

Troubleshooting Common Issues

SymptomPossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst- Insufficiently inert atmosphere (O₂ deactivation)- Impure/wet reagents or solvent- Base not strong enough- Use an air-stable precatalyst (e.g., XPhos Pd G3)[4]- Ensure rigorous degassing of solvent and use of Schlenk techniques[4]- Purify starting materials; use freshly opened anhydrous solvent- Use a strong base like NaOtBu or LHMDS
Formation of Side Products - Hydrodehalogenation of aryl halide- Catalyst decomposition at high temp- Lower the reaction temperature- Screen different ligands to favor reductive elimination- Ensure strict inert conditions to prevent side reactions[4]
Poor Reproducibility - Inconsistent atmospheric conditions- Variable reagent quality- Use a glovebox for maximum consistency- Use a precatalyst to ensure a consistent Pd:ligand ratio[4]

Conclusion

This compound is a valuable building block for medicinal chemistry. Its successful functionalization via N-arylation can be reliably achieved using the Buchwald-Hartwig amination. Key considerations for success include the mandatory initial conversion of the hydrochloride salt to the free amine and the rigorous application of inert atmosphere techniques to protect the sensitive palladium catalyst. The protocols and troubleshooting guide provided herein offer a robust starting point for researchers to explore the synthesis of novel derivatives based on this important fluorinated scaffold.

References

Application Notes & Protocols: A Multi-Technique Approach to the Characterization of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework of analytical methodologies for the definitive characterization of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a key building block in modern medicinal chemistry. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. By integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (DSC/TGA), this document establishes a robust, self-validating system for ensuring the identity, purity, and stability of this important chemical entity.

Introduction: The Scientific Imperative

This compound is a conformationally constrained amino acid derivative. The introduction of a fluorine atom at the C4 position significantly influences the molecule's electronic properties, pKa, and conformational preference, often imparting desirable pharmacokinetic properties in drug candidates. As a hydrochloride salt, its solubility and stability are enhanced, but this also presents unique analytical challenges.

A meticulous and multi-faceted analytical characterization is therefore not merely a quality control exercise; it is a fundamental necessity to understand the molecule's behavior and ensure its suitability for downstream applications in drug discovery and development. This guide moves beyond simple data reporting to explain the causality behind experimental choices, providing the user with a deeper understanding of the "why" behind the "how."

Physicochemical & Structural Overview

A foundational understanding of the molecule's basic properties is paramount before embarking on detailed instrumental analysis.

PropertyValueSource
Chemical Name This compound-
CAS Number 1186663-32-0[1]
Molecular Formula C₆H₁₁ClFNO₂[2]
Molecular Weight 183.61 g/mol [2]
Chemical Structure Chemical Structure-
Parent Compound pKa pK1: 3.73 (Carboxylic Acid), pK2: 10.72 (Amine) (Values for Isonipecotic Acid)[3]

Overall Analytical Workflow

A sequential and logical application of complementary analytical techniques ensures a comprehensive characterization. The workflow is designed to move from definitive structural elucidation to purity confirmation and stability assessment.

G cluster_0 Structural Elucidation cluster_1 Purity & Stability Assessment NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry (ESI-QTOF) NMR->MS Confirms Mass FTIR FT-IR Spectroscopy MS->FTIR Confirms Functional Groups HPLC HPLC-UV/CAD (Purity, Impurities) FTIR->HPLC Thermal Thermal Analysis (DSC/TGA) HPLC->Thermal Assesses Salt Form End Fully Characterized Thermal->End Start Sample Received Start->NMR

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR is the cornerstone for unambiguous structure determination. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential to confirm the connectivity and stereochemistry. The presence of fluorine provides a unique spectroscopic handle, influencing the spectra of other nuclei through scalar coupling.

Expertise & Causality: The choice of solvent is critical. Deuterated water (D₂O) is an excellent choice due to the high solubility of the hydrochloride salt. However, it will cause the exchangeable protons (N-H and O-H) to disappear. Therefore, acquiring a spectrum in a solvent like DMSO-d₆ is also recommended to observe these protons, which confirm the presence of the carboxylic acid and the protonated amine. Computational and experimental studies on similar fluorinated piperidines have shown a strong preference for the fluorine atom to occupy an axial position, a phenomenon driven by hyperconjugation and charge-dipole interactions.[4][5][6] This conformational preference will be reflected in the observed proton-fluorine coupling constants.

Protocol 4.1: ¹H, ¹³C, and ¹⁹F NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve in ~0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Parameters (500 MHz Spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Spectral Width: -2 to 14 ppm.

      • Number of Scans: 16 (adjust for concentration).

      • Relaxation Delay (d1): 2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

      • Spectral Width: -10 to 200 ppm.

      • Number of Scans: 1024 (or more for dilute samples).

      • Relaxation Delay (d1): 2 seconds.

    • ¹⁹F NMR:

      • Pulse Program: Standard single pulse (zg30), proton-decoupled if necessary for simplification.

      • Spectral Width: Centered around the expected fluoropiperidine region (e.g., -150 to -200 ppm, requires referencing).

      • Number of Scans: 64.

  • Data Analysis & Expected Observations:

    • ¹H Spectrum:

      • Carboxylic Acid Proton (O-H): A very broad singlet between 10-12 ppm (in DMSO-d₆, absent in D₂O).[7][8]

      • Piperidine Protons (N-H): A broad signal, often coupled to adjacent protons (in DMSO-d₆, absent in D₂O).

      • Piperidine Ring Protons (C-H): A series of complex multiplets between ~2.0-3.5 ppm. Protons on carbons adjacent to the fluorine (C3, C5) will exhibit large splitting due to geminal and vicinal ¹H-¹⁹F coupling.

    • ¹³C Spectrum:

      • Carboxyl Carbon (C=O): A peak around 170-180 ppm.[8] This carbon may show a small coupling to fluorine.

      • Fluorinated Carbon (C-F): A peak around 85-95 ppm, distinguished by a very large one-bond ¹³C-¹⁹F coupling constant (J₁CF ≈ 180-200 Hz).

      • Other Piperidine Carbons: Peaks in the 30-50 ppm range. Carbons at the C3/C5 positions will show two-bond ¹³C-¹⁹F coupling (J₂CF ≈ 15-25 Hz).

    • ¹⁹F Spectrum: A single resonance, likely a complex multiplet due to coupling with multiple protons on the piperidine ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides unequivocal confirmation of the molecular weight and offers structural insights through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method due to the polar and pre-charged nature of the analyte.

Expertise & Causality: ESI in positive ion mode is the logical choice because the piperidine nitrogen is basic and will readily accept a proton, forming a stable cation. High-resolution mass spectrometry (e.g., using a Q-TOF instrument) is crucial to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula. Tandem MS (MS/MS) experiments are used to induce fragmentation, which for piperidine derivatives, often proceeds via characteristic pathways such as α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) or ring fission.[9][10]

Protocol 5.1: LC-MS (ESI-QTOF) Analysis
  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of water and methanol.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

  • Instrument Parameters:

    • Liquid Chromatography (for sample introduction):

      • Column: A short C18 column (e.g., 2.1 x 50 mm) can be used for desalting and introduction.

      • Mobile Phase: 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A fast gradient can be used.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 2 µL.

    • Mass Spectrometer (ESI-QTOF):

      • Ionization Mode: ESI Positive.

      • Capillary Voltage: 3.5 - 4.0 kV.

      • Source Temperature: 120 °C.

      • Scan Range (MS1): m/z 50 - 500.

      • Collision Energy (MS/MS): Ramp from 10-40 eV to generate a rich fragmentation spectrum.

  • Data Analysis & Expected Observations:

    • Full Scan (MS1): Expect the protonated molecular ion [M+H]⁺ for the free base at m/z 148.0774 (C₆H₁₁FNO₂ + H⁺). The hydrochloride salt will dissociate in solution.

    • Product Ion Scan (MS/MS): Fragmentation of the m/z 148 precursor will likely show key losses:

      • Loss of H₂O (water) from the carboxylic acid.

      • Loss of CO₂ (carbon dioxide).

      • Cleavage of the piperidine ring.

G Parent Precursor Ion [M+H]⁺ m/z 148.0774 Frag1 Fragment 1 Loss of H₂O m/z 130.0669 Parent->Frag1 CID Frag2 Fragment 2 Loss of COOH m/z 103.0821 Parent->Frag2 CID Frag3 Fragment 3 Ring Fission Parent->Frag3 CID

Caption: Predicted MS/MS fragmentation pathway for the protonated molecule.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and detecting any related impurities. The high polarity of this compound presents a chromatographic challenge.

Expertise & Causality: Standard C18 columns often provide poor retention and peak shape for small, polar, basic compounds due to strong interactions with residual silanols and poor partitioning into the stationary phase. To overcome this, an aqueous-stable C18 (AQ-type) or a mixed-mode column (combining reversed-phase and ion-exchange characteristics) is recommended.[11][12] The mobile phase should be buffered at a low pH (e.g., pH 2.5-3.5) to ensure the carboxylic acid is protonated and the amine remains protonated, leading to consistent retention and sharp peaks.

Protocol 6.1: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample and dissolve in 10 mL of the mobile phase A to create a 1 mg/mL stock solution.

    • Further dilute as necessary for analysis.

  • Instrument Parameters:

    • Column: Zorbax SB-Aq C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 50% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm (for end absorption, as there is no strong chromophore). A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used for universal detection.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%. Report any impurity exceeding 0.10%.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Confirmation

FT-IR provides rapid confirmation of the key functional groups present in the molecule, serving as an excellent identity check.

Expertise & Causality: As a solid, the compound will likely exist as a hydrogen-bonded dimer through its carboxylic acid groups. This leads to a characteristically broad O-H stretching band. The protonated amine of the hydrochloride salt will exhibit N-H stretching bands, and the carbonyl group will have a strong, sharp absorption.

Protocol 7.1: FT-IR Analysis (ATR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrument Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

  • Data Analysis & Expected Absorptions:

    • ~2500-3300 cm⁻¹: Very broad absorption corresponding to the O-H stretch of the hydrogen-bonded carboxylic acid.[8]

    • ~2400-2700 cm⁻¹: Broad bands associated with the N-H stretch of the secondary ammonium salt (R₂NH₂⁺).

    • ~1700-1730 cm⁻¹: Strong, sharp absorption from the C=O stretch of the carboxylic acid.[13]

    • ~1050-1150 cm⁻¹: Absorption corresponding to the C-F stretch.

Thermal Analysis (DSC/TGA): Stability and Salt Form Integrity

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the material, including its melting point, decomposition, and the presence of solvates.

Expertise & Causality: For a hydrochloride salt, DSC often shows a sharp endotherm corresponding to melting, which may be immediately followed by decomposition.[14] TGA is critical for quantifying mass loss as a function of temperature. This can reveal the loss of residual solvent, water (if it's a hydrate), or the loss of HCl gas upon decomposition.[15][16]

Protocol 8.1: DSC and TGA Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.

  • Instrument Parameters:

    • TGA:

      • Temperature Program: Ramp from 30 °C to 400 °C at a rate of 10 °C/min.

      • Atmosphere: Nitrogen, flow rate of 50 mL/min.

    • DSC:

      • Temperature Program: Ramp from 30 °C to 300 °C (or just past the decomposition event observed in TGA) at a rate of 10 °C/min.

      • Atmosphere: Nitrogen, flow rate of 50 mL/min.

  • Data Analysis:

    • TGA Thermogram: Examine for any significant mass loss steps. Quantify the percentage loss and note the onset temperature. A loss corresponding to water or solvent would typically occur below 150 °C, while decomposition would be at a higher temperature.

    • DSC Thermogram: Identify endothermic (melting, desolvation) and exothermic (decomposition, crystallization) events. The peak temperature of the melting endotherm is typically reported as the melting point.

Conclusion

The application of this multi-technique workflow provides a rigorous and scientifically sound characterization of this compound. By combining the definitive structural information from NMR and MS with the purity assessment from HPLC and the functional group/stability data from FT-IR and Thermal Analysis, a complete and reliable analytical profile is established. This comprehensive data package is essential for decision-making in research, process development, and regulatory filings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis, offering potential causes and actionable solutions.

Problem 1: Low or No Yield During Electrophilic Fluorination

You are attempting to fluorinate an N-protected piperidine-4-carboxylic acid ester (e.g., N-Boc-4-piperidinecarboxylic acid ethyl ester) using an electrophilic fluorinating agent like Selectfluor®, but you observe minimal conversion to the desired 4-fluoro product.

Potential Cause Explanation Suggested Solution
Incomplete Enolate Formation Electrophilic fluorination of a carbonyl compound requires the formation of an enolate intermediate. Insufficiently strong base or incorrect stoichiometry will lead to poor conversion.Ensure the use of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). Use a slight excess (1.1-1.2 equivalents) to ensure complete deprotonation.
Reaction Temperature Too High Enolates can be unstable at higher temperatures, leading to side reactions or decomposition.Maintain a low temperature (typically -78 °C) during enolate formation and the addition of the fluorinating agent.
Moisture in the Reaction The strong bases used for deprotonation are highly sensitive to moisture, which will quench the base and prevent enolate formation.Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Incorrect Order of Addition Adding the substrate to the base is crucial for minimizing self-condensation side reactions.Slowly add the piperidine ester substrate to the cooled solution of the strong base.
Problem 2: Presence of Hydrodefluorination Side Products

During the synthesis, particularly if using a dearomatization-hydrogenation approach from a fluoropyridine precursor, you observe the formation of the non-fluorinated piperidine analogue.[1][2]

Potential Cause Explanation Suggested Solution
Catalyst-Mediated C-F Bond Cleavage Certain hydrogenation catalysts, especially under harsh conditions, can catalyze the cleavage of the C-F bond, replacing it with a C-H bond.[1]Screen different catalysts. Palladium on carbon (Pd/C) can sometimes be aggressive. Consider using rhodium-based catalysts, which have shown success in preserving the C-F bond.[1]
Harsh Reaction Conditions High hydrogen pressure or elevated temperatures can promote hydrodefluorination.Optimize the reaction conditions by lowering the hydrogen pressure and reaction temperature. Monitor the reaction progress closely to avoid over-reduction.
Acidic or Basic Impurities The presence of strong acids or bases can sometimes facilitate the elimination of fluoride.Ensure the starting materials and solvents are free from acidic or basic impurities.
Problem 3: Incomplete Hydrolysis of the Fluorinated Ester

You are attempting to hydrolyze the ethyl ester of 4-fluoro-4-piperidinecarboxylic acid to the corresponding carboxylic acid, but the reaction stalls or proceeds very slowly.

Potential Cause Explanation Suggested Solution
Steric Hindrance The presence of the fluorine atom at the α-position can sterically hinder the approach of the hydroxide ion to the carbonyl carbon of the ester.Use a stronger base or higher reaction temperatures. Lithium hydroxide (LiOH) in a mixture of THF and water is often effective. If the reaction is still slow, consider switching to a stronger base like potassium hydroxide (KOH).
Insufficient Reaction Time or Temperature Ester hydrolysis, especially of hindered esters, can be slow.Increase the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to determine the optimal conditions. Refluxing may be necessary in some cases.
Poor Solubility The fluorinated ester may have poor solubility in the reaction medium, limiting the reaction rate.Use a co-solvent system, such as THF/water or dioxane/water, to improve the solubility of the substrate.
Problem 4: Difficulty in Purifying the Final Product

The final product, 4-fluoro-4-piperidinecarboxylic acid hydrochloride, is difficult to isolate in a pure form, or you experience significant product loss during purification.

Potential Cause Explanation Suggested Solution
High Polarity and Water Solubility As an amino acid hydrochloride, the product is highly polar and water-soluble, making extraction with organic solvents challenging.Avoid aqueous workups if possible. If an aqueous workup is necessary, saturate the aqueous phase with sodium chloride to decrease the solubility of the product before extraction with a more polar organic solvent like ethyl acetate or a mixture of chloroform and isopropanol. Lyophilization of the aqueous layer can also be an effective isolation method.
Formation of Emulsions During Extraction The amphiphilic nature of the product can lead to the formation of stable emulsions during acid-base extractions.[3]Use a minimal amount of water during the workup. If emulsions form, adding brine or filtering the mixture through a pad of Celite can help to break them.[3]
Co-precipitation of Impurities Impurities with similar polarity may co-precipitate with the desired product during crystallization.Recrystallization from a suitable solvent system is often necessary. Consider solvent systems like methanol/ether, ethanol/acetone, or isopropanol/acetonitrile.

Experimental Workflow and Troubleshooting Logic

The following diagrams illustrate the general synthetic workflow and a decision tree for troubleshooting the critical fluorination step.

G cluster_0 Synthetic Workflow A N-Protected Piperidine-4-carboxylic Acid Ester B Electrophilic Fluorination A->B C N-Protected 4-Fluoro-4-piperidinecarboxylic Acid Ester B->C D Deprotection & Hydrolysis C->D E This compound D->E

Caption: General synthetic workflow for this compound.

G cluster_1 Troubleshooting: Electrophilic Fluorination start Low or No Product Formation q1 Check Reaction Conditions: - Anhydrous solvents? - Inert atmosphere? - Low temperature (-78 °C)? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Check Reagents: - Strong, non-nucleophilic base (LDA/LHMDS)? - Correct stoichiometry (1.1-1.2 eq base)? a1_yes->q2 fix1 Optimize reaction setup: - Dry glassware and solvents. - Use inert gas. - Maintain low temperature. a1_no->fix1 end Problem Resolved fix1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Check Order of Addition: - Substrate added to base? a2_yes->q3 fix2 Use appropriate base and stoichiometry. a2_no->fix2 fix2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end fix3 Correct the order of addition. a3_no->fix3 fix3->end

Caption: Decision tree for troubleshooting low yield in electrophilic fluorination.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for this synthesis?

A common and practical starting point is an N-protected derivative of ethyl 4-piperidinecarboxylate. The tert-butyloxycarbonyl (Boc) group is frequently used as it is stable under the basic conditions of fluorination and can be readily removed during the final acidic hydrolysis step.

Q2: Which electrophilic fluorinating agent is recommended?

Selectfluor® (F-TEDA-BF4) is a widely used and commercially available electrophilic fluorinating agent. It is relatively easy to handle compared to other options like perchloryl fluoride and offers good yields in many cases. However, the choice of fluorinating agent can be substrate-dependent, and a small-scale screen of different reagents may be beneficial for optimization.

Q3: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material and the formation of the product in both the fluorination and hydrolysis steps. For more quantitative analysis and to check for the presence of side products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.

Q4: Are there alternative synthetic routes to consider?

Yes, an alternative approach is the dearomatization-hydrogenation of a corresponding fluoropyridine precursor.[1][4] This method can be highly diastereoselective but may present its own challenges, such as catalyst poisoning and hydrodefluorination side reactions.[1][5] The choice of route often depends on the availability of starting materials and the specific substitution patterns required.

Q5: What are the safety considerations for this synthesis?

  • Strong Bases: Strong bases like LDA and LHMDS are pyrophoric and react violently with water. They should be handled under an inert atmosphere with appropriate personal protective equipment (PPE).

  • Fluorinating Agents: Electrophilic fluorinating agents are strong oxidizers and should be handled with care. Avoid contact with skin and eyes.

  • Acidic Hydrolysis: The final step involves the use of strong acid (HCl). This should be performed in a well-ventilated fume hood with appropriate acid-resistant gloves and eye protection.

Detailed Experimental Protocols

Protocol 1: Electrophilic Fluorination of N-Boc-4-piperidinecarboxylic acid ethyl ester
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous tetrahydrofuran (THF).

  • Base Preparation: Cool the THF to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) followed by diisopropylamine to form lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.

  • Enolate Formation: Slowly add a solution of N-Boc-4-piperidinecarboxylic acid ethyl ester in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.

  • Fluorination: In a separate flask, dissolve Selectfluor® in anhydrous dimethylformamide (DMF). Add this solution dropwise to the enolate solution at -78 °C.

  • Reaction Monitoring and Quench: Allow the reaction to stir at -78 °C for 2-3 hours. Monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-fluoro-4-piperidinecarboxylic acid ethyl ester.

Protocol 2: Hydrolysis and Deprotection to this compound
  • Reaction Setup: In a round-bottom flask, dissolve the purified N-Boc-4-fluoro-4-piperidinecarboxylic acid ethyl ester in a mixture of dioxane and 6 M hydrochloric acid (HCl).

  • Hydrolysis and Deprotection: Heat the mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours. This single step accomplishes both the hydrolysis of the ethyl ester and the removal of the Boc protecting group.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is no longer detectable.

  • Isolation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure to obtain a solid or oil.

  • Purification: Triturate the residue with diethyl ether or acetone to induce crystallization. Filter the resulting solid and wash with a small amount of cold solvent.

  • Drying: Dry the solid under vacuum to yield the final product, this compound, as a white or off-white solid.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-Fluoro-4-piperidinecarboxylic acid hydrochloride. This molecule is a critical building block in modern drug discovery, prized for the unique conformational and electronic properties imparted by the fluorine atom on the piperidine scaffold.[1][2] The introduction of a fluorine atom can significantly influence a molecule's basicity, lipophilicity, and metabolic stability, making it a valuable modification in medicinal chemistry.[3] However, the synthesis of this and similar fluorinated heterocycles is not without its challenges, often requiring careful optimization to achieve desired yields and purity.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into troubleshooting common issues and systematically optimizing reaction conditions. The information is presented in a practical question-and-answer format to directly address challenges encountered during synthesis.

Section 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of this compound and related fluorinated piperidines.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low conversion is a frequent hurdle. A systematic approach is the most effective way to diagnose the root cause.[2]

Potential Cause 1: Sub-optimal Reaction Temperature The energy barrier for C-F bond formation can be significant. The reaction may require higher temperatures to proceed efficiently. Conversely, some fluorinating agents or intermediates can decompose at elevated temperatures.[4]

  • Actionable Solution:

    • Incremental Increase: Raise the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS at each stage.

    • Check for Decomposition: Look for the appearance of new, unidentified spots on the TLC plate, which could indicate thermal degradation of the starting material, reagent, or product.

    • Consult Reagent Data: Review the technical data sheet for your specific fluorinating agent to determine its thermal stability limits.

Potential Cause 2: Inactive Fluorinating Agent Many fluorinating agents are sensitive to moisture. Reagents like DAST (diethylaminosulfur trifluoride) can hydrolyze, reducing their efficacy.

  • Actionable Solution:

    • Use Fresh Reagent: Whenever possible, use a newly opened bottle of the fluorinating agent.

    • Proper Handling: Handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon) using anhydrous techniques.

    • Alternative Reagents: Consider using less hygroscopic alternatives. For example, Bu₄NF·(t-BuOH)₄ can be a more stable substitute for anhydrous Bu₄NF.[4]

Potential Cause 3: Catalyst Deactivation In reactions requiring a catalyst, such as certain dearomatization-hydrogenation sequences to form piperidines, the catalyst can be poisoned or deactivated.[1] Tertiary amines, sometimes present as impurities or bases, can deactivate certain metal catalysts.[4]

  • Actionable Solution:

    • Purify Starting Materials: Ensure starting materials and solvents are free from catalyst poisons (e.g., sulfur compounds, strong coordinating amines).

    • Increase Catalyst Loading: Perform a trial reaction with a higher catalyst loading (e.g., increase from 1 mol% to 5 mol%).

    • Re-evaluate Catalyst Choice: Some reactions may benefit from a more robust catalyst. For instance, second-generation Rh-CAAC catalysts have shown improved performance in certain dearomatization-hydrogenation processes.[1]

Troubleshooting_Low_Conversion start Low / No Conversion Observed check_temp Is Temperature Optimized? start->check_temp check_reagent Is Fluorinating Agent Active? check_temp->check_reagent Yes increase_temp Action: Incrementally Increase Temperature check_temp->increase_temp No check_catalyst Is Catalyst Active (if applicable)? check_reagent->check_catalyst Yes use_fresh_reagent Action: Use Fresh/ Anhydrous Reagent check_reagent->use_fresh_reagent No purify_sm Action: Purify Starting Materials/Solvents check_catalyst->purify_sm No success Problem Resolved check_catalyst->success Yes monitor_decomp Monitor for Decomposition (TLC, LC-MS) increase_temp->monitor_decomp monitor_decomp->success inert_atmosphere Employ Inert Atmosphere Techniques use_fresh_reagent->inert_atmosphere inert_atmosphere->success increase_loading Increase Catalyst Loading purify_sm->increase_loading increase_loading->success

Caption: Troubleshooting workflow for low reaction conversion.
Q2: I'm observing significant byproduct formation. How can I improve the selectivity of my reaction?

Byproduct formation is often a sign that reaction conditions are too harsh or that a competing reaction pathway is active.

Potential Cause 1: Substrate or Product Degradation Piperidine rings can be sensitive to strongly acidic or basic conditions, which can lead to oxidation, polymerization, or ring-opening.[4]

  • Actionable Solution:

    • Employ Milder Conditions: If using strong acids or bases, consider buffered systems or weaker reagents. For instance, using a base like Li₂CO₃ at low temperatures has been shown to prevent byproduct formation in some fluorination reactions.[4]

    • pH Control: Carefully control the pH during the reaction and workup. For the hydrochloride salt, maintaining acidic conditions (pH 2.5-3.5) during isolation can improve stability and yield.[5]

Potential Cause 2: Solvent Reactivity Certain solvents can react with electrophilic fluorinating agents or participate in side reactions. For example, solvents like DMF, pyridine, and DMSO can react exothermically and non-productively with reagents like Selectfluor.[4] Nucleophilic solvents can also displace the newly introduced fluorine atom.[4]

  • Actionable Solution:

    • Solvent Screening: Screen a range of anhydrous, non-nucleophilic solvents. Acetonitrile is often a good starting point.[4] In some cases, ethyl acetate has been effective at preventing fluoride displacement.[4]

    • Compatibility Check: Always verify the compatibility of your chosen solvent with the fluorinating agent.

Table 1: Solvent Selection Guide for Fluorination Reactions

Solvent ClassExample(s)Suitability & Rationale
Aprotic Polar Acetonitrile (MeCN), Ethyl Acetate (EtOAc)Generally Recommended. Good solubility for many substrates and reagents without being overly reactive. MeCN is a common choice.[4]
Chlorinated Dichloromethane (DCM)Good Choice. Often used, but ensure it is anhydrous. Can be effective for many fluorination reactions.[6]
Ethers Tetrahydrofuran (THF)Use with Caution. Can be suitable, but peroxide formation is a risk. Ensure use of fresh, inhibited solvent.
Protic Water, AlcoholsGenerally Avoid. Can react with and deactivate many fluorinating agents and intermediates.
Reactive Polar DMF, DMSO, PyridineAvoid. Known to react with common electrophilic fluorinating agents, leading to poor yield and potential safety hazards.[4]
Q3: My product is difficult to isolate and purify. What strategies can I use?

The carboxylic acid and amine functionalities, combined with the fluorine atom, make the target molecule highly polar and often water-soluble, complicating extraction and purification.

Potential Cause 1: High Water Solubility The hydrochloride salt form increases water solubility, making extraction from aqueous media inefficient.

  • Actionable Solution:

    • pH Adjustment: During workup, carefully adjusting the pH can be critical. Neutralizing the amine might decrease water solubility, but could also make the molecule prone to degradation. It is often preferable to work with the salt.

    • Solvent Evaporation: If the product is in the aqueous layer, consider acidifying the solution (e.g., with HCl) and evaporating the water under reduced pressure to obtain the crude hydrochloride salt.

    • Recrystallization: This is often the most effective purification method. After obtaining the crude solid, perform recrystallization from a suitable solvent system, such as methanol/ethyl acetate or ethanol/ether.[6]

Potential Cause 2: Instability on Silica Gel The basic nitrogen of the piperidine can interact strongly with the acidic silica gel, leading to peak tailing, poor separation, and even decomposition.

  • Actionable Solution:

    • Avoid Silica Chromatography if Possible: Prioritize recrystallization.

    • Treated Silica: If chromatography is necessary, use silica gel that has been pre-treated with a base like triethylamine (e.g., by including 0.5-1% triethylamine in the eluent) to neutralize acidic sites.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase (C18) chromatography can be a more suitable alternative.

Section 2: Key Analytical & Characterization Protocols

Proper analytical characterization is essential to confirm the structure and purity of this compound.

Protocol 1: NMR Spectroscopy

NMR is the most powerful tool for structural confirmation.

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

  • ¹H NMR: Expect to see complex splitting patterns for the protons on the piperidine ring due to proton-fluorine (H-F) coupling. The protons on the carbons adjacent to the fluorine-bearing carbon will appear as multiplets.

  • ¹³C NMR: The carbon atom bonded to fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF). Adjacent carbons will show smaller two- and three-bond couplings.

  • ¹⁹F NMR: This is a critical experiment. A single resonance is expected. The chemical shift will be indicative of the fluorine's electronic environment. Proton-decoupled ¹⁹F NMR will show a singlet, while the coupled spectrum will show splitting from adjacent protons.[7]

Protocol 2: LC-MS (Liquid Chromatography-Mass Spectrometry)

LC-MS is ideal for assessing purity and confirming molecular weight.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) in a mobile phase-compatible solvent like a water/acetonitrile mixture.[7]

  • Chromatography: Due to the compound's polarity, a reverse-phase column (e.g., C18) with an aqueous mobile phase containing an ion-pairing agent (like heptafluorobutyric acid, HFBA) or an acidic modifier (like formic acid or trifluoroacetic acid) may be required for good retention and peak shape.[8]

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. The expected primary ion will be the [M+H]⁺ peak for the free base.

Analytical_Workflow start Synthesized Crude Product lcms LC-MS Analysis start->lcms nmr NMR Spectroscopy start->nmr ftir FTIR Spectroscopy start->ftir check_purity Assess Purity & Confirm Mol. Weight lcms->check_purity confirm_structure Confirm Structure & Stereochemistry nmr->confirm_structure confirm_functional_groups Confirm Functional Groups ftir->confirm_functional_groups purification Purification Required? check_purity->purification confirm_structure->purification recrystallize Recrystallization or Chromatography purification->recrystallize Yes final_product Pure Product (>95%) purification->final_product No recrystallize->start

Caption: General analytical workflow for product characterization.

References

Identifying byproducts in 4-Fluoro-4-piperidinecarboxylic acid hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with 4-Fluoro-4-piperidinecarboxylic acid hydrochloride. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and managing potential byproducts in your reactions. Our goal is to equip you with the foundational knowledge to anticipate challenges, interpret analytical data, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after a reaction involving this compound. What are the most likely byproducts?

Based on the structure of this compound, several classes of byproducts can arise from common synthetic routes. The most probable impurities stem from elimination, defluorination, incomplete hydrolysis of precursors, or carry-over of starting materials.

Common Potential Byproducts:

  • Elimination Product (Δ-Piperideine): Loss of hydrogen fluoride (HF) from the piperidine ring is a common side reaction, especially under basic conditions or at elevated temperatures.[1][2] This results in the formation of a double bond in the ring, creating a tetrahydropyridine-4-carboxylic acid derivative.

  • Defluorination Product: If the synthesis involves catalytic hydrogenation of a fluorinated pyridine precursor, reductive defluorination can occur, leading to the formation of piperidine-4-carboxylic acid.[3][4]

  • Ester or Amide Precursors: If your synthesis involves the hydrolysis of an ester (e.g., ethyl 4-fluoro-4-piperidinecarboxylate) or an amide to yield the final carboxylic acid, incomplete reaction will leave these precursors as impurities.[5][6]

  • Unreacted Starting Materials: Depending on the specific synthetic route, residual starting materials, such as a corresponding fluorinated pyridine derivative, may be present.[7]

Here is a summary of potential byproducts and their expected mass differences relative to the parent compound:

Byproduct Class Specific Impurity Example Molecular Weight Change Common Cause
Elimination Tetrahydropyridine-4-carboxylic acid-20.01 Da (Loss of HF)Basic conditions, heat
Defluorination Piperidine-4-carboxylic acid-18.00 Da (F replaced by H)Reductive conditions (e.g., H₂/Pd)
Precursor (Ester) Ethyl 4-fluoro-4-piperidinecarboxylate+28.05 Da (COOH to COOEt)Incomplete ester hydrolysis
Precursor (Amide) 4-Fluoro-4-piperidinecarboxamide-1.01 Da (COOH to CONH₂)Incomplete amide hydrolysis
Q2: My mass spectrometry data shows a peak at [M-20]. What is the likely structure and how can I confirm it?

A mass loss of approximately 20 Da strongly suggests the elimination of hydrogen fluoride (HF) from your target molecule. This byproduct is a tetrahydropyridine derivative, specifically 1,2,3,6-Tetrahydropyridine-4-carboxylic acid or a related isomer.

Proposed Mechanism: E2 Elimination This reaction is often base-mediated. A base removes a proton from a carbon adjacent to the fluorine-bearing carbon (the β-position). Simultaneously, the C-F bond breaks, and a double bond forms.

Caption: E2 elimination mechanism leading to a common byproduct.

Confirmation Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to confirm the elemental composition matches the proposed structure (C₆H₉NO₂).

  • ¹H NMR Spectroscopy: Look for the appearance of a new signal in the olefinic region (typically 5-6 ppm), corresponding to the proton on the double bond. You should also observe a simplification of the signals corresponding to the protons on the carbons that are now part of the double bond.

  • ¹³C NMR Spectroscopy: Expect two new signals in the sp²-hybridized carbon region (typically 100-150 ppm).

  • HPLC Method Development: Co-elution with a synthesized authentic standard of the suspected byproduct would provide definitive confirmation.

Q3: How can I minimize the formation of these byproducts during my reaction?

Minimizing byproduct formation requires careful control of reaction conditions.

  • To Prevent Elimination:

    • Temperature Control: Avoid excessive heating during the reaction and workup.

    • pH Management: If possible, maintain neutral or acidic conditions. Strong bases can promote HF elimination.[2] If a base is required, consider using a milder, non-nucleophilic base and adding it slowly at a reduced temperature.

  • To Prevent Defluorination:

    • Catalyst Screening: During hydrogenation steps, screen different catalysts. In some cases, catalysts other than Palladium (e.g., Platinum or Rhodium) may offer better selectivity and reduce defluorination.[4]

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to avoid over-reduction.

  • To Ensure Complete Hydrolysis:

    • Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature for the hydrolysis of ester or amide precursors to go to completion.[5][8]

    • Reagent Stoichiometry: Use a sufficient excess of the hydrolyzing agent (e.g., acid or base) to drive the reaction to completion.

Troubleshooting Guide: A Step-by-Step Protocol for Impurity Identification

If you have detected an unknown impurity, this systematic workflow will guide you through its identification. This process integrates various analytical techniques for a comprehensive characterization.[9][10]

Impurity_Identification_Workflow cluster_workflow Systematic Impurity Identification Protocol A 1. HPLC/UPLC Analysis Detect and quantify the impurity peak. B 2. LC-MS Analysis Determine molecular weight of the impurity. A->B C 3. Propose Potential Structures Compare MW with likely byproducts (Table 1). B->C D 4. Preparative HPLC/SFC Isolate sufficient quantity of the impurity. C->D If structure is not obvious F 6. Structure Confirmation Final structure assigned. Develop strategy for control. C->F If structure is clear from MS E 5. NMR Spectroscopy (¹H, ¹³C, ¹⁹F, COSY) Elucidate the chemical structure. D->E E->F

Caption: A workflow for the systematic identification of unknown impurities.

Protocol 1: Initial Detection and Quantification by HPLC
  • Method Development: Develop a gradient reverse-phase HPLC method capable of separating the main peak from all impurities. A C18 column is a good starting point.

  • Mobile Phase: Use a combination of an aqueous buffer (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: Use a UV detector at a wavelength where the parent compound and potential byproducts have reasonable absorbance (e.g., 210-220 nm).

  • Quantification: Determine the relative percentage of the impurity by peak area integration. Note that for accurate quantification without a reference standard, the relative response factor is assumed to be 1.0.

Protocol 2: Structural Elucidation using Mass Spectrometry and NMR
  • LC-MS Analysis: Run the sample on an LC-MS system using the developed HPLC method. Obtain the mass-to-charge ratio (m/z) for the impurity peak. High-resolution mass spectrometry (HRMS) is preferred for determining the elemental formula.[10]

  • Impurity Isolation: If the impurity level is significant (>0.1%) and its structure cannot be deduced from MS data alone, isolate the impurity using preparative HPLC or Supercritical Fluid Chromatography (SFC).[10]

  • NMR Analysis: Dissolve the isolated impurity in a suitable deuterated solvent (e.g., D₂O, MeOD).

    • Acquire a ¹H NMR spectrum to identify proton environments.

    • Acquire a ¹³C NMR spectrum to identify carbon environments.

    • Acquire a ¹⁹F NMR spectrum. The absence of a fluorine signal can confirm a defluorination byproduct.

    • If necessary, run 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity and finalize the structure.

By following this structured approach, researchers can confidently identify, control, and mitigate the formation of byproducts in reactions involving this compound, ensuring the quality and success of their drug development efforts.

References

Technical Support Center: Improving the Yield of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and yield optimization of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable fluorinated building block. The incorporation of fluorine into piperidine scaffolds is a powerful strategy in drug discovery, but the synthesis can present unique challenges.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges and improve your experimental outcomes.

Synthetic Pathway Overview

The synthesis of this compound is typically a multi-step process. A common and effective route begins with a protected 4-piperidone derivative, proceeds through an ester intermediate, followed by a crucial electrophilic fluorination step, and concludes with deprotection and hydrolysis to yield the final product. Understanding this pathway is the first step in effective troubleshooting.

Synthetic_Pathway A N-Boc-4-piperidone B Ethyl 1-(tert-butoxycarbonyl)- 4-piperidinecarboxylate A->B Esterification C Silyl Enol Ether or Lithium Enolate Intermediate B->C Enolate Formation (e.g., LDA, LHMDS) D Ethyl 1-(tert-butoxycarbonyl)- 4-fluoro-4-piperidinecarboxylate C->D Electrophilic Fluorination (e.g., Selectfluor™) E 4-Fluoro-4-piperidinecarboxylic acid hydrochloride D->E Acidic Hydrolysis & Deprotection (HCl)

Caption: A common synthetic route to this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions in a question-and-answer format.

Question 1: My fluorination step is giving a very low yield or failing completely. What are the likely causes?

Answer: A low yield in the electrophilic fluorination of the N-Boc-4-piperidinecarboxylate scaffold is the most common bottleneck. The issue often lies in the formation and stability of the reactive intermediate (the enolate or silyl enol ether) or the reactivity of the fluorinating agent.

Potential Causes & Solutions:

  • Moisture Contamination: Enolate intermediates are extremely sensitive to moisture. Trace amounts of water will quench the enolate, preventing fluorination.[3]

    • Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle all reagents under an inert atmosphere (Argon or Nitrogen).[4]

  • Sub-optimal Base or Enolate Formation Conditions: The choice and handling of the base are critical for generating the enolate quantitatively.

    • Solution: Use a strong, non-nucleophilic base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS). Prepare LDA fresh or titrate it before use. Ensure the reaction is performed at a low temperature (typically -78 °C) to prevent side reactions and ensure kinetic control of deprotonation.

  • Ineffective Fluorinating Agent: While several electrophilic fluorinating agents exist, their efficacy can vary.

    • Solution: Selectfluor™ (F-TEDA-BF4) is a highly effective, stable, and easy-to-handle reagent for this type of transformation.[5][6] Unlike highly toxic and difficult-to-handle reagents like molecular fluorine, Selectfluor™ is a user-friendly salt that is stable in air and moisture.[6][7] Ensure your Selectfluor™ is of high purity and has been stored properly.

  • Incorrect Reaction Temperature: Temperature control is crucial during both enolate formation and the addition of the fluorinating agent.

    • Solution: Maintain a temperature of -78 °C during the addition of the base and the fluorinating agent. After the addition, the reaction may need to be warmed slowly to a higher temperature (e.g., room temperature) to proceed to completion.[8] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature profile.

Question 2: I'm observing multiple products in my fluorination reaction, including starting material and potential side products. How can I improve selectivity?

Answer: The formation of multiple products indicates issues with reaction control, such as incomplete conversion, side reactions, or decomposition.

Potential Causes & Solutions:

  • Incomplete Conversion: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or slowly warm the reaction mixture after the addition of the fluorinating agent. Ensure at least a stoichiometric amount (typically 1.1-1.5 equivalents) of the fluorinating agent is used.

  • Formation of Elimination Products: The enolate intermediate can sometimes lead to elimination byproducts, particularly if the temperature is not well-controlled.

    • Solution: Maintain strict low-temperature control (-78 °C) during the critical addition steps. The choice of solvent can also play a role; anhydrous tetrahydrofuran (THF) is commonly used and effective.

  • Difluorination: While less common for this substrate, the formation of a difluorinated product is possible if the monofluorinated product can be deprotonated again.

    • Solution: Use the fluorinating agent as the limiting reagent relative to the enolate. Add the solution of the fluorinating agent slowly to the enolate to maintain a low instantaneous concentration.[9]

Question 3: The final deprotection and hydrolysis step results in a low yield or an impure product. What can I do?

Answer: The simultaneous hydrolysis of the ethyl ester and cleavage of the Boc-protecting group is typically achieved with strong acid, but conditions must be optimized to prevent degradation.

Potential Causes & Solutions:

  • Incomplete Reaction: The hydrolysis/deprotection may not have gone to completion.

    • Solution: This step is often performed by heating the fluorinated intermediate in concentrated aqueous HCl.[10] Ensure sufficient reaction time and temperature (reflux is common). Monitor the disappearance of the starting material by TLC or LC-MS.

  • Product Degradation: The product may be unstable under harsh acidic conditions for extended periods.

    • Solution: Once the reaction is complete, cool the mixture and proceed with the workup promptly. Avoid excessively long reaction times at high temperatures.

  • Difficult Isolation: The final product is a hydrochloride salt, which is typically highly water-soluble.

    • Solution: After the reaction, the solvent and excess HCl are typically removed under reduced pressure. The resulting solid can then be triturated with a non-polar solvent (like diethyl ether or acetone) to remove organic impurities, followed by filtration to isolate the purified hydrochloride salt.[11]

Frequently Asked Questions (FAQs)

Q: What is the mechanism of fluorination with Selectfluor™? A: Selectfluor™ acts as an electrophilic fluorine source ("F+"). The reaction proceeds via the nucleophilic attack of the enolate intermediate on the electrophilic fluorine atom of the Selectfluor™ reagent in a process that can be viewed as an Sₙ2 attack on fluorine or via a single-electron transfer (SET) pathway.[7]

Q: How can I best monitor the progress of these reactions? A: Thin-Layer Chromatography (TLC) is an excellent tool for routine monitoring. For the fluorination step, stain with potassium permanganate to visualize the enolate consumption and product formation. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for confirming the mass of the desired product and identifying byproducts. ¹⁹F NMR spectroscopy is also definitive for confirming the successful incorporation of fluorine.

Q: What are the primary safety concerns when using Selectfluor™? A: While significantly safer than many other fluorinating agents, Selectfluor™ is a strong oxidizing agent and should be handled with care.[6] Avoid contact with skin and eyes, and always work in a well-ventilated fume hood. It can react exothermically with certain solvents like DMF, pyridine, and DMSO.[8]

Key Experimental Protocol

This protocol outlines the critical fluorination and deprotection/hydrolysis steps for synthesizing this compound from Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate.

Part A: Electrophilic Fluorination
  • Reaction Setup: Add a solution of Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate (1.0 eq.) in anhydrous THF to a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of freshly prepared or titrated LDA (1.1 eq.) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Fluorination: Add a solution of Selectfluor™ (1.2 eq.) in anhydrous DMF or acetonitrile dropwise to the enolate solution at -78 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.[8]

  • Work-up: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain pure Ethyl 1-(tert-butoxycarbonyl)-4-fluoro-4-piperidinecarboxylate.

Part B: Hydrolysis and Deprotection
  • Reaction Setup: In a round-bottom flask, dissolve the purified fluorinated ester from Part A in 6 M aqueous hydrochloric acid.

  • Hydrolysis: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours. Monitor the reaction by LC-MS until both the ester and the Boc group have been fully cleaved.

  • Isolation: Cool the reaction mixture to room temperature and then concentrate to dryness under reduced pressure to remove water and excess HCl.

  • Purification: Triturate the resulting solid residue with cold acetone or diethyl ether. Collect the solid by vacuum filtration and wash with additional cold solvent to yield this compound as a solid.

Troubleshooting Workflow

When encountering low yields, a systematic approach to troubleshooting is essential. The following diagram outlines a logical workflow for diagnosing and resolving common issues.

Troubleshooting_Workflow Start Low Yield Observed Step_Check Which step has low yield? Start->Step_Check Fluorination Fluorination Step Step_Check->Fluorination Fluorination Hydrolysis Hydrolysis/Deprotection Step_Check->Hydrolysis Hydrolysis Moisture_Check Check for Moisture? (Anhydrous solvents/reagents, dry glassware) Fluorination->Moisture_Check Completion_Check Reaction Incomplete? (Increase time/temp, monitor by LCMS) Hydrolysis->Completion_Check Base_Check Base/Enolate Issue? (Titrate base, low temp, correct stoichiometry) Moisture_Check->Base_Check No Optimize_Conditions Optimize Reaction Conditions (Time, Temperature) Moisture_Check->Optimize_Conditions Yes Reagent_Check Fluorinating Agent Issue? (Check purity/age of Selectfluor™, correct stoichiometry) Base_Check->Reagent_Check No Base_Check->Optimize_Conditions Yes Reagent_Check->Optimize_Conditions No Reagent_Check->Optimize_Conditions Yes Isolation_Check Isolation Problem? (Proper trituration/washing, avoid product loss in aqueous phase) Completion_Check->Isolation_Check No Optimize_Hydrolysis Optimize Hydrolysis (Review acid concentration, temperature) Completion_Check->Optimize_Hydrolysis Yes Isolation_Check->Optimize_Hydrolysis No Isolation_Check->Optimize_Hydrolysis Yes

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Summary of Key Parameters

StepParameterRecommended Condition/ValueRationale & Notes
Enolate Formation Temperature-78 °CMinimizes side reactions and ensures kinetic deprotonation.
BaseLDA or LHMDS (1.1 eq.)Strong, non-nucleophilic bases that provide clean enolate formation.
SolventAnhydrous THFGood solubility for reactants and stable under basic conditions.
Fluorination ReagentSelectfluor™ (1.2 eq.)Effective, stable, and safe electrophilic fluorine source.[12]
Temperature-78 °C to Room TempInitial low temperature for controlled addition, followed by warming to drive the reaction.
Hydrolysis Reagent6 M Aqueous HClSufficiently strong acid for simultaneous ester hydrolysis and Boc deprotection.
TemperatureReflux (~100-110 °C)Provides the necessary energy to drive both reactions to completion.
Typical Yield60-80% (over 2 steps)Yields are highly dependent on precise execution and optimization.

References

Troubleshooting guide for 4-Fluoro-4-piperidinecarboxylic acid hydrochloride purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Guide: Purification of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

This guide provides in-depth troubleshooting and practical advice for the purification of this compound (CAS No. 1186663-32-0). Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the scientific rationale behind each step, ensuring you can adapt and overcome challenges in your own laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and quality control of this compound.

Q1: What are the typical purity specifications for this compound? Commercial grades of this compound are often supplied at a purity of ≥95%.[1][2] However, for applications in pharmaceutical development and medicinal chemistry, a purity of >98% or even >99.5% is frequently required to ensure reproducibility and avoid confounding results from impurities.

Q2: What are the most common impurities I might encounter? Impurities typically stem from the synthetic route. Common contaminants may include:

  • Unreacted Starting Materials: Such as piperidine-4-carboxylic acid (isonipecotic acid) or its derivatives.[3]

  • Synthetic Reagents: Residual bases (e.g., triethylamine) or fluorinating agents.

  • By-products: Molecules resulting from incomplete reactions or side reactions, such as isomers or compounds that have not been correctly functionalized.

  • Residual Solvents: Solvents used during the synthesis or initial work-up.

  • De-protected Analogues: If a protecting group strategy (e.g., using Boc-protection) is employed, the corresponding unprotected or partially protected intermediates could be present.[4]

Q3: How should I store the compound before and after purification? As a hydrochloride salt of a carboxylic acid, the compound is a stable, crystalline solid. For optimal long-term stability, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric contaminants.

Q4: What are the best analytical techniques for assessing purity? A combination of methods is recommended for a comprehensive purity profile:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A reversed-phase method is typically effective.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of the main component and any impurities, providing clues to their structure.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are crucial for confirming the chemical structure and identifying organic impurities.[7][8]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool for monitoring reaction progress and assessing the complexity of the impurity profile before committing to a purification method.[5]

Section 2: Purification Troubleshooting Guide

This guide is formatted to directly address specific problems you may encounter during the purification process.

Part A: Recrystallization Issues

Recrystallization is the most common and cost-effective method for purifying this compound. Success hinges on selecting the appropriate solvent system. As a hydrochloride salt, the compound is polar, favoring polar solvents.

Q: My compound won't dissolve in the recrystallization solvent, even with heating. What should I do?

Cause & Solution: This indicates the solvent is not polar enough to break the crystal lattice energy of the salt. This compound requires polar, protic solvents.

  • Action 1: Increase Solvent Polarity. If you are using a solvent like isopropanol, try a more polar one such as ethanol, methanol, or a mixture containing water.

  • Action 2: Use a Solvent Mixture. A mixture can fine-tune the solubility. For example, dissolving the compound in a small amount of hot water or methanol and then adding a slightly less polar co-solvent (like ethanol or isopropanol) can create an ideal system for recrystallization.

Q: My compound "oiled out" of the solution instead of forming crystals. How can I fix this?

Cause & Solution: Oiling out occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to organize into a crystal lattice. This often happens when the solution is too concentrated or cooled too quickly.

  • Action 1: Re-heat and Dilute. Re-heat the solution until the oil redissolves completely. Add a small amount (5-10% more) of the same hot solvent to dilute the solution slightly, then allow it to cool much more slowly.

  • Action 2: Reduce Cooling Rate. Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools to room temperature overnight) to slow down the cooling process, giving the molecules adequate time to form crystals.

  • Action 3: Add a Seed Crystal. If you have a small amount of pure crystalline material, adding a tiny crystal to the cooled, supersaturated solution can induce nucleation and promote proper crystal growth.

  • Action 4: Scratch the Flask. Using a glass rod to gently scratch the inside of the flask below the solvent level can create microscopic imperfections that serve as nucleation sites.

Q: The purity of my material did not improve after recrystallization. Why?

Cause & Solution: This happens when the impurities have solubility characteristics very similar to the target compound in the chosen solvent.

  • Action 1: Change the Solvent System. The key to successful recrystallization is the differential solubility of the product and impurities. Try a completely different solvent or solvent/anti-solvent system. For example, if methanol failed, try an ethanol/ethyl acetate system. The goal is to find a system where the impurity is either highly soluble (stays in the mother liquor) or very insoluble (can be removed by hot filtration).

  • Action 2: Consider an Alternative Method. If multiple recrystallization attempts fail, the impurities may be too closely related structurally. In this case, preparative chromatography is the recommended next step.

Q: My recovery from recrystallization is very low. How can I improve it?

Cause & Solution: Low recovery implies that your compound has significant solubility in the solvent even at low temperatures.

  • Action 1: Minimize Solvent Volume. Ensure you are using the absolute minimum amount of hot solvent required to fully dissolve the compound. Any excess solvent will retain more of your product in the solution upon cooling.

  • Action 2: Maximize Cooling. After the solution has cooled to room temperature, place the flask in an ice bath and then in a freezer for several hours to maximize precipitation.

  • Action 3: Use an Anti-Solvent. Consider a solvent/anti-solvent system. Dissolve your compound in a minimum of a good solvent (e.g., methanol). Then, slowly add a miscible "anti-solvent" in which your compound is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes cloudy. Re-heat to clarify and then cool slowly. This can dramatically improve recovery.

Part B: Purity & Contamination Issues

Q: My analytical data (NMR/LC-MS) shows the presence of starting materials. What's the best way to remove them?

Cause & Solution: This is a common issue resulting from an incomplete reaction. The purification strategy depends on the nature of the starting material.

  • Scenario 1: Non-polar starting materials. If the starting materials are significantly less polar than your hydrochloride salt product (which is often the case), a simple trituration or wash with a non-polar solvent like diethyl ether or hexanes can effectively remove them without dissolving your product.

  • Scenario 2: Polar starting materials (e.g., piperidine-4-carboxylic acid). These are more challenging to remove by simple recrystallization. Preparative HPLC or flash chromatography on silica gel (using a polar mobile phase, potentially with additives like acetic or formic acid to keep the product protonated) may be necessary.

Q: The material is discolored (e.g., yellow or brown). What is the cause and how can I remove the color?

Cause & Solution: Discoloration is often due to trace amounts of highly conjugated, chromophoric impurities formed from side reactions or degradation.

  • Action 1: Charcoal Treatment. During recrystallization, after the compound is fully dissolved in the hot solvent, add a small amount of activated charcoal (typically 1-2% by weight). Keep the solution hot for 5-10 minutes. The colored impurities will adsorb onto the charcoal's surface. Perform a hot filtration through a pad of Celite or filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize.

  • Action 2: Chemical Treatment. If the color is due to residual iodine or bromine from the synthesis, a wash with a dilute aqueous solution of sodium thiosulfate during the initial work-up can be effective.

Section 3: Standard Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general starting point for analyzing the purity of this compound. Method optimization may be required.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of polar to moderately non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to keep the piperidine nitrogen protonated and the carboxylic acid neutral, ensuring good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 5% B to 95% B over 15 minutesA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CProvides reproducible retention times.
Detection UV at 210 nmThe compound lacks a strong chromophore; detection at low wavelengths is necessary to see the amide and carboxyl groups.
Injection Vol. 5 µLStandard injection volume.
Sample Prep. 1 mg/mL in Water/Acetonitrile (50:50)Ensure the sample is fully dissolved before injection.
Protocol 2: General Recrystallization Procedure
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent (e.g., methanol, ethanol) or a solvent/anti-solvent pair (e.g., methanol/diethyl ether).

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum volume of the primary solvent in portions, heating the mixture to a gentle boil with stirring, until all the solid just dissolves.

  • Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.

  • Hot Filtration (if needed): If charcoal was added or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the process can be accelerated by placing the flask in an ice bath or a freezer for at least one hour.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under high vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C), until a constant weight is achieved.

Section 4: Visual Workflows

Diagram 1: Purification Strategy Selection

This diagram outlines a decision-making process for selecting the appropriate purification method based on initial purity analysis.

PurificationStrategy start Crude Product analysis Purity Analysis (HPLC, LC-MS, NMR) start->analysis check_purity Purity > 95% and Minor Impurities? analysis->check_purity recrystallize Recrystallization check_purity->recrystallize  Yes chromatography Preparative HPLC or Flash Chromatography check_purity->chromatography No   re_analyze Re-analyze Purity recrystallize->re_analyze chromatography->re_analyze final_product Pure Product re_analyze->final_product

Caption: Decision tree for selecting a purification strategy.

Diagram 2: Troubleshooting a Failed Recrystallization

This flowchart provides a logical path for diagnosing and solving common recrystallization problems.

RecrystallizationTroubleshooting start Recrystallization Attempt outcome What is the issue? start->outcome oiled_out Product Oiled Out outcome->oiled_out Oiling no_crystals No Crystals Formed outcome->no_crystals No Crystals low_purity Purity is Still Low outcome->low_purity Low Purity low_recovery Recovery is Poor outcome->low_recovery Low Recovery sol_oiled 1. Re-heat & Dilute 2. Cool Slowly 3. Add Seed Crystal oiled_out->sol_oiled sol_no_crystals 1. Concentrate Solution 2. Cool Further (Ice/Freezer) 3. Add Anti-solvent no_crystals->sol_no_crystals sol_low_purity Impurity has similar solubility. Change solvent system entirely. low_purity->sol_low_purity sol_low_recovery 1. Use Minimum Solvent 2. Ensure Maximum Cooling 3. Switch to Anti-solvent Method low_recovery->sol_low_recovery

Caption: Troubleshooting flowchart for common recrystallization failures.

References

Technical Support Center: 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-4-piperidinecarboxylic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during its use in experimental settings. The following information is curated from established scientific literature and practical laboratory experience to ensure accuracy and reliability.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

The primary side reactions of concern are decarboxylation and elimination reactions. The stability of the molecule is influenced by factors such as temperature, pH, and the presence of strong bases or catalysts.

  • Decarboxylation: The loss of carbon dioxide (CO2) from the carboxylic acid group is a potential thermal degradation pathway. While piperidine-4-carboxylic acid itself is relatively stable, the presence of the electron-withdrawing fluorine atom at the C4 position can influence the electron density of the ring and potentially affect the stability of the carboxyl group under certain conditions. Studies on related pyridinecarboxylic acids show that decarboxylation can be facilitated by heat.[1][2][3]

  • Elimination Reactions: Under basic conditions, elimination of hydrogen fluoride (HF) to form a double bond is a possible side reaction. This is a classic reaction pathway for haloalkanes in the presence of a strong base.[4][5][6] The resulting unsaturated piperidine derivative would be an impurity in the final product.

Q2: My reaction mixture is turning brown. What could be the cause?

Discoloration, particularly turning brown, often indicates decomposition. This could be due to several factors:

  • Excessive Heat: As mentioned, thermal decarboxylation can lead to degradation products that may be colored.

  • Oxidation: The piperidine nitrogen can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction with Impurities: Trace impurities in solvents or reagents could be reacting with your starting material or product.

Q3: I am observing a lower than expected yield. What are the likely causes?

Lower yields can often be attributed to the side reactions mentioned above (decarboxylation and elimination). Additionally, consider the following:

  • Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Monitor the reaction progress using a suitable analytical technique like TLC, LC-MS, or NMR.

  • Product Loss During Workup: this compound is a salt and has good water solubility. During aqueous workup, ensure the pH is adjusted appropriately to minimize its solubility in the aqueous phase if you are trying to extract it into an organic solvent (though this is often difficult with the free amino acid). Extraction efficiency can be a significant factor.

  • Hydrolysis of Ester Precursors: If you are synthesizing the target compound from its corresponding ester (e.g., ethyl 4-fluoro-4-piperidinecarboxylate), incomplete hydrolysis will result in a lower yield of the carboxylic acid.[7][8]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpected peak in NMR/LC-MS corresponding to a loss of ~46 Da (COOH group) Decarboxylation1. Lower Reaction Temperature: This is the most direct way to mitigate thermal decomposition. If the reaction kinetics are too slow at a lower temperature, consider a longer reaction time. 2. pH Control: In some cases, the zwitterionic form of the amino acid might be more prone to decarboxylation. Maintaining a specific pH where the carboxylic acid is protonated might enhance stability.
Unexpected peak in NMR/LC-MS corresponding to a loss of ~20 Da (HF) Elimination Reaction1. Use a Weaker Base: If a base is required, opt for a non-nucleophilic, sterically hindered base (e.g., proton sponge) or a milder inorganic base (e.g., K2CO3) instead of strong bases like NaOH or LDA. 2. Lower Reaction Temperature: Elimination reactions are often favored at higher temperatures.[4]
Formation of an Insoluble Precipitate Polymerization or Salt Formation1. Check Solvent Compatibility: Ensure your compound and all reagents are soluble in the chosen solvent system. 2. Analyze the Precipitate: Isolate and analyze the precipitate by NMR or other spectroscopic methods to identify it. It could be an inorganic salt byproduct or a polymeric material.
Difficulty in Isolating the Product High Water Solubility1. Lyophilization: If the product is in an aqueous solution, lyophilization (freeze-drying) can be an effective method for isolation, avoiding thermal degradation. 2. Ion-Exchange Chromatography: This technique can be used to separate the zwitterionic product from other charged or neutral species.

III. Experimental Protocols

Protocol 1: General Procedure for a Coupling Reaction (e.g., Amide Bond Formation)

This protocol is a generalized starting point and may require optimization for specific substrates.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DCM), add a coupling agent (e.g., HATU, HBTU; 1.1 eq) and a non-nucleophilic base (e.g., DIPEA; 2.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Troubleshooting Decarboxylation

If decarboxylation is suspected, the following modified protocol can be attempted:

  • Reduce Temperature: Set the reaction temperature to 0 °C during the activation step and maintain it throughout the addition of the amine.

  • Slow Addition: Add the coupling agent and base dropwise at 0 °C to control any exotherm.

  • Allow to Warm Slowly: After the amine is added, allow the reaction to slowly warm to room temperature and stir until completion. This minimizes the time the activated acid is exposed to elevated temperatures.

IV. Visualizing Reaction Pathways

Diagram 1: Potential Side Reaction Pathways

The following diagram illustrates the two primary side reactions discussed.

Side_Reactions 4-Fluoro-4-piperidinecarboxylic acid 4-Fluoro-4-piperidinecarboxylic acid Decarboxylation Decarboxylation 4-Fluoro-4-piperidinecarboxylic acid->Decarboxylation Heat (Δ) Elimination Elimination 4-Fluoro-4-piperidinecarboxylic acid->Elimination Strong Base 4-Fluoropiperidine 4-Fluoropiperidine Decarboxylation->4-Fluoropiperidine - CO2 Tetrahydropyridine derivative Tetrahydropyridine derivative Elimination->Tetrahydropyridine derivative - HF

Caption: Potential side reactions of the title compound.

Diagram 2: Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and addressing common experimental issues.

Troubleshooting_Workflow start Experiment Start issue Unexpected Result? start->issue low_yield Low Yield issue->low_yield Yes impurity Impurity Detected issue->impurity Yes end Successful Outcome issue->end No optimize_workup Optimize Workup (e.g., Lyophilization) low_yield->optimize_workup check_decarboxylation Analyze for Decarboxylation (Mass Loss of ~46 Da) impurity->check_decarboxylation check_elimination Analyze for Elimination (Mass Loss of ~20 Da) impurity->check_elimination remediate_decarboxylation Lower Temperature, Optimize pH check_decarboxylation->remediate_decarboxylation remediate_elimination Use Weaker Base, Lower Temperature check_elimination->remediate_elimination remediate_decarboxylation->end remediate_elimination->end optimize_workup->end

Caption: A decision tree for troubleshooting experiments.

V. References

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3027. --INVALID-LINK--

  • Brown, E. V., & Neil, R. J. (1965). The Decarboxylation of Picolinic Acid. The Journal of Organic Chemistry, 30(10), 3335-3338.

  • Goossen, L. J., Rodriguez, N., & Melzer, B. (2007). Biaryl Synthesis via Cu-Catalyzed Decarboxylative Coupling. Angewandte Chemie International Edition, 46(21), 3951-3954.

  • Mayer, T. S., Taeufer, T., Brandt, S., Rabeah, J., & Pospech, J. (2023). An organic pyrimidopteridine photoredox catalyst mediates hydro- and deuterodecarboxylation of carboxylic acids. The Journal of Organic Chemistry, 88(10), 6347-6353. --INVALID-LINK--

  • Master Organic Chemistry. (2012). Introduction to Elimination Reactions: The Key Pattern. --INVALID-LINK--

  • BenchChem. (2025). Hydrolysis of Ethyl 4,4-dichlorocyclohexanecarboxylate. --INVALID-LINK--

  • Mortensen, M., Kristiansen, U., Ebert, B., Frølund, B., Krogsgaard-Larsen, P., & Smart, T. G. (2004). Activation of single heteromeric GABA(A) receptor ion channels by full and partial agonists. The Journal of Physiology, 557(Pt 2), 389–413.

References

How to improve the stability of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Welcome to the technical support guide for this compound (CAS No. 1186663-32-0). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the chemical integrity and stability of this valuable building block in your critical experiments. Inconsistent stability can compromise experimental reproducibility, yield, and the overall validity of your results. This guide provides in-depth, field-proven insights to help you mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for this compound?

A: For maximum stability, the compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is crucial to store it in a desiccated environment to protect it from moisture.

Q2: Is this compound hygroscopic?

A: Yes. As a hydrochloride salt of an amino acid derivative, it has a tendency to absorb moisture from the atmosphere.[1] Hygroscopicity is a common characteristic of many water-soluble salts and can significantly impact stability by introducing water, which may act as a reactant in degradation pathways.[2][3]

Q3: Why is this compound supplied as a hydrochloride salt instead of the free base?

A: The hydrochloride salt form offers several advantages over the free base. It generally exhibits improved crystallinity, which makes it easier to handle as a solid, and enhanced water solubility.[4] This salt form often provides greater stability and a longer shelf life compared to the more reactive free amino acid.[5]

Q4: What general classes of reagents are incompatible with this compound?

A: Avoid strong oxidizing agents, strong bases, and some strong reducing agents.[6] Strong bases will deprotonate the hydrochloride salt and the carboxylic acid, potentially leading to side reactions or degradation. Strong oxidizing agents can also lead to decomposition.

Troubleshooting Guide: Addressing Stability Issues in Your Experiments

This section addresses specific problems you may encounter, explaining the underlying chemistry and providing actionable solutions.

Q1: I've stored the compound as recommended, but I'm seeing a gradual decrease in purity over time. What is the likely cause?

A: This is a classic sign of moisture-induced degradation.

  • Causality: Even at low temperatures, microscopic amounts of absorbed atmospheric moisture can compromise long-term stability. The hydrochloride salt is hygroscopic, and the absorbed water can facilitate hydrolysis or other degradation reactions over time. Each time the container is opened in ambient air, more moisture is introduced.

  • Troubleshooting Protocol:

    • Aliquot on Arrival: Upon receiving the compound, immediately aliquot it into smaller, single-use quantities in a controlled environment (e.g., a glove box or under a stream of dry inert gas). This minimizes the number of times the main stock is exposed to the atmosphere.

    • Use Desiccants: Store the aliquots in a secondary container (like a sealed bag or box) that contains a desiccant (e.g., silica gel or Drierite).

    • Inert Gas Backfill: Before sealing each vial, flush the headspace with dry argon or nitrogen to displace air and moisture.[7][8][9]

    • Purity Verification: Before a critical experiment, verify the purity of an aliquot using a quick analytical check, such as HPLC or ¹H-NMR.

Q2: After preparing a stock solution in methanol, I noticed new peaks in my LC-MS analysis a day later. What happened?

A: You are likely observing solvent-mediated degradation, specifically esterification.

  • Causality: The carboxylic acid moiety of your compound can react with alcohol solvents like methanol or ethanol, especially under slightly acidic conditions (which are inherent to the hydrochloride salt) or with prolonged storage, to form the corresponding methyl or ethyl ester. This introduces a new chemical entity into your experiment.

  • Troubleshooting Protocol:

    • Prepare Solutions Fresh: For maximum reliability, prepare solutions immediately before use.

    • Choose Solvents Wisely: For stock solutions intended for short-term storage, use aprotic solvents such as anhydrous DMSO or DMF. These solvents do not have a reactive proton and will not participate in esterification.

    • Cold Storage for Solutions: If a solution must be stored, even for a short period, store it at -20°C or below to dramatically slow the rate of any potential degradation reactions.

    • Re-analyze Stored Solutions: Never assume a stored solution has the same purity as when it was freshly made. Always re-analyze it before use in subsequent experiments.

Q3: My reaction yields are inconsistent, and I suspect the starting material's integrity. How can I confirm this and prevent it?

A: Inconsistent yields are often traced back to degraded starting material. Implementing a pre-reaction quality control (QC) check is the solution.

  • Causality: If the compound has degraded, the actual molar quantity of the active starting material in your reaction is lower than calculated. This directly impacts reaction stoichiometry and leads to lower, more variable yields. Potential degradation pathways include hydrolysis, oxidation, or even defluorination under certain conditions.[10][11]

  • Troubleshooting Protocol:

    • Pre-Use QC: Before using the compound in a sensitive reaction, run a quick purity analysis. A simple HPLC-UV run is often sufficient to check for the appearance of degradation products.

    • Forced Degradation Study: To understand how your compound might degrade under your specific reaction conditions, perform a forced degradation study. This involves intentionally exposing the material to stress conditions (acid, base, oxidant, heat, light) to identify potential degradants and establish an analytical method that can resolve them from the parent compound.[12][13] This is a proactive measure to ensure your analytical methods are "stability-indicating."

Data Summary Tables

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature -20°CSlows kinetic degradation processes.
Atmosphere Inert Gas (Argon, Nitrogen)Displaces oxygen and moisture, preventing oxidation and hydrolysis.
Light Amber Vial / Store in DarkProtects against photolytic degradation.[11][12]
Container Tightly Sealed Glass VialPrevents moisture and air ingress.
Handling Aliquot into single-use amountsMinimizes exposure of the bulk material to the atmosphere.

Table 2: Solvent Compatibility Guide

Solvent ClassExamplesSuitability for Stock Solutions (Storage > 24h)Comments
Aprotic Polar DMSO, DMFRecommended Chemically inert towards the compound. Ensure use of anhydrous grade.
Protic (Alcohol) Methanol, EthanolNot Recommended Risk of esterification of the carboxylic acid moiety.
Protic (Aqueous) Water, BuffersNot Recommended Risk of hydrolysis. Prepare fresh for immediate use only.
Ethers THF, DioxaneUse with Caution Generally compatible, but check for peroxides which can be oxidizing.
Halogenated DCM, ChloroformGood (Short-term) Suitable for reactions, but ensure they are amine-free and anhydrous.

Visualized Workflows and Degradation Models

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate key relationships and experimental processes.

Moisture Moisture (Hygroscopicity) Hydrolysis Hydrolysis Moisture->Hydrolysis Defluorination Potential Defluorination Moisture->Defluorination can facilitate Oxygen Atmospheric Oxygen Oxidation Oxidation Oxygen->Oxidation Light UV/Visible Light Photolysis Photolysis Light->Photolysis Heat Elevated Temperature Thermolysis Thermal Degradation Heat->Thermolysis pH Strong Acid/Base pH->Hydrolysis

Caption: Key factors influencing the stability of 4-Fluoro-4-piperidinecarboxylic acid HCl.

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability Assessment

This protocol is designed to intentionally stress the compound to identify likely degradation products and establish a stability-indicating analytical method, typically using HPLC.[11][12]

Objective: To determine the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Calibrated oven and photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile.

  • Sample Preparation (Stress Conditions):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 8 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve to 0.5 mg/mL for analysis.

    • Photolytic Degradation: Expose a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Dissolve to 0.5 mg/mL for analysis.

    • Control Sample: Dilute 1 mL of stock solution with 1 mL of the 50:50 water:acetonitrile mixture. Store at 4°C.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples by a suitable reverse-phase HPLC method. A gradient method is often required to separate the parent compound from more polar or non-polar degradants.[14]

    • Monitor the chromatograms for new peaks, which represent potential degradation products. The goal is to achieve 5-20% degradation of the parent compound.

  • Data Interpretation:

    • A stability-indicating method is one that clearly separates the peak of the active compound from all degradation product peaks.[11]

    • Use a PDA detector to check for peak purity to ensure co-elution is not occurring.

    • If significant degradation is observed, this protocol helps identify which conditions to avoid during synthesis, formulation, and storage.

cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution Acid Acid (HCl) 60°C start->Acid Base Base (NaOH) 60°C start->Base Oxid Oxidant (H₂O₂) RT start->Oxid Heat Heat (Solid) 80°C start->Heat Light Photostability Chamber start->Light Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-PDA Oxid->Analyze Heat->Analyze Light->Analyze Neutralize->Analyze end Evaluate Peak Purity & Degradation Profile Analyze->end

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluoro-4-piperidinecarboxylic acid hydrochloride. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.

I. Understanding the Impurity Profile

The first step in any purification strategy is to understand the potential impurities that may be present. The impurity profile of this compound is intrinsically linked to its synthetic route. While specific proprietary synthesis methods may vary, common strategies for constructing 4-substituted piperidine rings often involve the hydrogenation of a corresponding pyridine precursor or the functionalization of a pre-existing piperidine ring. Each approach presents a unique set of potential impurities.

A plausible synthetic pathway could involve the fluorination of a suitable precursor followed by hydrolysis and salt formation. Given this, a researcher might encounter the following impurities:

  • Unreacted Starting Materials: Depending on the specific route, this could include the corresponding pyridine carboxylic acid or a piperidine precursor prior to fluorination.

  • Byproducts of Fluorination: The specific byproducts will depend on the fluorinating agent used. For example, if a dearomatization-hydrogenation process is employed, partially hydrogenated intermediates could be present.[1]

  • Over-alkylated or Arylated Species: If the synthesis involves N-alkylation, impurities with multiple substitutions on the nitrogen atom can form.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., methanol, ethanol, acetonitrile) may be retained in the final product.[2]

  • Inorganic Salts: Arising from pH adjustments or the use of salt-based reagents during the synthesis and workup.

II. Troubleshooting Common Issues & FAQs

This section addresses specific challenges you may encounter during the purification of this compound in a question-and-answer format.

Question 1: My final product has a persistent yellow tint. What is the likely cause and how can I remove it?

A yellow discoloration in piperidine derivatives often suggests the presence of oxidation products or residual starting materials from certain synthetic routes.[3]

  • Troubleshooting:

    • Recrystallization with Activated Charcoal: Dissolve the crude product in a suitable hot solvent (see Section III for solvent selection). Add a small amount (typically 1-2% w/w) of activated charcoal to the hot solution and continue to heat with stirring for 10-15 minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool slowly to induce crystallization.

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can be employed. A polar eluent system, such as a gradient of methanol in dichloromethane, is often effective for separating the desired product from colored, less polar impurities.

Question 2: I'm observing an impurity with a similar polarity to my product by TLC/HPLC, making separation difficult. What are my options?

This is a common challenge, often arising from structurally related byproducts.

  • Troubleshooting:

    • Optimize Recrystallization: Experiment with a two-solvent recrystallization system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid.[4] Allow the solution to cool slowly. This can often improve the selectivity of the crystallization process.

    • Derivative Formation and Purification: In some cases, it may be advantageous to temporarily protect the carboxylic acid or the piperidine nitrogen. For instance, esterification of the carboxylic acid can alter the polarity of the molecule, potentially allowing for easier separation from the impurity by chromatography. Following purification, the protecting group can be removed. A common method for esterification involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst like thionyl chloride or sulfuric acid.[5]

    • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating the target compound from closely related impurities.

Question 3: During recrystallization, my compound "oils out" instead of forming crystals. How can I prevent this?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a high concentration of impurities, a rapid cooling rate, or an inappropriate solvent choice.

  • Troubleshooting:

    • Slower Cooling: Allow the hot, saturated solution to cool to room temperature as slowly as possible before placing it in an ice bath. You can insulate the flask to slow down the cooling process.

    • Solvent System Adjustment: If using a single solvent, try adding a small amount of a miscible "poor" solvent to the hot solution before cooling. If using a two-solvent system, you may have added too much of the "poor" solvent. Try adding a small amount of the "good" solvent back to the hot, turbid solution until it becomes clear again, and then allow it to cool slowly.

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled, supersaturated solution can induce crystallization.

    • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites and promote crystal growth.

Question 4: How can I confirm the purity of my final product?

A combination of analytical techniques should be used to assess the purity of your this compound.

  • Purity Assessment Methods:

    • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis, capable of separating and quantifying trace impurities.[6] A reversed-phase C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired compound and detect the presence of impurities. 19F NMR is particularly useful for fluorinated compounds to confirm the presence and environment of the fluorine atom.

    • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify unknown impurities.

    • Melting Point: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

III. Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and may require some experimentation. For amino acid hydrochlorides, polar protic solvents or mixtures are often effective.

Solvent Selection:

Solvent SystemRationale
Methanol/Ethanol Good starting point for polar compounds.
Isopropanol/Water A mixture can be effective if the compound is too soluble in pure alcohol.
Acetonitrile/Water Another common mixture for recrystallizing polar organic salts.

Step-by-Step Procedure:

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (or solvent mixture) while stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

IV. Visualizing the Workflow

Troubleshooting Logic for Purification

start Crude Product (4-Fluoro-4-piperidinecarboxylic acid hydrochloride) recrystallization Recrystallization (e.g., Methanol/Water) start->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 pure_product Pure Product purity_check1->pure_product Purity > 98% oiling_out Issue: 'Oiling Out' purity_check1->oiling_out Oils Out colored_product Issue: Colored Product purity_check1->colored_product Colored similar_polarity Issue: Impurity with Similar Polarity purity_check1->similar_polarity Impurity Present slow_cooling Adjust: Slower Cooling, Solvent Ratio, Seeding oiling_out->slow_cooling charcoal Action: Recrystallize with Activated Charcoal colored_product->charcoal prep_hplc Advanced Method: Preparative HPLC similar_polarity->prep_hplc slow_cooling->recrystallization charcoal->recrystallization prep_hplc->pure_product

Caption: A flowchart for troubleshooting common purification issues.

V. References

  • Glorius, F. et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11, 264-270. Available at: --INVALID-LINK--

  • BenchChem (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products. Available at: --INVALID-LINK--

  • Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharmaceutical Technology. Available at: --INVALID-LINK--

  • van de Ven, P. C. J. M., et al. (2011). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 13(21), 6463-6468. Available at: --INVALID-LINK--

  • BenchChem (2025). An In-depth Technical Guide on 1-Cyclopentylpiperidine-4-carboxylic acid: Synthesis, Potential Pharmacology, and Comparative Analysis. Available at: --INVALID-LINK--

  • BOC Sciences. Piperidine Impurities. Available at: --INVALID-LINK--

  • ChemicalBook. Synthesis of 1-Methylpiperidine-4-carboxylic acid hydrochloride. Available at: --INVALID-LINK--

References

Technical Support Center: Optimizing Coupling Reactions with 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for coupling reactions involving 4-Fluoro-4-piperidinecarboxylic acid hydrochloride. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the nuances of working with this versatile building block.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the coupling of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Low or no yield is one of the most common challenges in coupling reactions. The causes can range from suboptimal reaction conditions to reagent degradation.

Potential Cause Recommended Solution Scientific Rationale
Inefficient Amine Salt Neutralization Ensure complete neutralization of the hydrochloride salt. A common method is to add one equivalent of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) prior to the addition of the coupling reagent.The free amine is the nucleophilic species required for the coupling reaction. The hydrochloride salt protonates the piperidine nitrogen, rendering it non-nucleophilic.
Inappropriate Coupling Reagent Select a coupling reagent suitable for sterically hindered amines. For 4-Fluoro-4-piperidinecarboxylic acid, carbodiimide-based reagents like EDC in the presence of an additive like HOBt or HOAt are often effective. More potent uronium or phosphonium-based reagents such as HATU, HBTU, or PyBOP can also be employed.The fluorine atom at the 4-position can introduce some steric hindrance. Uronium and phosphonium reagents are generally more reactive and can overcome moderate steric hindrance more effectively than carbodiimides alone.
Suboptimal Reaction Temperature Most coupling reactions are initially performed at 0 °C and then allowed to warm to room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial, but should be monitored for side product formation.The initial low temperature helps to control the rate of activation and minimize side reactions. Subsequent warming provides the necessary activation energy for the reaction to proceed to completion.
Poor Solvent Choice Use a polar aprotic solvent in which all reactants are soluble. Dichloromethane (DCM), N,N-dimethylformamide (DMF), or a mixture of the two are common choices.For the reaction to proceed efficiently, all reactants must be in the same phase. Polar aprotic solvents are generally good at dissolving the amine salt and the activated carboxylic acid intermediate without interfering with the reaction.

Issue 2: Formation of Side Products

The presence of side products can complicate purification and reduce the overall yield of the desired product.

Side Product Potential Cause Recommended Solution Scientific Rationale
Epimerization/Racemization If the carboxylic acid partner is chiral, epimerization can occur, especially with carbodiimide reagents.The addition of HOBt or, more effectively, HOAt can suppress racemization. Using a milder base or performing the reaction at a lower temperature can also be beneficial.HOBt and HOAt act as activating agents that form an active ester intermediate, which is less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.
N-acylation of Urea Byproduct With carbodiimide reagents like EDC, the activated carboxylic acid can react with the urea byproduct.Use a slight excess of the amine component and add it to the reaction mixture before or concurrently with the carbodiimide.The amine will preferentially react with the activated carboxylic acid, outcompeting the urea byproduct.
Dimerization of the Carboxylic Acid If the amine is not reactive enough, the activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride.Ensure the amine is sufficiently nucleophilic and present in an appropriate concentration. Consider using a more potent activating agent.A more reactive amine will trap the activated intermediate before it has a chance to react with another carboxylic acid molecule.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best coupling reagent for my specific substrate?

The choice of coupling reagent depends on several factors, including the steric hindrance of both the carboxylic acid and the amine, the presence of other functional groups, and the desired reaction scale.

  • For routine couplings: EDC/HOBt is a cost-effective and generally reliable choice.

  • For sterically hindered substrates: HATU, HBTU, or PyBOP are more potent and can often provide better yields.

  • For sensitive substrates prone to racemization: The use of additives like HOAt is highly recommended.

Q2: What is the optimal pH for the coupling reaction?

The optimal pH for amide bond formation is typically between 8 and 9. In this range, a sufficient concentration of the deprotonated, nucleophilic amine is present, while the carboxylic acid remains largely in its carboxylate form, which is necessary for activation.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. A simple TLC analysis can show the consumption of the starting materials and the formation of the product. LC-MS provides more definitive information about the identity of the product and any side products.

Part 3: Experimental Protocol

General Procedure for Amide Coupling of this compound with a Primary Amine using HATU:

  • To a solution of this compound (1.0 eq) in DMF (0.1 M) is added N,N-diisopropylethylamine (DIPEA) (2.5 eq). The mixture is stirred at room temperature for 10 minutes.

  • The primary amine (1.1 eq) is then added, followed by HATU (1.2 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours, or until completion as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1N HCl, saturated aqueous NaHCO3, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

Part 4: Visualizations

Diagram 1: General Amide Coupling Workflow

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Dissolve 4-Fluoro-4-piperidinecarboxylic acid HCl in DMF B Add DIPEA for neutralization A->B C Add Amine Substrate B->C D Add Coupling Reagent (e.g., HATU) C->D E Stir at Room Temperature D->E F Aqueous Workup (Acid/Base Washes) E->F G Drying and Concentration F->G H Column Chromatography G->H I Characterization (NMR, MS) H->I Pure Product G Start Low or No Product Yield Q1 Was the amine salt fully neutralized? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the coupling reagent appropriate? A1_Yes->Q2 Sol1 Ensure >2 eq of non-nucleophilic base (e.g., DIPEA) is used. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Are all reactants soluble? A2_Yes->Q3 Sol2 Switch to a more potent reagent (e.g., HATU, PyBOP). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Is the reaction temperature optimal? A3_Yes->Q4 Sol3 Try a different solvent system (e.g., DCM/DMF mixture). A3_No->Sol3 A4_Yes Yes Q4->A4_Yes Yes A4_No No Q4->A4_No No End Re-evaluate substrate stability and purity. A4_Yes->End Sol4 Consider gentle heating (40-50 °C) with monitoring. A4_No->Sol4

Validation & Comparative

A Senior Application Scientist's Guide: 4-Fluoro-4-piperidinecarboxylic acid hydrochloride vs. Non-fluorinated Piperidine-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the strategic modification of a chemical scaffold can be the pivotal difference between a promising lead and a clinical candidate. The piperidine ring is a cornerstone of medicinal chemistry, but its simple structure often serves as a canvas for targeted alterations. This guide provides an in-depth comparison of piperidine-4-carboxylic acid and its C4-fluorinated analog, exploring how the introduction of a single fluorine atom profoundly influences key pharmaceutical properties. We will dissect the physicochemical rationale for these changes and provide the experimental frameworks necessary to validate them in a research setting.

The Strategic Rationale for Fluorination

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to enhance a molecule's profile.[1] This is not merely an arbitrary substitution but a deliberate choice to modulate properties such as metabolic stability, acidity (pKa), and lipophilicity (LogP).[2][3] By replacing a hydrogen atom with fluorine at the C4 position of piperidine-4-carboxylic acid, we can block a potential site of metabolic oxidation and induce powerful electronic effects that ripple through the molecule, altering its interactions with biological targets.[2][4]

Comparative Physicochemical Properties: An Inductive Effect Story

The primary driver of the differences between these two molecules is the high electronegativity of the fluorine atom. This creates a strong inductive electron-withdrawing effect through the sigma bonds of the piperidine ring.

Acidity (pKa)

The electron-withdrawing fluorine atom helps to stabilize the negative charge of the carboxylate anion formed upon deprotonation. This stabilization makes the carboxylic acid more willing to donate its proton, resulting in a lower pKa value (i.e., a stronger acid).[2][4] This shift can have significant implications for a drug's solubility, absorption, and its ability to form ionic bonds with target proteins.[4]

Lipophilicity (LogP/LogD)

Fluorine's impact on lipophilicity is context-dependent. While a single fluorine atom can increase a molecule's overall lipophilicity (LogP), the change in acidity is often more impactful on the distribution coefficient at physiological pH (LogD).[5] The lower pKa of the fluorinated analog means it will be more ionized at pH 7.4, which can decrease its LogD compared to the non-fluorinated parent, potentially affecting membrane permeability.[4]

Table 1: Comparative Physicochemical Data

PropertyPiperidine-4-carboxylic acid4-Fluoro-4-piperidinecarboxylic acidScientific Rationale for Change
pKa (Carboxylic Acid) ~4.0 - 4.5~3.5 - 4.0 (Estimated)The strong inductive effect of the electronegative fluorine atom stabilizes the conjugate base, increasing acidity.[2]
Calculated LogP (XLogP3) -0.3+0.1 (Estimated)Fluorine substitution generally increases lipophilicity.[1]
Polar Surface Area (PSA) 49.3 Ų[6]~49.3 ŲThe addition of a fluorine atom does not significantly change the polar surface area.

Impact on Drug Performance and Development

The subtle tweaks in physicochemical properties conferred by fluorination can lead to dramatic improvements in a compound's pharmacokinetic and pharmacodynamic profile.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. If the C4 position of the piperidine ring is susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, installing a fluorine atom at this position can effectively block this metabolic pathway.[2][7] This "metabolic shielding" can increase the drug's half-life and oral bioavailability, reducing the required dose and frequency of administration.[1]

Target Binding Affinity

The altered acidity of the carboxylic acid can enhance binding affinity. A lower pKa ensures the carboxyl group is more likely to be deprotonated at physiological pH, strengthening ionic interactions with complementary basic residues (e.g., lysine, arginine) in a protein's active site.[3] Furthermore, the C-F bond can participate in favorable non-covalent interactions, such as dipole-dipole or orthogonal multipolar interactions, with the protein backbone, further anchoring the ligand in the binding pocket.[8]

G cluster_logic Impact of C4-Fluorination on Drug Properties cluster_properties Physicochemical Changes cluster_outcomes Pharmacological Consequences Start Piperidine-4- carboxylic acid Fluorination Introduce Fluorine at C4 Position Start->Fluorination pKa Lower pKa (Increased Acidity) Fluorination->pKa Metabolism Blocked Metabolic Oxidation Site Fluorination->Metabolism Binding Enhanced Ionic Binding to Target pKa->Binding Stronger interaction with basic residues PK Improved Half-Life & Bioavailability Metabolism->PK Reduced clearance

Caption: Logical flow of how C4-fluorination impacts molecular properties and pharmacological outcomes.

Essential Experimental Protocols

To empirically validate the theoretical advantages of fluorination, rigorous experimental evaluation is necessary. The following are standard, robust protocols for assessing the key parameters discussed.

Protocol 1: Potentiometric pKa Determination

This method provides a precise measurement of a compound's acid dissociation constant.[9][10]

Methodology:

  • Calibration: Calibrate a pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[9]

  • Sample Preparation: Prepare a 1 mM solution of the test compound (e.g., 4-fluoro-4-piperidinecarboxylic acid HCl) in deionized water or a suitable co-solvent if solubility is low.[9]

  • Titration Setup: Place 20 mL of the sample solution in a jacketed beaker maintained at 25°C. Use a magnetic stirrer for continuous mixing. Purge the solution with nitrogen to remove dissolved CO2.[9]

  • Titration: Begin titrating the solution with a standardized 0.1 M NaOH solution, adding small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point of the titration curve. Perform the titration in triplicate for statistical validity.[9][11]

Protocol 2: Shake-Flask Method for LogD Determination

This is the gold-standard method for measuring the distribution coefficient of a compound between an organic and an aqueous phase at a specific pH.[12]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa by mixing them overnight and then separating the layers.

  • Sample Addition: Add a small aliquot of a concentrated stock solution (e.g., 10 mM in DMSO) of the test compound to a vial containing a known ratio of the pre-saturated n-octanol and PBS (e.g., 1:1). The final DMSO concentration should be kept low (<1%).[12]

  • Equilibration: Cap the vial and shake or rotate it vigorously for at least 1 hour to ensure the compound reaches equilibrium between the two phases.[12]

  • Phase Separation: Centrifuge the vial to achieve complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: In Vitro Metabolic Stability Assay

This assay evaluates a compound's susceptibility to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.[13][14]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species) in a phosphate buffer.[14]

  • Incubation: Pre-warm the microsome solution to 37°C. Initiate the metabolic reaction by adding the test compound (at a final concentration of ~1 µM) and the essential cofactor, NADPH.[13]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[13][15]

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[13][16]

G cluster_workflow In Vitro Metabolic Stability Workflow A 1. Incubate Compound with Liver Microsomes at 37°C B 2. Initiate Reaction with NADPH A->B C 3. Sample at Various Time Points B->C D 4. Quench Reaction with Cold Acetonitrile C->D E 5. Quantify Parent Compound via LC-MS/MS D->E F 6. Calculate Half-Life and Intrinsic Clearance E->F

Caption: A typical experimental workflow for determining metabolic stability using liver microsomes.

Conclusion

The comparison between 4-Fluoro-4-piperidinecarboxylic acid hydrochloride and its non-fluorinated parent, piperidine-4-carboxylic acid, serves as a classic case study in modern medicinal chemistry. The strategic incorporation of a single fluorine atom is a powerful tool for fine-tuning a molecule's physicochemical properties to overcome common drug development hurdles such as rapid metabolism and suboptimal target engagement. By lowering pKa and blocking a site of metabolic oxidation, fluorination can impart superior drug-like characteristics. For researchers and drug development professionals, understanding these principles and possessing the experimental capability to verify them are essential for the rational design of next-generation therapeutics.

References

A Senior Scientist's Guide to Halogenated Piperidine Linkers: A Comparative Analysis of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Linker Design

In the intricate process of drug discovery, the linker is far from a mere spacer. It is a critical component that dictates a molecule's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. Saturated heterocyclic scaffolds, particularly the piperidine ring, are highly privileged motifs in medicinal chemistry, valued for their ability to enhance metabolic stability, modulate solubility, and provide defined three-dimensional vectors for optimizing ligand-target interactions.[1][2][3]

The strategic functionalization of these linkers offers a powerful tool for fine-tuning molecular properties. Halogenation, in particular, has become a cornerstone strategy.[4] The introduction of a halogen atom can profoundly influence a molecule's pKa, lipophilicity, conformational preference, and resistance to metabolic degradation.[5][6] This guide provides an in-depth comparison of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a versatile building block, against its non-halogenated and other halogenated (chloro, bromo) analogs. We will explore the fundamental physicochemical differences and their translation into tangible performance metrics in drug development, supported by established experimental protocols.

Part 1: The Physicochemical Impact of C4-Halogenation on the Piperidine Scaffold

The choice of a substituent at the 4-position of the piperidine-4-carboxylic acid core directly modulates its intrinsic properties. The substitution of a hydrogen atom with fluorine, chlorine, or bromine initiates a cascade of electronic and steric effects that are foundational to their differential performance.

Causality of Physicochemical Modulation: The primary driver of these differences is the distinct electronegativity and size of the halogen atoms. Fluorine, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect through the sigma bond framework. This effect diminishes with chlorine and bromine. Conversely, atomic size and polarizability increase down the group from fluorine to bromine, influencing steric interactions and the potential for non-covalent interactions like halogen bonding.[7]

These fundamental atomic properties directly impact two crucial molecular parameters for this scaffold:

  • Acidity (pKa): The strong electron-withdrawing capacity of fluorine significantly lowers the pKa of the nearby piperidine nitrogen, making it less basic.[8][9] This modulation can be critical for altering a drug's charge state at physiological pH, which in turn affects its solubility, cell permeability, and potential for off-target interactions (e.g., with the hERG channel).

  • Conformation: The introduction of a C-F bond can create a strong dipole that influences the conformational preference of the piperidine ring. Studies have shown that fluorine substitution can lead to a preference for an axial orientation, a phenomenon driven by electrostatic and hyperconjugative interactions.[10] This conformational rigidity can pre-organize a ligand into its bioactive conformation, enhancing binding affinity for its target protein.[10]

Table 1: Comparative Physicochemical Properties of C4-Substituents

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Bromine (Br)
Van der Waals Radius (Å) 1.201.471.751.85
Electronegativity (Pauling) 2.203.983.162.96
C-X Bond Strength (kcal/mol) ~99~110~81~69
Primary Impact on pKa BaselineStrong DecreaseModerate DecreaseSlight Decrease
Conformational Influence MinimalHighModerateLow

Part 2: Performance in Drug Discovery: A Comparative Outlook

The subtle physicochemical shifts described above translate into significant, and often decisive, differences in a drug candidate's performance.

Metabolic Stability

A primary application of fluorination is to block metabolic "soft spots."[5] The carbon-hydrogen bond is susceptible to oxidation by cytochrome P450 (CYP) enzymes, a common route of drug metabolism. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine effectively shields the site from enzymatic attack due to the exceptional strength of the C-F bond.[10][11]

  • 4-Fluoro Analog: Offers superior metabolic stability by preventing hydroxylation at the C4 position. This can lead to a longer in vivo half-life, reduced clearance, and improved oral bioavailability.[5][12]

  • 4-Chloro/Bromo Analogs: While the C-Cl and C-Br bonds are stronger than C-H, they are significantly weaker than C-F and can still be susceptible to certain metabolic pathways.

  • Non-Halogenated Analog: The C4 position is a potential site for metabolic oxidation, which could lead to rapid clearance and lower drug exposure.

cluster_0 Metabolic Fate at C4 Position Parent Parent Compound (C4-H) Metabolite Hydroxylated Metabolite Parent->Metabolite CYP450 Oxidation Fluorinated Fluorinated Analog (C4-F) Blocked Metabolically Stable Fluorinated->Blocked Resistant to Oxidation Chlorinated Chlorinated Analog (C4-Cl) Slowed Reduced Metabolism Chlorinated->Slowed Slowed Oxidation

Caption: Impact of C4-halogenation on metabolic oxidation.

Binding Affinity and Lipophilicity

The choice of halogen has a nuanced effect on target engagement and the overall lipophilicity of the molecule.

  • Fluorine: Due to its small size, fluorine often acts as a bioisostere of hydrogen, allowing it to be incorporated with minimal steric disruption.[13] Its unique electronic properties can, however, lead to favorable interactions with protein targets, including hydrogen bonds and orthogonal dipole-dipole interactions, potentially increasing binding affinity.[13] While fluorine is highly electronegative, replacing H with F often leads to an increase in local lipophilicity, which can enhance membrane permeability.[5][8]

  • Chlorine and Bromine: These larger halogens increase steric bulk and significantly raise lipophilicity compared to fluorine.[7][14] The higher polarizability of chlorine and bromine allows them to participate in halogen bonding, a potentially strong non-covalent interaction that can be exploited to enhance binding affinity if a suitable halogen bond acceptor is present in the target's binding pocket. A molecular matched-pair analysis has shown that chlorinated compounds are, on average, slightly more active than their fluorinated counterparts, though this is highly context-dependent.[7] However, the substantial increase in lipophilicity can sometimes negatively impact solubility and increase the risk of non-specific binding.[14]

Table 2: Expected Performance Outcomes of C4-Halogenation in a Hypothetical Drug Candidate

Performance Metric4-H (Baseline)4-Fluoro Analog4-Chloro Analog
Metabolic Stability (t½) Low to ModerateHigh Moderate
Lipophilicity (LogD) BaselineBaseline to Moderate IncreaseHigh Increase
Aqueous Solubility BaselineGenerally Maintained or Slightly DecreasedLikely Decreased
Binding Affinity Context-DependentPotentially Increased (H-bonding, dipole)Potentially Increased (Halogen bonding)
Permeability BaselinePotentially IncreasedPotentially Increased
Key Advantage Simplicity, Low CostMetabolic Blocking, pKa Tuning Potent Halogen Bonding, Lipophilicity Boost
Potential Liability Metabolic LabilityCan sometimes reduce potencyPoor solubility, non-specific toxicity

Part 3: Experimental Validation Protocols

To empirically validate the theoretical advantages of using a specific halogenated linker, standardized in vitro assays are indispensable. Below are protocols for two foundational experiments.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is the gold standard for assessing a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes.[11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound. A longer half-life and lower clearance indicate greater metabolic stability.

Materials:

  • Test compounds (4-H, 4-F, 4-Cl analogs) dissolved in DMSO (10 mM stock).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL.

  • Phosphate Buffer (0.1 M, pH 7.4).

  • NADPH regenerating system (e.g., NADPH-A/B).

  • Positive control compound (e.g., Verapamil, known for high clearance).

  • Acetonitrile (ACN) with internal standard (for LC-MS/MS analysis).

  • 96-well incubation plate and collection plate.

Methodology:

  • Preparation of Incubation Mixture:

    • Causality: The master mix contains liver microsomes (the source of metabolic enzymes) in a buffer that mimics physiological pH.

    • On ice, prepare a master mix by diluting HLM to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer. For a 1 mL master mix, this would be 25 µL of 20 mg/mL HLM in 975 µL of buffer.

  • Compound Addition:

    • Add 5 µL of the master mix to each well of the 96-well incubation plate.

    • Add 1 µL of test compound (diluted from 10 mM stock to 100 µM in buffer) to the appropriate wells to achieve a final substrate concentration of 1 µM. Gently mix.

  • Pre-incubation:

    • Causality: This step allows the compound and enzymes to reach thermal equilibrium before the reaction is initiated.

    • Pre-incubate the plate at 37°C for 10 minutes in a shaking water bath.

  • Initiation of Reaction:

    • Causality: The reaction is initiated by adding NADPH, the essential cofactor for CYP450 enzyme activity. Without it, the reaction will not proceed.

    • Add 5 µL of the pre-warmed NADPH regenerating solution to each well to start the reaction. This is the T=0 time point for a parallel sampling approach.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells.

    • Causality: The reaction is quenched by adding a large volume of cold acetonitrile. This simultaneously precipitates the microsomal proteins (stopping all enzymatic activity) and extracts the remaining parent compound for analysis.

    • Quench the reaction by adding 150 µL of cold ACN containing an internal standard.

  • Sample Processing and Analysis:

    • Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the T=0 sample.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is determined from the linear regression.

    • Calculate half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of protein) .

cluster_workflow In Vitro Microsomal Stability Assay Workflow cluster_sampling Time Points prep 1. Prepare Master Mix (HLM + Buffer) add_cpd 2. Add Test Compound (Final Conc. 1 µM) prep->add_cpd pre_incub 3. Pre-incubate Plate (37°C, 10 min) add_cpd->pre_incub initiate 4. Initiate with NADPH (Start Reaction) pre_incub->initiate t0 T=0 initiate->t0 Quench Immediately t5 T=5 initiate->t5 Quench after 5 min t15 T=15 initiate->t15 Quench after 15 min t30 T=30 initiate->t30 Quench after 30 min t60 T=60 initiate->t60 Quench after 60 min quench 5. Quench with Acetonitrile (Stop Reaction) process 6. Centrifuge & Collect Supernatant quench->process analyze 7. LC-MS/MS Analysis of Parent Compound process->analyze calc 8. Calculate t½ and CLint analyze->calc

Caption: A generalized workflow for an in vitro microsomal stability assay.

Protocol 2: Shake-Flask Method for LogD₇.₄ Determination

This protocol provides a direct, albeit low-throughput, measure of a compound's lipophilicity at physiological pH.

Objective: To determine the distribution coefficient (LogD) of a compound between n-octanol and a pH 7.4 buffer.

Materials:

  • Test compounds.

  • n-Octanol (pre-saturated with buffer).

  • Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol).

  • Analytical instrumentation (HPLC-UV or LC-MS/MS).

Methodology:

  • Preparation: Add equal volumes of n-octanol and pH 7.4 buffer to a separation funnel and shake vigorously. Allow the layers to separate completely. This pre-saturation is critical for accurate results.

  • Compound Addition: Prepare a solution of the test compound in the pre-saturated buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine 1 mL of the compound-buffer solution with 1 mL of the pre-saturated n-octanol.

  • Equilibration: Cap the vial and shake vigorously for 1 hour at room temperature to ensure the compound reaches equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Analysis: Carefully remove an aliquot from both the n-octanol and the buffer layers. Determine the concentration of the compound in each phase ([C]octanol and [C]buffer) using a suitable analytical method with a standard curve.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀([C]octanol / [C]buffer) .

Conclusion and Outlook

The selection of a linker is a multi-parameter optimization problem where the ideal choice is dictated by the specific goals of the drug discovery program. This compound emerges as a powerful and strategic building block, particularly when enhancing metabolic stability is a primary objective. Its ability to block CYP-mediated oxidation at the C4-position while subtly tuning pKa and conformational preference with minimal steric penalty makes it an invaluable tool.[5][8][10]

In contrast, its non-halogenated counterpart serves as a useful baseline but may present metabolic liabilities. The 4-chloro analog, while also offering some metabolic shielding, is primarily distinguished by its capacity for strong halogen bonding and its more pronounced increase in lipophilicity.[7] This may be advantageous for maximizing potency in specific targets but requires careful management of solubility and off-target effects.

Ultimately, the decision to employ a 4-fluoro, 4-chloro, or non-halogenated piperidine linker should be data-driven. The experimental protocols outlined in this guide provide a robust framework for generating the comparative data needed to make an informed choice, enabling researchers to rationally design molecules with an optimized balance of potency, stability, and drug-like properties.

References

A Comparative Guide to the Biological Activity of Molecules Containing the 4-Fluoro-4-piperidinecarboxylic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Fluorinated Piperidine Scaffold

In the landscape of modern pharmacology, nitrogen-containing heterocycles are foundational pillars, with the piperidine ring being one of the most prevalent motifs in FDA-approved drugs.[1] Its success stems from its ability to adopt defined three-dimensional conformations, engage in crucial hydrogen bonding, and serve as a versatile template for building complex, biologically active molecules.[1] The addition of a carboxylic acid function, as seen in piperidine-4-carboxylic acid, introduces a vector for hydrogen bonding and can significantly enhance water solubility, a key factor in drug design.[2]

The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. This guide provides a comparative analysis of the biological activities of molecules derived from the 4-Fluoro-4-piperidinecarboxylic acid scaffold and its close structural analogs. By examining its performance against various biological targets and comparing it with non-fluorinated counterparts, we aim to provide a data-driven resource for professionals engaged in the early stages of drug design and development.

Comparative Biological Activities: Targeting Enzymes and Ion Channels

The true potential of a chemical scaffold is revealed through its application in diverse therapeutic areas. Here, we compare the activity of piperidine derivatives across different biological targets, highlighting the nuanced role of the 4-fluoro substitution.

Targeting Bacterial Enzymes: Inhibition of Mycobacterium tuberculosis MenA

Menaquinone (Vitamin K2) biosynthesis is an essential pathway for Mycobacterium tuberculosis (Mtb), making its enzymes attractive targets for novel antibiotics. The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a critical component of this pathway.[3] A structure-activity relationship (SAR) study of piperidine derivatives identified several compounds with inhibitory activity against both the MenA enzyme and Mtb growth.[3]

Interestingly, within a series of para-substituted analogs, the 4-fluoro derivative showed the lowest potency compared to other halogenated counterparts.[3]

Table 1: Comparative Activity of Piperidine Derivatives Against Mtb MenA

CompoundPara-SubstituentMenA Inhibition IC50 (µM)Mtb Growth Inhibition GIC50 (µM)Reference
9 -F 33 ± 5 14 ± 1 [3]
10 -Br12 ± 214 ± 0[3]
11 -Cl22 ± 310 ± 1[3]
8 -H>50>25[3]

Causality Insight: The data suggests that for the MenA binding pocket, larger, more polarizable halogens like bromine and chlorine at the para-position are better tolerated or contribute more favorably to binding interactions than fluorine.[3] While fluorine can form strong hydrogen bonds, its small size and high electronegativity may not be optimal for the specific steric and electronic environment of the MenA active site in this particular molecular context.

Targeting Ion Channels: T-Type Calcium Channel Blockade

T-type calcium channels are implicated in various neurological disorders, including neuropathic pain.[4] Derivatives of 4-piperidinecarboxylate have been successfully developed as potent inhibitors of these channels. A study focused on designing selective inhibitors evaluated a series of compounds for their activity against the α(1G) T-type calcium channel and their off-target effects on the hERG potassium channel, a critical consideration for cardiac safety.[4]

While this study did not include a 4-fluoro analog, it provides a valuable benchmark for the scaffold's potential in this area.

Table 2: Activity of 4-Piperidinecarboxylate Derivatives as T-Type Calcium Channel Blockers

CompoundKey Structural FeatureT-Type Channel Inhibition (% at 10 µM)hERG Channel IC50 (µM)Therapeutic IndicationReference
31a Diphenylmethyl Piperidine61.85 - 71.991.57 ± 0.14Neuropathic Pain[4]
Generic Analogs Varied SubstituentsNot specified1.57 - 4.98Neuropathic Pain[4]

Expert Hypothesis: The introduction of a fluorine atom at the 4-position of the piperidine ring would likely alter the conformation and basicity of the core structure. This could modulate the binding affinity for the T-type calcium channel. Specifically, the electron-withdrawing nature of fluorine could decrease the pKa of the piperidine nitrogen, potentially reducing off-target hERG liability, which is often linked to the basicity of ligands. This makes the 4-fluoro-4-piperidinecarboxylic acid scaffold a compelling candidate for future exploration in this therapeutic area.

Physicochemical Properties: A Foundation for Drug Design

The selection of a core scaffold is often guided by its fundamental physicochemical properties, which dictate its pharmacokinetic profile. The 4-piperidinecarboxamide scaffold, a close analog, has been benchmarked against other common heterocycles.[1]

Table 3: Comparative Physicochemical Properties of Heterocyclic Scaffolds

ScaffoldpKalogP (Calculated)Key CharacteristicsReference
Piperidine ~11.2~1.5Lipophilic, basic character[1]
Piperazine 9.8, 5.6-1.1Highly water-soluble, two basic centers[1]
Morpholine 8.4-0.8Advantageous for brain permeability and solubility[1]

Note: Values are estimates and can vary based on substitution.

The introduction of a fluorine and a carboxylic acid at the 4-position of the piperidine ring creates a unique profile. The carboxylic acid significantly increases polarity and provides an acidic handle, while the geminal fluorine atom can subtly modulate the acidity of the carboxylic acid and influence the local conformation of the ring, offering a fine-tuning mechanism for drug designers.

Experimental Protocols and Methodologies

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are representative methodologies for the synthesis and evaluation of compounds based on the 4-fluoro-4-piperidinecarboxylic acid scaffold.

Protocol 1: Synthesis via Amide Coupling of N-Boc-4-Fluoro-4-piperidinecarboxylic Acid

This protocol describes a standard method for coupling the piperidine scaffold to a primary amine, a common step in building more complex drug candidates. The use of an N-Boc protecting group is crucial for selective functionalization.[5][6]

Objective: To synthesize a piperidine-4-carboxamide derivative.

Step-by-Step Methodology:

  • Solubilization: Dissolve N-Boc-4-fluoro-4-piperidinecarboxylic acid (1.0 eq.), the desired primary amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq.), to the reaction mixture. The base neutralizes the formation of ammonium salts, driving the reaction to completion.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. This removes unreacted starting materials and coupling byproducts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Boc Deprotection (Optional): To deprotect the piperidine nitrogen, dissolve the purified product in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours.

  • Final Isolation: Remove the solvent under reduced pressure to yield the final compound as its hydrochloride or trifluoroacetate salt.

Protocol 2: In Vitro MenA Enzyme Inhibition Assay

This protocol outlines a method to determine the IC50 of a test compound against the MenA enzyme, validating its inhibitory potential.

Objective: To quantify the enzymatic inhibition of Mtb MenA.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: Recombinantly express and purify Mtb MenA. Prepare a stock solution of the substrate, 1,4-dihydroxy-2-naphthoate, and the isoprenyl donor, geranyl pyrophosphate (GPP), in an appropriate buffer (e.g., Tris-HCl with MgCl2 and DTT).

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., a 4-fluoro-piperidine derivative) in DMSO.

  • Assay Reaction: In a 96-well plate, add the assay buffer, MenA enzyme, and the test compound at various concentrations. Allow a pre-incubation period of 15 minutes at room temperature to permit compound binding.

  • Initiation: Initiate the enzymatic reaction by adding the substrates (1,4-dihydroxy-2-naphthoate and GPP).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: The activity of MenA can be measured using various methods, such as a coupled malachite green assay that detects the release of inorganic pyrophosphate (PPi). Add the malachite green reagent to each well to stop the reaction and develop color.

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 620 nm). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualization of Pathways and Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental processes.

DrugDiscoveryWorkflow cluster_0 Discovery & Design cluster_1 Optimization & Preclinical TargetID Target Identification & Validation Scaffold Scaffold Selection (e.g., 4-Fluoro-4-piperidine -carboxylic acid) TargetID->Scaffold HTS High-Throughput Screening TargetID->HTS LeadGen Lead Generation Scaffold->LeadGen Rational Design HTS->LeadGen LeadOpt Lead Optimization (SAR Studies) LeadGen->LeadOpt InVitro In Vitro Assays (e.g., MenA Inhibition) LeadOpt->InVitro InVivo In Vivo Models InVitro->InVivo Tox Toxicology Studies InVivo->Tox

Caption: A generalized workflow for drug discovery, highlighting the critical stage of scaffold selection.

MenaquinonePathway Chorismate Chorismate SEPHCHC SEPHCHC Chorismate->SEPHCHC DHNA DHNA SEPHCHC->DHNA DHNA_CoA DHNA-CoA DHNA->DHNA_CoA Naphthoate 1,4-Dihydroxy-2-naphthoate DHNA_CoA->Naphthoate MenA MenA Enzyme Naphthoate->MenA Prenyl_Donor Isoprenyl Diphosphate Prenyl_Donor->MenA DMK Demethylmenaquinone MK Menaquinone (Vitamin K2) DMK->MK Inhibitor Piperidine Derivative (e.g., 4-Fluoro Analog) Inhibitor->MenA Inhibition MenA->DMK Catalysis

Caption: The Menaquinone biosynthesis pathway in Mtb, with MenA as the target for piperidine inhibitors.

Conclusion and Future Directions

The 4-Fluoro-4-piperidinecarboxylic acid hydrochloride scaffold represents a valuable, albeit underexplored, building block in medicinal chemistry. While direct comparisons show that a 4-fluoro substitution may not always enhance potency, as seen in the case of MenA inhibition, its influence on physicochemical properties like pKa and metabolic stability warrants further investigation.[3] The established utility of the parent piperidine-4-carboxylate scaffold in targeting ion channels suggests that fluorinated analogs are promising candidates for developing next-generation therapeutics with potentially improved safety profiles.[4]

Future research should focus on synthesizing and evaluating a broader library of compounds derived from this scaffold against a diverse panel of biological targets. Such systematic studies will be crucial to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this versatile chemical entity.

References

A Senior Application Scientist's Guide to the Structural Analysis of 4-Fluoro-4-piperidinecarboxylic Acid Hydrochloride Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorine and Supramolecular Assembly

In modern medicinal chemistry, the piperidine scaffold is a cornerstone of drug design, prized for its three-dimensional character and synthetic tractability. The strategic introduction of a fluorine atom, as seen in 4-Fluoro-4-piperidinecarboxylic acid, offers a powerful tool to modulate key pharmaceutical properties. Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity to biological targets.[1][2] The C-F bond is exceptionally strong, often serving to block sites of metabolic oxidation, thereby increasing a drug's half-life.[2]

However, the parent active pharmaceutical ingredient (API) rarely possesses the optimal combination of physicochemical properties for formulation and bioavailability. This is where the formation of multi-component complexes, such as salts and co-crystals, becomes a critical strategy. By pairing the API with a carefully selected "co-former," we can create novel crystalline structures with tailored properties like enhanced solubility, improved stability, and predictable manufacturing characteristics.[3][4]

This guide provides an in-depth comparison of the essential techniques for the structural analysis of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride and its potential complexes. We will move beyond mere procedural descriptions to explain the causal-driven choices behind each analytical step, ensuring a robust and self-validating approach to structural elucidation. Our focus is not just on identifying a structure but on understanding how that structure dictates function—a crucial link in rational drug development.

The Subject Molecule: Conformational Nuances of 4-Fluoro-4-piperidinecarboxylic Acid

The this compound molecule is structurally complex. The piperidine ring typically adopts a low-energy chair conformation to minimize steric strain.[5] However, the presence of substituents at the C4 position introduces critical conformational questions. The fluorine atom and the carboxylic acid group can exist in either an axial or equatorial position.

Computational and NMR studies on similar fluorinated piperidines have revealed that the conformational preference is a delicate balance of electrostatic interactions (charge-dipole), hyperconjugation, and solvation effects.[6][7][8] In protonated piperidinium salts, a strong preference for an axial fluorine conformer is often observed, driven by stabilizing charge-dipole interactions between the C-F bond dipole and the positive charge on the nitrogen atom.[9] Understanding this intrinsic conformational bias in the parent molecule is the baseline against which all complexes must be compared.

cluster_0 Piperidine Ring Conformations cluster_1 Driving Forces Axial Axial Fluorine (Often Preferred in Salts) Equatorial Equatorial Fluorine Axial->Equatorial Ring Inversion Charge-Dipole Charge-Dipole Axial->Charge-Dipole Stabilized by Hyperconjugation Hyperconjugation Equatorial->Hyperconjugation Influenced by Solvation Solvation

Caption: Interplay of forces governing fluorine's conformational preference.

Comparative Guide to Core Structural Analysis Techniques

A multi-pronged analytical approach is non-negotiable for the unambiguous structural characterization of pharmaceutical complexes. No single technique can provide a complete picture. The solid-state architecture revealed by diffraction methods must be correlated with the solution-state behavior observed via spectroscopy and the thermal properties measured by calorimetry.

Technique Sample Form Information Yield Primary Application & Rationale
Single-Crystal X-Ray Diffraction (SCXRD) Single Crystal (~50-200 µm)Absolute 3D molecular structure, bond lengths/angles, hydrogen bonding network, crystal packing.Gold Standard. Provides definitive proof of complex formation (salt vs. co-crystal) and reveals the precise supramolecular interactions governing the structure.[10]
Powder X-Ray Diffraction (PXRD) Crystalline Powder"Fingerprint" of a crystalline phase, phase purity, polymorphism screening, crystallinity assessment.Bulk Characterization. Essential for confirming that the bulk material is the same phase as the single crystal selected for SCXRD and for routine quality control.[11][12]
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) SolutionConnectivity, conformational dynamics in solution, protonation state (via chemical shifts).Solution-State Structure. Crucial for bridging the gap between the static solid state and the dynamic solution state relevant to biology. ¹⁹F NMR is highly sensitive to the local electronic environment.[7][13]
Thermal Analysis (DSC & TGA) Bulk PowderMelting point, phase transitions, desolvation events, thermal stability, decomposition temperature.Physicochemical Properties. Provides critical data on the stability and physical behavior of the new complex compared to the parent API. Essential for formulation development.[14][15]
FTIR / Raman Spectroscopy Bulk PowderVibrational modes of functional groups, changes in hydrogen bonding (shifts in O-H, N-H, C=O stretches).Confirming Interactions. A rapid method to detect changes in the hydrogen-bonding network upon complex formation, corroborating diffraction data.[3]

Experimental Protocols & Data Interpretation

Single-Crystal X-Ray Diffraction (SCXRD): The Definitive Structure

SCXRD is the only technique that provides an unambiguous 3D map of atomic positions in a crystal, allowing for the precise determination of bond lengths, angles, and intermolecular interactions like hydrogen bonds.[16]

Causality Behind Experimental Choices: The choice of crystallization method is paramount. Slow evaporation is often the first choice due to its simplicity, but if it fails, techniques like vapor diffusion or cooling crystallization are employed. The solvent system is critical; it must dissolve the components without being incorporated into the final structure (unless a solvate is desired). The goal is to achieve slow, controlled crystal growth to minimize defects.

Experimental Protocol: SCXRD Workflow

  • Crystal Growth:

    • Dissolve stoichiometric amounts of this compound and a selected co-former (e.g., nicotinamide for an acid-amide synthon) in a suitable solvent (e.g., methanol/acetonitrile mixture) to achieve saturation.

    • Filter the solution through a 0.2 µm syringe filter into a clean vial.

    • Allow the solvent to evaporate slowly at room temperature over several days.

  • Crystal Mounting & Screening:

    • Identify a well-formed, single crystal under a microscope.

    • Mount the crystal on a goniometer head.

    • Screen the crystal on the diffractometer to assess its quality (diffraction strength, peak shape).

  • Data Collection:

    • Collect a full sphere of diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion and improve data quality.

  • Structure Solution and Refinement:

    • Process the raw data to obtain reflection intensities.

    • Solve the structure using direct methods or dual-space algorithms to get an initial model of the atomic positions.

    • Refine the model against the experimental data, adjusting atomic positions, and thermal parameters until the calculated and observed diffraction patterns match closely.

  • Validation & Interpretation:

    • Self-Validation: The key validation metric is the R-factor (R1), which should typically be below 5-7% for a well-refined structure. Check for any large residual electron density peaks or unassigned atoms.

    • Interpretation: Analyze the refined structure. Confirm the protonation states of the acid and any basic centers. For example, in a complex with nicotinamide, determine if a proton has transferred from the carboxylic acid to the pyridine nitrogen (salt formation) or if they are linked by a neutral hydrogen bond (co-crystal). Meticulously measure and tabulate all hydrogen bond distances and angles. Analyze the crystal packing to understand the dominant intermolecular forces.[17]

A 1. Co-crystallization (e.g., Slow Evaporation) B 2. Crystal Selection & Mounting A->B C 3. X-Ray Data Collection (100 K) B->C D 4. Structure Solution (Initial Model) C->D E 5. Structure Refinement D->E E->D Iterative Process F 6. Validation (R-factor) & Interpretation E->F

Caption: Standard workflow for Single-Crystal X-Ray Diffraction analysis.

NMR Spectroscopy: Probing the Solution-State Conformation

While SCXRD gives a static solid-state picture, NMR reveals the structure and dynamics in solution, which is often more relevant to biological activity.

Causality Behind Experimental Choices: ¹⁹F NMR is particularly powerful because the fluorine chemical shift is exquisitely sensitive to its local environment, making it an excellent probe for conformational changes.[6] Temperature-dependent NMR can be used to study the kinetics of processes like ring inversion or rotation around amide bonds.[18] The choice of solvent is critical, as it can influence conformational equilibria.[7]

Experimental Protocol: Conformational Analysis

  • Sample Preparation: Dissolve an accurate weight of the complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

  • Data Acquisition:

    • Acquire standard ¹H and ¹³C spectra for initial assignment.

    • Acquire a ¹⁹F spectrum. The chemical shift and coupling constants (e.g., ³J(¹⁹F,¹H)) are indicative of the fluorine's orientation (axial vs. equatorial).[8]

    • Acquire 2D spectra (e.g., COSY, HSQC) to unambiguously assign all proton and carbon signals.

  • Validation & Interpretation:

    • Self-Validation: Assignments must be self-consistent across all 1D and 2D spectra. Compare the observed chemical shifts to those predicted by computational models or reported for similar fluorinated piperidines.[6][7]

    • Interpretation: For the piperidine ring, large ³J(H,H) coupling constants (~10-12 Hz) between vicinal axial protons are characteristic of a chair conformation.[5] The key analysis is the comparison of the NMR data for the parent API hydrochloride versus the new complex. A significant change in the ¹⁹F chemical shift or ¹H-¹⁹F coupling constants would suggest that the co-former influences the conformational preference of the piperidine ring in solution.

Thermal Analysis (DSC/TGA): A Fingerprint of Physicochemical Properties

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties of the new complex, which are critical for formulation and stability assessment.[19][20]

Causality Behind Experimental Choices: Running a TGA scan first is logical as it identifies any mass loss events (e.g., desolvation) that could complicate the interpretation of DSC thermograms. The DSC heating rate is chosen to balance resolution and sensitivity; 10 °C/min is a standard starting point. A second heating run in DSC is crucial to observe changes induced by the first heating cycle, such as the glass transition of an amorphous phase formed upon melting.

Experimental Protocol: Thermal Profile Characterization

  • TGA Analysis:

    • Place 3-5 mg of the sample in a TGA pan.

    • Heat the sample under a nitrogen atmosphere at a rate of 10 °C/min from ambient to a temperature above its decomposition point.

    • Record the mass loss as a function of temperature.

  • DSC Analysis:

    • Place 2-4 mg of the sample in a sealed aluminum DSC pan.

    • Heat the sample at 10 °C/min to a temperature just past its melting point.

    • Cool the sample rapidly.

    • Heat the sample a second time using the same temperature program.

  • Validation & Interpretation:

    • Self-Validation: The instruments must be calibrated with certified standards (e.g., indium for DSC). The results should be reproducible across multiple samples.

    • Interpretation: In the TGA data, any mass loss before decomposition corresponds to the loss of solvent or water. The DSC thermogram for a pure, single-phase co-crystal should exhibit a single, sharp endotherm corresponding to its melting point. This melting point should be distinct from that of either the API or the co-former, providing strong evidence of a new crystalline phase. Amorphous materials will show a glass transition (a step change in the heat flow) instead of a sharp melt.

Comparative Data Summary: API vs. Alternative Complexes

The true power of this analysis lies in comparison. By creating different complexes of 4-Fluoro-4-piperidinecarboxylic acid and analyzing them with the suite of techniques described, we can build a structure-property relationship database to guide drug development.

(Note: The following table includes data for the non-fluorinated analogue from the literature and presents hypothetical but realistic data for the fluorinated compound and a potential co-crystal to illustrate the comparative analysis.)

Property 4-Piperidinecarboxylic Acid HCl[17] 4-Fluoro-4-piperidinecarboxylic Acid HCl (Hypothetical) 4-Fluoro-... Acid : Nicotinamide Co-crystal (Hypothetical)
Melting Point (DSC) ~290-300 °C (decomposes)~275-285 °C (decomposes)185.4 °C
Key H-Bond (Å) N⁺-H···Cl⁻ (3.168, 3.186), O-H···Cl⁻ (3.022)N⁺-H···Cl⁻ (~3.1-3.2), O-H···Cl⁻ (~3.0)O-H···N(pyridine) (~2.65), N⁺-H···O(amide) (~2.85)
Piperidine Conformation ChairChairChair
Substituent Position COOH (Equatorial)F (Axial), COOH (Equatorial)F (Axial), COOH (Equatorial)
Evidence of Formation N/ADifferent melting point from parentUnique melting point, new PXRD pattern, H-bond shifts in FTIR

Conclusion

The structural analysis of this compound complexes is a paradigmatic example of modern pharmaceutical materials science. It requires an integrated, multi-technique approach where each method provides a unique and complementary piece of the puzzle. Definitive solid-state architecture from SCXRD, when combined with bulk phase identity from PXRD, solution-state conformation from NMR, and thermal behavior from DSC/TGA, provides a holistic understanding of the material.

This comprehensive characterization is not merely an academic exercise; it is the foundation upon which rational drug formulation is built. By understanding and controlling the supramolecular assembly of this valuable fluorinated scaffold, researchers can directly engineer the physicochemical properties of the final drug substance, accelerating its path from the laboratory to the clinic.

References

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a synthesized compound is the bedrock of reliable and reproducible results. 4-Fluoro-4-piperidinecarboxylic acid hydrochloride is a key building block in modern medicinal chemistry, valued for its unique structural and electronic properties. However, its utility is directly proportional to its purity. The presence of even minor impurities, such as starting materials, byproducts, or residual solvents, can confound biological assays and compromise downstream applications.

This guide provides an in-depth, technically-grounded comparison of orthogonal analytical methods for validating the purity of synthesized this compound. We will move beyond simple procedural lists to explain the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.

The Imperative of an Orthogonal Analytical Strategy

Relying on a single analytical technique for purity assessment is a significant scientific vulnerability. Each method interrogates a different physicochemical property of the molecule. A compound may appear pure by High-Performance Liquid Chromatography (HPLC) but reveal hidden impurities, such as inorganic salts or residual solvents, under Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Therefore, a multi-pronged, orthogonal approach is not just best practice; it is a scientific necessity for ensuring data integrity.[2]

Our comprehensive validation workflow integrates four critical techniques:

  • High-Performance Liquid Chromatography (HPLC) for separating and quantifying organic impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and detection of a broad range of impurities.

  • Mass Spectrometry (MS) for molecular weight verification.

  • Elemental Analysis (EA) for confirming the empirical formula and stoichiometry of the hydrochloride salt.

Below is a diagram illustrating the logical flow of this comprehensive purity validation process.

PurityValidationWorkflow cluster_synthesis Synthesis & Work-up cluster_analysis Analytical Validation cluster_decision Final Assessment SynthesizedProduct Synthesized Crude Product (4-Fluoro-4-piperidinecarboxylic acid HCl) HPLC HPLC Analysis (Organic Purity) SynthesizedProduct->HPLC NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Structure & Purity) SynthesizedProduct->NMR MS Mass Spectrometry (Molecular Weight) SynthesizedProduct->MS EA Elemental Analysis (Elemental Composition) SynthesizedProduct->EA PurityConfirmed Purity ≥ 95% Identity Confirmed HPLC->PurityConfirmed All data congruent FurtherPurification Further Purification Required HPLC->FurtherPurification Discrepancies or low purity detected NMR->PurityConfirmed All data congruent NMR->FurtherPurification Discrepancies or low purity detected MS->PurityConfirmed All data congruent MS->FurtherPurification Discrepancies or low purity detected EA->PurityConfirmed All data congruent EA->FurtherPurification Discrepancies or low purity detected

Caption: Workflow for comprehensive purity validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the gold standard for separating and quantifying organic impurities in pharmaceutical compounds.[3] It excels at detecting process-related impurities and degradation products that may have similar structures to the target compound.

Expertise & Experience: Why Reversed-Phase HPLC?

For a polar molecule like this compound, a common choice is Reversed-Phase HPLC (RP-HPLC).[4] The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar (typically a mixture of water and acetonitrile or methanol). This setup allows for excellent retention and separation of polar analytes. The inclusion of an acid modifier, like trifluoroacetic acid (TFA) or formic acid, in the mobile phase is crucial. It serves two purposes: protonating the carboxylic acid and any residual amine groups to ensure a single ionic state and improving peak shape by minimizing tailing.

Experimental Protocol: RP-HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile modifier, making it compatible with subsequent mass spectrometry (LC-MS) analysis.[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm. Causality: The piperidine and carboxylic acid moieties lack a strong chromophore, necessitating detection at a low UV wavelength for maximum sensitivity.

    • Injection Volume: 10 µL.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for separating impurities with a wide range of polarities.

  • Data Analysis:

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), stipulate that impurities present at levels above 0.1% should be identified and quantified.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis

NMR spectroscopy is arguably the most powerful technique for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[1][7] It provides detailed information about the chemical environment of each proton (¹H), carbon (¹³C), and fluorine (¹⁹F) atom in the molecule.

Expertise & Experience: The Power of Multinuclear NMR
  • ¹H NMR: Provides the primary structural fingerprint. The protonation of the piperidine nitrogen by HCl causes a downfield shift of adjacent protons, confirming the salt form.[8][9]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: Is highly specific and sensitive for the single fluorine atom. The presence of a single, clean resonance in the ¹⁹F spectrum is a strong indicator of purity with respect to fluorinated impurities.

  • Quantitative NMR (qNMR): By adding a certified internal standard of known purity and concentration (e.g., maleic acid), the absolute purity of the target compound can be determined with high accuracy, irrespective of its response to a UV detector.[1] This method is orthogonal to HPLC and can detect non-UV active impurities.

Experimental Protocol: Quantitative ¹H NMR
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized compound and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆). Causality: DMSO-d₆ is chosen for its ability to dissolve polar, salt-like compounds and for its exchangeable proton signal (from residual water), which does not interfere with the analyte signals.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz).

    • Experiment: A standard one-dimensional ¹H NMR experiment.

    • Key Parameters for Quantification:

      • Pulse Angle: 90° pulse to ensure full excitation.

      • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons being integrated. A delay of 30 seconds is generally sufficient. This is critical for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, accounting for the molecular weights, masses, and number of protons for both the analyte and the standard.

Mass Spectrometry (MS): Definitive Molecular Weight Confirmation

Coupled with liquid chromatography (LC-MS), mass spectrometry provides definitive confirmation of the molecular weight of the synthesized compound and any impurities separated by the HPLC.[2][10]

Expertise & Experience: Interpreting the Mass Spectrum

For 4-Fluoro-4-piperidinecarboxylic acid, Electrospray Ionization (ESI) in positive mode is ideal. We expect to see the molecular ion peak [M+H]⁺ corresponding to the free base of the molecule. The hydrochloride salt itself is not typically observed directly in the gas phase. A key diagnostic feature for any chlorine-containing species is the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in M and M+2 peaks.[5] This can be invaluable for identifying chlorinated impurities.

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • LC Conditions: Use the same RP-HPLC method described previously. The use of a volatile buffer like formic acid is essential for MS compatibility.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Data Interpretation: Look for the exact mass of the [M+H]⁺ ion. For 4-Fluoro-4-piperidinecarboxylic acid (C₆H₁₀FNO₂), the free base has a monoisotopic mass of 147.0696 Da. The expected [M+H]⁺ ion would be at m/z 148.0774.

Elemental Analysis: The Final Stoichiometric Proof

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen (CHN analysis). This technique is a fundamental test of purity and confirms the empirical formula of the compound.[1] Additionally, titration can be used to quantify the chloride content, confirming the 1:1 stoichiometry of the hydrochloride salt.[11]

Experimental Protocol: Elemental and Chloride Analysis
  • CHN Analysis:

    • A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, N₂) are quantified by detectors.

  • Chloride Analysis (Titration):

    • The sample is dissolved in water and titrated with a standardized solution of silver nitrate (AgNO₃) using an indicator (e.g., potassium chromate) in what is known as the Mohr method, or by potentiometric titration.

Data Interpretation

The experimental percentages of C, H, N, and Cl are compared to the theoretical values calculated for the molecular formula C₆H₁₁ClFNO₂. A close correlation (typically within ±0.4%) is strong evidence of high purity.

DataIntegration cluster_inputs cluster_conclusions HPLC_Data HPLC: Peak at RT=X min Purity = 99.5% Purity High Purity Confirmed HPLC_Data->Purity NMR_Data NMR: Correct ¹H, ¹³C, ¹⁹F shifts No impurity signals Identity Correct Chemical Identity NMR_Data->Identity NMR_Data->Purity MS_Data MS: [M+H]⁺ = 148.0774 m/z MS_Data->Identity EA_Data EA: C,H,N,Cl ±0.4% of theory EA_Data->Identity EA_Data->Purity Final_Conclusion Compound Validated Identity->Final_Conclusion Purity->Final_Conclusion

Caption: Integration of orthogonal data for final validation.

Comparison of Analytical Techniques

To aid researchers in selecting the appropriate methods, the following table objectively compares the primary techniques discussed.

TechniqueInformation ProvidedStrengthsLimitations
HPLC Quantitative assessment of organic impurities, retention time.High sensitivity and resolution for separating structurally similar compounds.[3][10]Requires a chromophore for UV detection; may not detect non-UV active or highly polar/non-polar impurities.
NMR Unambiguous structure confirmation, detection of a wide range of impurities (organic, inorganic, solvent), absolute quantification (qNMR).Provides detailed structural information; qNMR is a primary method not reliant on reference standards for every impurity.[1]Lower sensitivity compared to HPLC for trace impurities; complex spectra can be difficult to interpret.
MS Molecular weight confirmation of the main compound and impurities.High sensitivity and specificity for molecular weight; provides isotopic information.[4][12]Provides little structural information on its own; ionization efficiency can vary significantly between compounds.
EA Elemental composition (C, H, N, Cl), confirmation of empirical formula and salt stoichiometry.Provides fundamental confirmation of the bulk sample's composition.[13]Does not distinguish between isomers or different compounds with the same elemental composition; requires a relatively large sample amount.

Conclusion

Validating the purity of a synthesized compound like this compound is a multi-faceted process that demands a rigorous, evidence-based approach. No single technique is sufficient. By strategically combining the separation power of HPLC, the structural detail of multinuclear NMR, the molecular weight precision of MS, and the fundamental confirmation of Elemental Analysis, researchers can build a comprehensive and trustworthy data package. This orthogonal methodology ensures that the compound being advanced into further research or development is of the highest possible quality, underpinning the integrity and success of the entire scientific endeavor.

References

A Senior Application Scientist’s Guide to Benchmarking 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical research and development, the quality of starting materials and intermediates is not merely a matter of compliance, but a foundational pillar of scientific validity. 4-Fluoro-4-piperidinecarboxylic acid hydrochloride is a key heterocyclic building block whose structural integrity and purity directly impact the outcomes of complex synthetic pathways and the viability of drug candidates. This guide presents a comprehensive, multi-platform analytical strategy for benchmarking a test sample of this compound against established commercial standards. We will detail the causality behind the selection of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Differential Scanning Calorimetry (DSC)—and provide robust, step-by-step protocols. The objective is to equip researchers, scientists, and drug development professionals with a self-validating framework to ascertain the identity, purity, and solid-state properties of this critical reagent, ensuring data integrity and reproducibility in their research endeavors.

The Imperative of Rigorous Benchmarking in Drug Discovery

A chemical reagent's journey from a supplier's shelf to a reaction flask is a critical control point in research. Reference standards are the bedrock of this control, serving as the ultimate benchmark for quality, safety, and efficacy in pharmaceutical analysis.[1][2] Their role is to ensure the precision of quantitative measurements and to validate the identity and purity of test substances.[3][4] For a molecule like this compound, which serves as a scaffold in medicinal chemistry, even minor impurities or structural ambiguities can lead to failed experiments, misleading biological data, and significant delays in the drug development pipeline.

This guide, therefore, is not just a series of tests. It is a systematic approach to risk mitigation. By employing a suite of orthogonal (i.e., fundamentally different) analytical techniques, we create a multi-dimensional profile of the compound. Each method interrogates a different physicochemical property, and together, they provide a holistic and trustworthy assessment of quality that a single technique could never achieve.

The Analytical Gauntlet: A Multi-Modal Approach

Our benchmarking strategy is designed to answer three fundamental questions:

  • Identity: Is the compound what it purports to be?

  • Purity: How much of the desired compound is present, and what are the levels of impurities?

  • Integrity: Does the material possess the expected physical and thermal properties?

To address these, we deploy four cornerstone analytical techniques.

References

A Technical Guide and Efficacy Blueprint: Comparing PROTACs with and without 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Linker in PROTAC Efficacy

The Rationale for Incorporating Fluorinated Piperidine Moieties in PROTAC Linkers

The inclusion of saturated heterocycles like piperidine in PROTAC linkers is a common strategy to impart rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[5][] The introduction of a fluorine atom onto the piperidine ring, as in 4-Fluoro-4-piperidinecarboxylic acid, can further modulate the properties of the resulting PROTAC in several key ways:

  • Conformational Control: The presence of fluorine can influence the conformational preferences of the piperidine ring, potentially leading to a more stable and productive ternary complex.[7][8]

  • Metabolic Stability: Fluorination can block sites of oxidative metabolism, enhancing the pharmacokinetic profile of the PROTAC.[9]

  • Physicochemical Properties: The introduction of fluorine can alter the lipophilicity and basicity of the piperidine nitrogen, which in turn affects solubility, cell permeability, and off-target interactions.[7][10][11]

Hypothetical Case Study: Comparative Efficacy of BRD4-Targeting PROTACs

To illustrate the potential impact of incorporating 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, we present a hypothetical case study comparing two PROTACs designed to target the epigenetic reader protein BRD4 for degradation via the Cereblon (CRBN) E3 ligase.

  • PROTAC-A: Utilizes a standard piperidine-based linker.

  • PROTAC-F: Incorporates a 4-Fluoro-4-piperidinecarboxylic acid moiety in the linker.

Visualizing the PROTAC Mechanism and Experimental Workflow

The following diagrams illustrate the general mechanism of PROTAC-mediated protein degradation and the experimental workflow for evaluating their efficacy.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow Experimental Workflow for PROTAC Efficacy Evaluation cluster_synthesis PROTAC Synthesis cluster_assays Efficacy Evaluation Synthesis Synthesis of PROTAC-A and PROTAC-F Cell_Culture Cell Culture and Treatment Synthesis->Cell_Culture Western_Blot Western Blot (Degradation Assay) Cell_Culture->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Culture->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis

Caption: Workflow for evaluating PROTAC efficacy.

Comparative Data (Hypothetical)

The following tables summarize the anticipated hypothetical data from our comparative case study of PROTAC-A and PROTAC-F.

Table 1: Physicochemical Properties

PropertyPROTAC-A (Non-fluorinated)PROTAC-F (Fluorinated)Rationale for Anticipated Difference
Calculated LogP 3.84.1The fluorine atom increases lipophilicity.
Calculated pKa 8.98.2The electron-withdrawing fluorine atom reduces the basicity of the piperidine nitrogen.[10]
Aqueous Solubility ModerateSlightly LowerIncreased lipophilicity can decrease aqueous solubility.

Table 2: In Vitro Efficacy Data

ParameterPROTAC-A (Non-fluorinated)PROTAC-F (Fluorinated)Rationale for Anticipated Difference
BRD4 Degradation DC50 (nM) 5025Improved membrane permeability and potentially more stable ternary complex formation due to conformational effects of fluorine could lead to higher potency.[7]
BRD4 Degradation Dmax (%) 90>95Enhanced stability of the ternary complex could lead to more complete degradation of the target protein.
Cell Viability IC50 (nM) 10060More potent degradation of the target protein is expected to translate to a greater effect on cell viability.
Metabolic Stability (t½ in human liver microsomes, min) 4590Fluorination can block sites of metabolism, leading to a longer half-life.[9]

Experimental Protocols

Protocol 1: Synthesis of Piperidine-Based PROTAC Linkers

The synthesis of PROTACs is a multi-step process that typically involves the separate synthesis of the POI-binding ligand, the E3 ligase ligand, and the linker, followed by their conjugation. The incorporation of this compound would occur during the synthesis of the linker, followed by coupling to the other components of the PROTAC.

General Workflow for PROTAC Synthesis:

  • Synthesis of Linker Intermediate:

    • Protect the carboxylic acid of this compound.

    • Functionalize the piperidine nitrogen with a group suitable for coupling to either the POI ligand or the E3 ligase ligand (e.g., an alkyl halide for nucleophilic substitution or a protected amine for amide coupling).

    • Deprotect the carboxylic acid to allow for coupling to the other PROTAC component.

  • Coupling Reactions:

    • Utilize standard amide bond formation reactions (e.g., using HATU or EDC/HOBt) to couple the carboxylic acid of the linker to an amine on one of the ligands.

    • Perform a nucleophilic substitution or another suitable reaction to attach the other end of the linker to the second ligand.

  • Purification:

    • Purify the final PROTAC product using techniques such as flash chromatography or preparative HPLC.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein following treatment with a PROTAC.

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs (PROTAC-A and PROTAC-F) for a predetermined amount of time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of PROTAC-induced protein degradation on cell proliferation.

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The strategic incorporation of fluorinated moieties, such as this compound, into PROTAC linkers represents a promising avenue for optimizing their therapeutic potential. Based on established medicinal chemistry principles, the introduction of fluorine is anticipated to enhance metabolic stability and cellular potency by influencing the conformational and physicochemical properties of the PROTAC. While direct comparative data is currently lacking, the hypothetical case study presented in this guide provides a framework for the rational design and evaluation of such next-generation protein degraders. Further empirical studies involving the synthesis and head-to-head comparison of fluorinated and non-fluorinated piperidine-containing PROTACs are warranted to validate these hypotheses and to fully elucidate the structure-activity relationships that govern their efficacy.

References

A Comparative In-Vitro Evaluation of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride: A Guide for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including neuroprotective, anticancer, and antiviral effects. Within this chemical space, small-molecule modulators of neurotransmitter receptors are of particular interest for the development of novel therapeutics for neurological and psychiatric disorders.

This guide focuses on This compound , a fluorinated analog of isonipecotic acid (piperidine-4-carboxylic acid). Isonipecotic acid is a known partial agonist of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] The introduction of a fluorine atom at the 4-position of the piperidine ring is a strategic medicinal chemistry approach. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as lipophilicity and pKa, which in turn can influence its binding affinity, selectivity, metabolic stability, and blood-brain barrier permeability.

Given the established activity of the parent compound, it is hypothesized that this compound will also modulate GABA-A receptor activity. This guide provides a framework for the in-vitro characterization of this compound, presenting a direct comparison with its non-fluorinated counterpart, Isonipecotic acid , and a functional comparison with the widely-used anticonvulsant and analgesic, Gabapentin . While Gabapentin's mechanism is complex, it is known to increase GABAergic inhibition, providing a valuable benchmark for potential neuroinhibitory effects.[3][4]

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive suite of in-vitro assays to elucidate the pharmacological profile of this compound. We will delve into the causality behind the experimental choices, provide detailed, self-validating protocols, and present comparative data for the selected alternatives.

Comparative Overview of Test Compounds

The selection of appropriate comparators is critical for contextualizing the in-vitro data of a novel compound. Here, we justify the choice of Isonipecotic acid and Gabapentin.

  • This compound (Test Compound): The subject of our investigation. Its pharmacological profile is largely uncharacterized, making a systematic in-vitro evaluation necessary.

  • Isonipecotic acid (Parent Compound): As the direct, non-fluorinated analog, it serves as the ideal structural comparator. Any observed differences in activity can likely be attributed to the presence of the fluorine atom. Isonipecotic acid is a moderately potent GABA-A receptor partial agonist.[2]

  • Gabapentin (Functional Comparator): A clinically successful drug used for epilepsy and neuropathic pain. While not a direct GABA receptor agonist, it enhances GABAergic transmission.[3][4] It provides a benchmark for the potential therapeutic relevance of a compound with inhibitory effects on the central nervous system.

Table 1: Physicochemical and Known Biological Properties of Test and Comparator Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Known In-Vitro Activity
This compoundC6H11ClFNO2183.61Largely uncharacterized. Hypothesized GABA-A receptor ligand.
Isonipecotic acidC6H11NO2129.16GABA-A receptor partial agonist. Inhibits [3H]GABA binding with an IC50 of 0.33 µM.[5]
GabapentinC9H17NO2171.24Does not directly bind to GABA-A or GABA-B receptors but increases cell-surface expression of δ subunit-containing GABA-A receptors.[3][4]

In-Vitro Testing Strategy: A Multi-faceted Approach

Our proposed in-vitro testing cascade is designed to first establish the primary pharmacological target of this compound, followed by an assessment of its cellular effects, including potential therapeutic and toxicological profiles.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity & Safety A GABA-A Receptor Binding Assay B Cytotoxicity Assays (MTT & LDH) A->B Assess general toxicity C Neuroprotection Assay A->C Evaluate therapeutic potential

Caption: Proposed in-vitro testing workflow for this compound.

Phase 1: Target Engagement - GABA-A Receptor Binding

The primary hypothesis is that this compound acts on the GABA-A receptor. A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a receptor.

Experimental Rationale

This assay will quantify the ability of our test compound and comparators to displace a known high-affinity radioligand from the GABA-A receptor. By determining the inhibition constant (Ki), we can directly compare the binding affinities of this compound and Isonipecotic acid. This will provide direct evidence of target engagement and reveal the impact of fluorination on receptor affinity.

Detailed Protocol: Competitive GABA-A Receptor Binding Assay

This protocol is adapted from established methods for GABA-A receptor binding studies.[2][6]

1. Membrane Preparation:

  • Homogenize whole rat brains in ice-cold 0.32 M sucrose buffer.
  • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
  • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptic membranes.
  • Wash the pellet by resuspension in assay buffer (50 mM Tris-HCl, pH 7.4) and centrifugation three times to remove endogenous GABA.
  • Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration using a Bradford or BCA assay. Store membrane preparations at -80°C.

2. Binding Assay:

  • In a 96-well plate, combine the following in a final volume of 250 µL:
  • 50 µL of synaptic membrane preparation (100-200 µg protein).
  • 50 µL of [3H]Muscimol (a high-affinity GABA-A agonist radioligand) at a final concentration of 1-2 nM.
  • 50 µL of either assay buffer (for total binding), a saturating concentration of unlabeled GABA (1 mM, for non-specific binding), or varying concentrations of the test/comparator compounds.
  • Incubate the plate at 4°C for 60 minutes.

3. Termination and Detection:

  • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.
  • Wash the filters three times with 3 mL of ice-cold assay buffer.
  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of the competitor compound to generate a dose-response curve.
  • Determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand) using non-linear regression.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 2: Comparative GABA-A Receptor Binding Affinity Data

CompoundRadioligandReceptor SourceKi (nM)
This compound [3H]MuscimolRat Brain MembranesTo be determined
Isonipecotic acid[3H]GABARat Brain Membranes~330[5]
Gabapentin[3H]MuscimolRat Brain MembranesNo direct binding[3][4]

Phase 2: Cellular Activity & Safety Profile

Following target engagement, it is crucial to assess the compound's effects in a cellular context. This includes evaluating its general cytotoxicity and its potential to protect neurons from excitotoxic insults, a key indicator of therapeutic potential in various neurological disorders.

A. Cytotoxicity Assessment

Before evaluating for therapeutic effects, we must determine the concentration range at which this compound is not toxic to neuronal cells. We will employ two complementary assays that measure different aspects of cell death.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. A reduction in metabolic activity can signify cytotoxicity or a decrease in cell proliferation.[7][8][9][10]

  • LDH Assay: The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cell death.[8]

Using both assays provides a more robust assessment of cytotoxicity than either method alone.

  • SH-SY5Y (Human Neuroblastoma): A widely used cell line in neurobiology research. These cells can be differentiated into a more mature neuronal phenotype, making them suitable for neuroprotection and neurotoxicity studies.[11][12]

  • PC-12 (Rat Pheochromocytoma): This cell line is another common model in neurobiological research and is often used in studies of cytotoxicity and neuroprotection.

This protocol is based on standard MTT assay procedures.[7][9][10]

1. Cell Seeding:

  • Seed SH-SY5Y or PC-12 cells into a 96-well plate at a density of 1 x 10^4 cells/well.
  • Allow the cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

2. Compound Treatment:

  • Prepare serial dilutions of this compound, Isonipecotic acid, and Gabapentin in culture medium.
  • Replace the existing medium with medium containing the various compound concentrations. Include wells with medium only (blank) and cells with vehicle control (e.g., PBS or DMSO).
  • Incubate the plate for 24 or 48 hours.

3. MTT Addition and Incubation:

  • Add 10 µL of a 5 mg/mL MTT solution to each well.
  • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

4. Solubilization and Measurement:

  • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
  • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Subtract the absorbance of the blank wells from all other readings.
  • Calculate cell viability as a percentage of the vehicle control: (% Viability = (Absorbance_treated / Absorbance_control) x 100) .
  • Plot the % viability against the log concentration of the compound to determine the IC50 value (the concentration that reduces cell viability by 50%).

B. Neuroprotection Against Glutamate-Induced Excitotoxicity

Over-activation of glutamate receptors, particularly NMDA receptors, leads to excessive calcium influx and subsequent neuronal death, a process known as excitotoxicity. This is a common pathological mechanism in stroke, traumatic brain injury, and neurodegenerative diseases. Compounds that enhance GABAergic inhibition can counteract this excitotoxicity.

This assay will determine if pre-treatment with this compound can protect neuronal cells from glutamate-induced cell death. A positive result would strongly suggest therapeutic potential for conditions involving excitotoxicity.

G cluster_0 Excitotoxic Cascade cluster_1 Protective Mechanism Glutamate Excess Glutamate NMDAR NMDAR Overactivation Glutamate->NMDAR Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Cell_Death Neuronal Cell Death Ca_Influx->Cell_Death Test_Compound 4-Fluoro-4-piperidinecarboxylic acid hydrochloride GABA_A GABA-A Receptor Activation Test_Compound->GABA_A Hyperpolarization Hyperpolarization GABA_A->Hyperpolarization Hyperpolarization->NMDAR Inhibition

Caption: Hypothesized neuroprotective mechanism against glutamate-induced excitotoxicity.

This protocol utilizes the previously described MTT assay to quantify cell viability after a glutamate challenge.

1. Cell Seeding:

  • Seed SH-SY5Y cells in a 96-well plate as described for the cytotoxicity assay.

2. Pre-treatment:

  • Treat the cells with non-toxic concentrations (determined from the cytotoxicity assays) of this compound, Isonipecotic acid, and Gabapentin for 1-2 hours.

3. Glutamate Challenge:

  • Introduce glutamate to the wells at a final concentration known to induce excitotoxicity (e.g., 100-500 µM, to be optimized for the specific cell line) for 24 hours. Maintain the presence of the test/comparator compounds.
  • Include control wells: untreated cells, cells with vehicle only, cells with glutamate only, and cells with test compounds only.

4. Viability Assessment:

  • After the 24-hour incubation, assess cell viability using the MTT assay as described previously.

5. Data Analysis:

  • Calculate the percentage of neuroprotection relative to the glutamate-only control: (% Neuroprotection = ((Viability_compound+glutamate - Viability_glutamate) / (Viability_control - Viability_glutamate)) x 100) .

Table 3: Comparative Cytotoxicity and Neuroprotection Data

CompoundCell LineCytotoxicity IC50 (µM)Neuroprotection EC50 (µM) (vs. Glutamate)
This compound SH-SY5YTo be determined To be determined
This compound PC-12To be determined Not Applicable
Isonipecotic acidSH-SY5YTo be determinedTo be determined
GabapentinSH-SY5Y>1000To be determined

Conclusion and Future Directions

This guide outlines a logical and robust in-vitro testing strategy to characterize this compound and compare its activity to relevant structural and functional analogs. The proposed experiments will first establish its affinity for the GABA-A receptor, providing crucial information on target engagement and the influence of fluorination. Subsequently, the cytotoxicity and neuroprotective assays will offer insights into its potential therapeutic window and efficacy in a disease-relevant cellular model.

The data generated from these studies will be instrumental in determining whether this compound warrants further investigation. Positive results, such as high affinity for the GABA-A receptor and potent neuroprotective effects at non-toxic concentrations, would provide a strong rationale for advancing the compound into more complex in-vitro models (e.g., primary neuronal co-cultures, organoids) and subsequent in-vivo studies for neurological disorders characterized by excitotoxicity and GABAergic dysfunction.

References

A Comparative Guide to 4-Fluoro-4-piperidinecarboxylic acid hydrochloride in Modern Drug Discovery: Case Studies and Experimental Insights

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in the structures of clinically successful drugs.[1][2] Its versatile, three-dimensional structure allows it to present substituents in well-defined spatial orientations, facilitating optimal interactions with biological targets. However, the relentless demand for drug candidates with improved potency, selectivity, and pharmacokinetic profiles has driven chemists to innovate upon this classic framework. This guide provides an in-depth analysis of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride, a strategic building block that leverages the subtle yet powerful effects of fluorination to overcome common drug discovery hurdles.

Through a detailed case study, comparative analysis with alternative scaffolds, and practical experimental protocols, we will demonstrate why this reagent is an invaluable tool for researchers, scientists, and drug development professionals.

The Strategic Advantage: Causality Behind the Fluorine and Carboxylic Acid

The utility of this compound stems from the synergistic interplay of its three key components: the piperidine core, a C4-axial fluorine atom, and a C4-equatorial carboxylic acid. This specific arrangement imparts unique physicochemical properties that can be rationally exploited in drug design.

1. The Influence of the Fluorine Atom:

  • pKa Modulation: The high electronegativity of the fluorine atom exerts a powerful inductive electron-withdrawing effect, which significantly lowers the basicity (pKa) of the piperidine nitrogen.[3][4] The pKa of 4-fluoropiperidine is approximately 9.4[5], a substantial reduction from the pKa of piperidine itself (around 11.2). This modulation is critical, as excessively high basicity is often linked to off-target effects, such as binding to the hERG potassium ion channel, which can lead to cardiovascular toxicity.[3][6] By fine-tuning the pKa into a more pharmacologically acceptable range (typically 7.5-9.5), researchers can mitigate these risks early in the design phase.

  • Conformational Constraint: The presence of a fluorine atom can influence the conformational equilibrium of the piperidine ring.[7] Specifically, favorable dipole interactions (C-F···H-N+) between an axial fluorine and the protonated piperidine nitrogen can stabilize a specific chair conformation.[6] This pre-organization reduces the entropic penalty upon binding to a target protein, often leading to enhanced binding affinity and selectivity.

  • Metabolic Stability: Strategic fluorination can block metabolically labile C-H bonds from undergoing oxidation by cytochrome P450 enzymes. This "metabolic blocking" effect can increase a compound's half-life and improve its oral bioavailability.[8]

2. The Versatility of the Carboxylic Acid Handle:

The carboxylic acid group serves as a highly versatile synthetic handle. It allows for the straightforward and predictable formation of a wide range of derivatives, most commonly amides, via standard coupling reactions. This enables the rapid generation of compound libraries to explore structure-activity relationships (SAR) and optimize a lead compound's properties.[9][10] Furthermore, the carboxylate can act as a key pharmacophoric element, forming critical hydrogen bonds or ionic interactions with residues in a target's binding site.

Logical Relationship of Structural Features to Drug Properties

The following diagram illustrates the causal link between the molecular features of the scaffold and the desired pharmacological outcomes.

cluster_0 Structural Features cluster_1 Physicochemical Effects cluster_2 Improved Drug-Like Properties F Fluorine at C4 pKa Lower pKa F->pKa Conformation Conformational Restriction F->Conformation PK Enhanced Metabolic Stability F->PK Metabolic Blocking COOH Carboxylic Acid at C4 Handle Versatile Synthetic Handle COOH->Handle hERG Reduced hERG Risk pKa->hERG Potency Improved Potency & Selectivity Conformation->Potency SAR Facilitated SAR Exploration Handle->SAR

Caption: Causal flow from scaffold features to improved drug properties.

Case Study: Overcoming P-gp Efflux in Kinesin Spindle Protein (KSP) Inhibitors

A compelling example of the strategic application of a fluorinated piperidine scaffold comes from the discovery of clinical candidate MK-0731, a Kinesin Spindle Protein (KSP) inhibitor developed by Merck for the treatment of cancer.[6]

The Challenge: The initial lead compound, containing a standard piperidine ring, was a potent KSP inhibitor but suffered from a critical flaw: it was a strong substrate for the P-glycoprotein (P-gp) efflux pump. P-gp is a transporter protein that actively removes drugs from cells, which can severely limit a drug's efficacy, particularly for central nervous system (CNS) targets or in drug-resistant tumors.

The Solution through SAR: The research team initiated a structure-activity relationship (SAR) campaign to address the P-gp efflux issue. They discovered that modulating the basicity of the piperidine nitrogen was key. By introducing a fluorine atom into the piperidine ring, they could systematically alter the pKa.

Their investigation revealed that an axial fluorine atom was optimal. This specific orientation resulted in a compound with a modulated pKa (in the desired 6.5-8.0 range) that significantly reduced its affinity for the P-gp transporter. The resulting compound, MK-0731, demonstrated not only reduced P-gp efflux but also improved overall efficacy, leading to its selection as a clinical candidate.[6]

PropertyLead Compound (Unsubstituted Piperidine)Optimized Compound (Axial Fluoropiperidine)Rationale for Improvement
Structure Contains Piperidine-RContains 4-Fluoro-piperidine-RFluorine atom introduced at C4.
Piperidine pKa Higher (e.g., >9.5)Modulated (e.g., ~7.6)The electron-withdrawing fluorine atom lowers the basicity of the piperidine nitrogen.[6]
P-gp Efflux HighLowReduced basicity leads to decreased recognition and transport by the P-gp pump.[6]
In Vivo Efficacy LimitedImproved Better cell penetration and retention due to evasion of efflux pumps leads to superior efficacy.[6]

This case study powerfully illustrates the "E-E-A-T" principles in action. The Expertise of the medicinal chemists allowed them to identify P-gp efflux as the problem and hypothesize that pKa modulation could be the solution. Their systematic, Trustworthy experimental approach validated this hypothesis. The final result is an Authoritative demonstration of how a single, strategic fluorine substitution on a piperidine ring can transform a problematic lead compound into a viable clinical candidate.

Comparative Analysis with Alternative Scaffolds

While 4-Fluoro-4-piperidinecarboxylic acid is a powerful building block, the choice of a scaffold is always context-dependent. The table below compares its key features with common alternatives.

ScaffoldStructure (Core)Approx. pKa RangeConformational FlexibilityKey Features & Trade-offs
4-Fluoro-4-piperidine-carboxylic Acid 6-membered ring9.0 - 9.5Moderately flexible, but constrained by FPros: Lowered pKa reduces hERG risk; F can block metabolism; versatile acid handle. Cons: Synthesis can be more complex than non-fluorinated analogs.
Isonipecotic Acid (Piperidine-4-carboxylic Acid) 6-membered ring10.5 - 11.0Flexible (chair-boat)Pros: Readily available; simple scaffold. Cons: Higher pKa may increase off-target risks; lacks the conformational and metabolic benefits of fluorination.
Pyrrolidine-3-carboxylic Acid 5-membered ring10.0 - 10.5Less flexible (envelope/twist)Pros: More rigid scaffold; presents substituents with different vectors than piperidine. Cons: Different 3D shape may not fit all targets; pKa remains relatively high.
Azetidine-3-carboxylic Acid 4-membered ring9.5 - 10.0RigidPros: Highly constrained; provides novel 3D geometry. Cons: Ring strain can lead to instability; synthetic accessibility can be challenging.
Piperazine-2-carboxylic Acid 6-membered ring (2 N's)pKa1: ~9.0, pKa2: ~5.0Flexible (chair-boat)Pros: Two sites (N1, N4) for diversification. Cons: More complex basicity profile; potential for different off-target liabilities.

Note: pKa values are approximate and can be influenced by other substituents on the ring.

Experimental Protocols & Workflows

The following sections provide standardized, self-validating protocols for the application of this compound in a drug discovery setting.

Protocol 1: Standard Amide Coupling

This protocol describes the synthesis of an amide derivative, a common first step in an SAR campaign.

Objective: To couple this compound with a primary amine (e.g., Benzylamine) to form the corresponding amide.

Materials:

  • This compound

  • Benzylamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen line

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvation: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M).

  • Base Addition: Add DIEA (2.2 eq) to the solution. The first equivalent neutralizes the hydrochloride salt, and the second acts as the base for the coupling reaction. Stir for 5 minutes. Causality Note: A non-nucleophilic base like DIEA is crucial to prevent side reactions with the coupling agent.

  • Amine Addition: Add the primary amine (e.g., Benzylamine, 1.1 eq) to the reaction mixture.

  • Coupling Agent: Add the coupling agent HATU (1.2 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Workup: a. Quench the reaction by adding water. b. Transfer the mixture to a separatory funnel and extract three times with Ethyl acetate (EtOAc). c. Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and finally brine. Self-Validation: The washes remove residual DMF, unreacted amine, and the coupling byproducts. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Visualization of Key Workflows and Pathways

Drug Discovery Workflow Diagram

This diagram outlines a typical workflow utilizing a building block like 4-Fluoro-4-piperidinecarboxylic acid.

cluster_0 Synthesis & Screening cluster_1 Lead Validation cluster_2 Optimization A Building Block (4-Fluoro-4-piperidine- carboxylic acid HCl) B Amide Coupling Library Synthesis A->B C In Vitro Primary Assay (e.g., KSP ATPase Assay) B->C D Hit Confirmation & SAR Analysis C->D E Secondary Assay (e.g., P-gp Efflux Assay) D->E F Lead Optimization (ADME/Tox Profiling) E->F G In Vivo Efficacy Studies F->G

Caption: A typical drug discovery workflow using the scaffold.

Simplified KSP Inhibition Pathway

This diagram illustrates the mechanism of action for a KSP inhibitor.

cluster_0 Normal Mitosis cluster_1 Inhibition Spindle Mitotic Spindle KSP KSP Motor Protein Spindle->KSP powers Separation Chromosome Separation KSP->Separation drives Arrest Mitotic Arrest (Monopolar Spindle) KSP->Arrest leads to Drug KSP Inhibitor (contains fluoropiperidine) Drug->KSP binds & inhibits Apoptosis Cell Death (Apoptosis) Arrest->Apoptosis triggers

Caption: Mechanism of action for a KSP inhibitor.

Conclusion and Future Perspectives

This compound is more than just another building block; it is a rationally designed tool that empowers medicinal chemists to address fundamental challenges in drug discovery. As demonstrated by the KSP inhibitor case study, the strategic incorporation of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, turning a challenging lead into a promising clinical candidate.[6] By providing a means to modulate pKa, constrain conformation, and improve metabolic stability, all while offering a versatile handle for synthesis, this scaffold provides a clear path to generating higher quality drug candidates. As drug discovery continues to tackle increasingly complex biological targets, the demand for sophisticated, three-dimensional building blocks that offer fine control over physicochemical properties will only grow. In this context, this compound is poised to remain a staple in the modern medicinal chemist's toolbox.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the responsible management of novel and complex chemical entities. 4-Fluoro-4-piperidinecarboxylic acid hydrochloride is one such compound, whose unique structure demands a rigorous and informed approach to its handling and disposal. This guide moves beyond mere compliance, offering a procedural and logical framework to ensure that every step, from waste generation to final disposal, is executed with the highest standards of safety, environmental stewardship, and scientific integrity.

The protocols outlined herein are designed to create a self-validating system of safety, where the rationale behind each step is as crucial as the step itself. By understanding the chemical nature of this compound and the regulatory landscape governing its disposal, we can build a culture of safety that protects ourselves, our colleagues, and the environment.

Hazard Profile and Core Safety Considerations

Before initiating any disposal protocol, a thorough understanding of the compound's hazard profile is paramount. This compound is a halogenated organic compound. This classification is the single most important factor dictating its disposal pathway.

While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally related molecules, such as Isonipecotic Acid and other fluorinated piperidines, allow us to extrapolate a precautionary hazard profile.[1][2][3] The hydrochloride salt form suggests it is acidic and may cause irritation.

Causality Behind Precaution: The primary hazards—irritation to the skin, eyes, and respiratory system—necessitate the use of stringent personal protective equipment (PPE). The presence of a carbon-fluorine bond classifies it as a halogenated organic compound, placing it under specific and stricter disposal regulations mandated by the Environmental Protection Agency (EPA).[4][5]

Parameter Information Source & Rationale
Chemical Name This compoundIUPAC nomenclature.
CAS Number 1186663-32-0Unique chemical identifier.
Primary Hazard Class Halogenated Organic CompoundThe presence of a C-F bond requires segregation into halogenated waste streams.[6][7]
Anticipated Hazards Skin Irritant, Serious Eye Irritant, Respiratory IrritantBased on data for similar chemical structures and hydrochloride salts.[1][2][3]
Incompatibilities Strong oxidizing agents, Strong reducing agents, Strong acids, Strong basesTo prevent vigorous or exothermic reactions, waste must be segregated.[1]

The Regulatory Imperative: EPA and RCRA Compliance

The disposal of laboratory chemical waste in the United States is federally regulated by the EPA under the Resource Conservation and Recovery Act (RCRA).[8][9] This framework governs the management of hazardous waste from its point of generation to its final disposal.

Key Concepts for Laboratory Operations:

  • Hazardous Waste Determination: Any laboratory generating chemical waste is required to determine if that waste is hazardous. This compound, as a halogenated organic compound, must be managed as hazardous waste.[4][7]

  • Satellite Accumulation Area (SAA): This is a designated location at or near the point of waste generation where hazardous waste can be collected.[10][11] The SAA must be under the control of laboratory personnel.[9] Waste containers can remain in the SAA for up to one year, provided the container is not full.[10]

  • Prohibition of Drain Disposal: It is strictly forbidden to dispose of this chemical, or solutions containing it, via the sanitary sewer system.[1][8] This is because it is not readily biodegradable and can be toxic to aquatic life.

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step methodology for the safe segregation, containment, and disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste material, ensure the following PPE is worn to mitigate exposure risks:

  • Eye Protection: ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile rubber).

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary.

Expert Insight: The choice of PPE is a direct response to the compound's irritant properties.[3] Consistent use of appropriate PPE is the first and most critical line of defense in preventing chemical exposure.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is crucial for both safety and cost-effective disposal. Mixing halogenated and non-halogenated waste streams unnecessarily increases disposal costs, as the entire volume must be treated via more expensive methods like high-temperature incineration.[7]

Disposal Decision Workflow

G start Waste Generated: 4-Fluoro-4-piperidinecarboxylic acid hydrochloride decision1 Is this a Halogenated Organic Compound? start->decision1 container_h Select 'HALOGENATED ORGANIC WASTE' stream decision1->container_h  Yes   decision2 Is the waste solid powder or a liquid solution? container_h->decision2 container_s Use designated 'Halogenated Solids' waste container decision2->container_s Solid container_l Use designated 'Halogenated Liquids' waste container decision2->container_l Liquid label_waste Label container with all required information container_s->label_waste container_l->label_waste store Store container in the lab's Satellite Accumulation Area (SAA) label_waste->store dispose Coordinate pickup with your institution's EHS department store->dispose

Caption: Disposal workflow for this compound.

Step 3: Containerization

The integrity of the waste containment system is non-negotiable.

  • Compatibility: Use containers made of materials compatible with the waste. For solids, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material will not degrade. Never use metal containers for acidic hydrochloride salt solutions.[9][10]

  • Condition: The container must be in good condition, free from leaks or damage, and have a secure, screw-top lid.[8]

  • Closure: Keep the waste container closed at all times except when actively adding waste.[6][7] This minimizes the release of vapors and prevents spills.

  • Capacity: Do not fill containers beyond 90% of their capacity to allow for expansion and prevent splashing during transport.[9]

Step 4: Labeling

Accurate labeling is a critical RCRA requirement and ensures safe handling throughout the disposal chain.

  • Timing: Label the container before adding the first drop of waste.[6]

  • Content: The label must include:

    • The words "HAZARDOUS WASTE" .[7]

    • The full, unabbreviated chemical name: "this compound" . If it is a mixed waste stream, list all components.

    • The date on which waste was first added to the container.

    • The specific hazards (e.g., "Irritant").

Step 5: Accumulation and Storage

All waste must be stored in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA should be close to the point of generation and under the direct supervision of laboratory personnel.[9][10]

  • Segregation: Store incompatible waste streams separately within the SAA, using secondary containment bins to prevent mixing in case of a leak.[8]

  • Inspection: Laboratory personnel should conduct and document weekly inspections of the SAA to check for leaks and ensure proper labeling.[8]

Step 6: Final Disposal
  • Coordination: When the waste container is full or has been in the SAA for the maximum allowed time, contact your institution's Environmental Health & Safety (EHS) department.

  • Professional Removal: Do not attempt to dispose of the waste personally. It must be transported and disposed of by a licensed and certified hazardous waste management company.[9]

Emergency Protocol: Spill Management

In the event of an accidental release, a swift and correct response is crucial.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[1]

    • Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Large Spill or Liquid Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • If safe to do so, prevent the spill from entering drains.

    • Allow only trained emergency response personnel to conduct the cleanup.

By adhering to this comprehensive guide, you contribute to a robust safety culture and ensure that the lifecycle of this compound in your laboratory is managed with professional diligence and environmental responsibility.

References

A Researcher's Guide to the Safe Handling of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of research and drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, experience-driven protocols for the safe handling, use, and disposal of 4-Fluoro-4-piperidinecarboxylic acid hydrochloride. Moving beyond a simple checklist, we will delve into the rationale behind these procedures, empowering you to make informed decisions that ensure both personal safety and experimental success.

While specific toxicological data for this compound is not extensively documented, its structural similarity to other piperidine derivatives necessitates a cautious and well-defined handling strategy. Piperidine and its analogues are known to be hazardous, with potential for skin and eye irritation, and respiratory tract effects.[1][2][3] Therefore, the following recommendations are based on established best practices for this class of compounds.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the foundation of safe laboratory work. Given the potential hazards of this compound, a multi-layered approach to personal protection is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles. A face shield is recommended if there is a splash hazard.Protects against accidental splashes and airborne particles that could cause serious eye damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) tested to the EN 374 standard.Prevents direct skin contact. Piperidine derivatives can cause skin irritation.[1][2] When prolonged or frequently repeated contact may occur, a glove with a higher protection class is recommended.[5]
Skin and Body Protection A standard laboratory coat, long pants, and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is advised.Minimizes the risk of accidental skin exposure.[1][6]
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95) should be used.Prevents inhalation of the compound, which may be harmful and cause respiratory tract irritation.[2][4]

PPE_Selection_Workflow cluster_0 Start: Handling this compound cluster_1 Risk Assessment cluster_2 PPE Selection cluster_3 Action start Assess Task risk Potential for Splash or Dust Generation? start->risk ppe_low Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat risk->ppe_low Low ppe_high Enhanced PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Chemical Resistant Apron - Respirator (if dust) risk->ppe_high High proceed Proceed with Experiment ppe_low->proceed ppe_high->proceed

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical to maintaining a safe laboratory environment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4]

  • Keep the container tightly sealed when not in use.[6]

Handling and Experimental Procedures
  • Preparation and Engineering Controls :

    • All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

    • Ensure that an eyewash station and safety shower are readily accessible.[7]

    • Line the work surface with absorbent, disposable bench paper to contain any potential spills.

  • Weighing and Solution Preparation :

    • When weighing the solid material, perform this task within the fume hood to contain any airborne particles.[8]

    • Use anti-static measures when handling the powder to prevent dispersal.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene :

    • Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[6]

    • Contaminated clothing should be removed immediately and laundered separately before reuse.[6]

Emergency_Response_Plan cluster_0 Emergency Event cluster_1 Immediate Actions cluster_2 Follow-up event Exposure or Spill Occurs skin_contact Skin Contact: Wash with plenty of soap and water. event->skin_contact eye_contact Eye Contact: Rinse with water for 15 mins. event->eye_contact inhalation Inhalation: Move to fresh air. event->inhalation spill Spill: Alert others and evacuate if necessary. event->spill medical Seek Medical Attention skin_contact->medical eye_contact->medical inhalation->medical spill_cleanup Contain and clean up spill using appropriate PPE and materials. spill->spill_cleanup report Report Incident to Supervisor medical->report spill_cleanup->report

Spill and Waste Management

Proper management of spills and waste is crucial to prevent environmental contamination and accidental exposure.

Spill Response
  • Minor Spills : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4][8] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills : In the event of a large spill, evacuate the area and alert your institution's safety officer. If it is safe to do so, prevent the spill from entering drains.[5][9]

Disposal Plan
  • Unused Compound and Contaminated Materials : All waste, including unused compound, contaminated labware (e.g., pipette tips, vials), and disposable PPE, should be collected in a designated, clearly labeled hazardous waste container.[10]

  • Waste Disposal : Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[4] Do not dispose of down the drain or in regular trash.

By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.